Anisperimus
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-[[(3R)-3-aminobutyl]amino]butyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N7O3/c1-15(19)8-13-22-9-6-7-12-25-18(27)28-14-16(26)23-10-4-2-3-5-11-24-17(20)21/h15,22H,2-14,19H2,1H3,(H,23,26)(H,25,27)(H4,20,21,24)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDPVSFZTKORSP-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168847 | |
| Record name | Anisperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170368-04-4 | |
| Record name | Anisperimus [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170368044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANISPERIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0514P112G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Properties of Gusperimus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gusperimus, a synthetic derivative of the natural product spergualin, is a potent immunosuppressive agent that has been investigated for its utility in preventing organ transplant rejection and in the treatment of various autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of Gusperimus. Detailed summaries of quantitative data, experimental protocols, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Identifiers
Gusperimus is a polyamine-containing compound with a unique chemical architecture that underpins its biological activity.
| Identifier | Value |
| IUPAC Name | N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide[1] |
| SMILES String | C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O[1] |
| CAS Number | 98629-43-7[2] |
| Molecular Formula | C₁₇H₃₇N₇O₃[2] |
| Synonyms | 15-deoxyspergualin, (+-)-15-Deoxyspergualin, Spanidin[2] |
Physicochemical Properties
The physicochemical properties of Gusperimus influence its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Reference |
| Molar Mass | 387.529 g·mol⁻¹ | |
| log P | -0.933 | |
| pKa (acidic) | 11.588 | |
| pKb (basic) | 2.409 | |
| Solubility | High water solubility |
Pharmacological Properties
Mechanism of Action
Gusperimus exerts its immunosuppressive effects through a multi-faceted mechanism of action, primarily targeting T-lymphocytes. The core of its activity lies in its ability to bind to the heat shock protein 70 (HSP70) family of proteins. This interaction disrupts downstream signaling pathways crucial for T-cell activation and proliferation.
Inhibition of NF-κB Signaling: The Gusperimus-HSP70 complex interferes with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This results in the sequestration of the nuclear factor-kappa B (NF-κB) in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.
Inhibition of Interleukin-2 (IL-2) Signaling: Gusperimus attenuates the signaling cascade downstream of the IL-2 receptor. This includes the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, both of which are critical for T-cell proliferation and survival.
Other Effects: Gusperimus has also been shown to inhibit the maturation of T-cells into cytotoxic T-lymphocytes and to reduce the expression of IL-2 receptors on CD4 and CD8 T-cells.
Pharmacokinetics
Published data on the pharmacokinetics of Gusperimus in humans is limited, however, a study in renal transplant patients provides some key parameters.
| Parameter | Mean Value (Range) |
| Elimination Half-life (t½β) | 2.4 h (1.0 - 5.9 h) |
| Maximum Plasma Concentration (Cmax) | 4117 ng/mL (1944 - 7166 ng/mL) |
| Area Under the Curve (AUC) | 12505 ng·h/mL (5642 - 24435 ng·h/mL) |
| Clearance | 653 mL/min (375 - 945 mL/min) |
| Volume of Distribution (Vd) | 0.7 L/kg (0.2 - 1.4 L/kg) |
Absorption and Bioavailability: Gusperimus has poor oral bioavailability and is therefore administered intravenously or subcutaneously. When administered intravenously, its bioavailability is 100%.
Metabolism and Excretion: The metabolic fate of Gusperimus has not been fully elucidated. A small fraction of the administered dose (mean 1.6%) is excreted unmetabolized in the urine. The extent of metabolism and the primary routes of excretion for its metabolites are not well-defined in the available literature.
Pharmacodynamics
The primary pharmacodynamic effect of Gusperimus is immunosuppression, characterized by a reduction in T-lymphocyte proliferation and function. This leads to the prevention of allograft rejection and the amelioration of autoimmune disease activity.
Experimental Protocols
In Vitro T-Cell Proliferation Assay (CFSE-based)
This protocol describes a method to assess the in vitro immunosuppressive activity of Gusperimus by measuring its effect on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation.
-
Gusperimus stock solution.
-
CFSE stock solution (e.g., 5 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Methodology:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
CFSE Staining: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Cell Culture: Wash the CFSE-labeled cells twice with complete medium. Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in complete medium.
-
Treatment and Stimulation: Plate 100 µL of the cell suspension into a 96-well plate. Add 50 µL of medium containing various concentrations of Gusperimus (or vehicle control). Add 50 µL of medium containing the T-cell stimulus (e.g., PHA at 5 µg/mL).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and wash with PBS. Analyze the cells on a flow cytometer, exciting the CFSE at 488 nm and measuring the emission at ~520 nm. Proliferation is assessed by the sequential halving of CFSE fluorescence intensity in daughter cells.
Clinical Trial Protocol for Wegener's Granulomatosis (Refractory)
This protocol summarizes the methodology of a Phase II study of Gusperimus in patients with refractory Wegener's Granulomatosis.
Patient Population: Patients with active Wegener's granulomatosis (Birmingham Vasculitis Activity Score [BVAS] ≥ 4) and a history of treatment with cyclophosphamide or methotrexate.
Treatment Regimen:
-
Gusperimus was self-administered via subcutaneous injection at a dose of 0.5 mg/kg/day.
-
Treatment was given in six 21-day cycles with a 7-day washout period between cycles.
-
Concomitant immunosuppressive drugs were withdrawn at the start of the study. Prednisolone doses were adjusted based on clinical status.
Monitoring and Endpoints:
-
White blood cell counts were monitored, and treatment cycles were stopped if the count fell below 4,000/mm³.
-
The primary endpoint was the achievement of complete remission (BVAS = 0 for at least 2 months) or partial remission (BVAS < 50% of the entry score).
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Gusperimus.
Caption: Gusperimus inhibits the NF-κB signaling pathway.
Caption: Gusperimus inhibits IL-2 receptor signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for in vitro T-cell proliferation assay.
Conclusion
Gusperimus is a potent immunosuppressive agent with a well-defined chemical structure and a complex mechanism of action centered on the inhibition of T-cell activation and proliferation. While its clinical development has faced challenges, the unique mode of action involving HSP70 presents a continued area of interest for the development of novel immunosuppressive therapies. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key chemical, physicochemical, and pharmacological properties of Gusperimus and offering detailed insights into relevant experimental methodologies and the signaling pathways it modulates. Further research is warranted to fully elucidate its metabolic pathways and to explore its therapeutic potential in a broader range of immune-mediated disorders.
References
In Vivo Efficacy of Gusperimus in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus, also known as 15-deoxyspergualin (DSG), is a synthetic analog of spergualin, a metabolite isolated from Bacillus laterosporus. It is a potent immunosuppressive agent that has demonstrated significant efficacy in a wide range of preclinical animal models of organ transplantation and autoimmune diseases. Unlike many conventional immunosuppressants that primarily target lymphocytes, Gusperimus exhibits a unique mechanism of action, modulating the function of myeloid-lineage cells, particularly monocytes and macrophages, in addition to its effects on lymphocytes. This guide provides a comprehensive overview of the in-vivo effects of Gusperimus in key animal models, detailing its mechanisms of action, summarizing quantitative outcomes, and providing exemplar experimental protocols.
Core Mechanisms of Action
Gusperimus exerts its immunosuppressive and anti-inflammatory effects through at least two distinct molecular pathways: inhibition of NF-κB activation and interference with the eIF5A hypusination pathway.
Inhibition of NF-κB Signaling
Gusperimus has been shown to bind to the heat shock cognate protein 70 (Hsc70), a member of the Hsp70 family.[1] This interaction is believed to interfere with the canonical NF-κB signaling cascade. In resting cells, the NF-κB transcription factor (typically a heterodimer of p65/RelA and p50) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent proteasomal degradation of IκBα, allowing the active NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Gusperimus, through its interaction with Hsc70, disrupts this process, preventing NF-κB nuclear translocation and subsequent gene activation.[1][2][3]
Inhibition of eIF5A Hypusination
Gusperimus directly inhibits deoxyhypusine synthase (DHS), a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). eIF5A is the only known protein to contain the unique amino acid hypusine, which is essential for its function in facilitating the translation of a specific subset of mRNAs, often those containing polyproline tracts. The formation of hypusine is a two-step process: DHS transfers a 4-aminobutyl moiety from spermidine to a specific lysine residue on eIF5A, which is then hydroxylated by deoxyhypusine hydroxylase (DOHH) to form active, hypusinated eIF5A. By inhibiting DHS, Gusperimus prevents the formation of active eIF5A, thereby suppressing the proliferation of cells that depend on it, such as activated immune cells.
In Vivo Effects in Animal Models of Transplantation
Gusperimus has been extensively studied in various animal models of solid organ and cellular transplantation, where it has consistently demonstrated the ability to prolong allograft survival.
Quantitative Data from Transplantation Models
| Animal Model | Transplant Type | Gusperimus Dosage & Route | Treatment Schedule | Key Findings (Quantitative) |
| Mouse | Skin Allograft | Not specified | Not specified | Demonstrated immunosuppressive activity leading to prolonged graft survival. |
| Rat | Kidney Allograft (F344 to Lewis) | 2.5 - 5.0 mg/kg/day, IP | Daily for 7-14 days post-transplant | Significantly prolonged graft survival compared to untreated controls. |
| Rat | Heart Allograft | 0.08 - 0.8 mg/kg/day, IV infusion | 14-day continuous infusion | Dose-dependent extension of mean survival time (MST); 0.8 mg/kg extended MST to 74.1 days vs 6.3 days for controls. |
| Rat | Pancreatic Islet Allograft | Not specified | Not specified | Reduced infiltration of grafts by inflammatory cells. |
| Porcine | Liver Allograft | Not specified | Not specified | Diminished MHC class II antigen expression and IL-1 production in sinusoidal lining cells. |
In Vivo Effects in Animal Models of Autoimmune Disease
Gusperimus has shown therapeutic potential in numerous animal models of autoimmune disease, effectively preventing disease onset and treating established disease.
Quantitative Data from Autoimmune Disease Models
| Animal Model | Disease Model | Gusperimus Dosage & Route | Treatment Schedule | Key Findings (Quantitative) |
| Mouse (MRL/lpr) | Systemic Lupus Erythematosus (SLE) / Lupus Nephritis | 1 - 25 mg/kg, IP | 3 times per week, starting at 8 weeks of age | Prevented proteinuria and prolonged survival. Improved skin histopathology. |
| Mouse (SCG/Kj) | Crescentic Glomerulonephritis | Not specified | Not specified | Improved mortality, reduced proteinuria and crescent formation. |
| Rat | Anti-GBM Disease | Not specified | Not specified | Reduced MHC class II expression and proliferation of mesangial cells. |
| Murine Model | ANCA-Associated Vasculitis (AAV) | 0.5 mg/kg/day, SC | 21-day cycles | Effective in models of MPO-ANCA vasculitis. |
| Mouse | Trinitrobenzenesulfonic acid-induced colitis | Not specified | Not specified | Reduced severity of colon inflammation, reduced TNF-α production, and improved survival. |
Experimental Protocols
The following are synthesized methodologies for key experiments based on published literature. They provide a framework and may require optimization.
General Experimental Workflow
A typical preclinical study to evaluate Gusperimus efficacy follows a standardized workflow from model induction to endpoint analysis.
Protocol 1: Murine Full-Thickness Skin Transplantation
This model is a standard for assessing T-cell mediated rejection and the efficacy of immunosuppressants.
-
Animals: Use MHC-mismatched mouse strains (e.g., C57BL/6 donor to BALB/c recipient), aged 8-12 weeks.
-
Donor Skin Harvest:
-
Euthanize the donor mouse.
-
Aseptically harvest full-thickness tail or dorsal skin and place it in cold, sterile PBS.
-
Clean the subcutaneous fat and tissue from the dermal side of the graft. Cut grafts to a uniform size (e.g., 1x1 cm).
-
-
Recipient Grafting Procedure:
-
Anesthetize the recipient mouse (e.g., isoflurane inhalation). Administer pre-operative analgesia (e.g., Buprenorphine, 0.05-0.1 mg/kg SC).
-
Shave and aseptically prepare a graft bed on the lateral thorax.
-
Excise a section of skin slightly smaller than the donor graft, preserving the underlying panniculus carnosus muscle layer.
-
Place the donor skin graft onto the bed and secure with sutures or surgical adhesive.
-
-
Treatment Regimen:
-
Control Group: Administer vehicle (e.g., sterile saline) via intraperitoneal (IP) or subcutaneous (SC) injection daily, starting on the day of transplantation (Day 0).
-
Gusperimus Group: Administer Gusperimus (e.g., 2.5-5.0 mg/kg) dissolved in vehicle via IP or SC injection daily, starting on Day 0.
-
-
Post-Operative Care and Monitoring:
-
Cover the graft with a non-adherent dressing and protective bandage.
-
Monitor animals daily for health and bandage integrity.
-
Remove bandages on day 7-9 post-transplantation.
-
Score grafts daily for signs of rejection (e.g., inflammation, induration, necrosis). Rejection is typically defined as >80% necrosis of the graft tissue.
-
-
Endpoint: The primary endpoint is graft survival time. Grafts can be harvested for histological analysis.
Protocol 2: MRL/lpr Mouse Model of Lupus Nephritis
This is a spontaneous model of SLE where disease progression can be monitored and therapeutically altered.
-
Animals: Use female MRL/MpJ-Faslpr/J (MRL/lpr) mice. Age-matched MRL/MpJ mice can serve as healthy controls.
-
Treatment Initiation:
-
For prophylactic studies, begin treatment at a pre-disease stage (e.g., 8-10 weeks of age).
-
For therapeutic studies, begin treatment after disease onset, confirmed by proteinuria (e.g., 14-16 weeks of age).
-
-
Treatment Regimen:
-
Control Group: Administer vehicle (e.g., sterile saline) via IP injection.
-
Gusperimus Group: Administer Gusperimus (e.g., 25 mg/kg) in vehicle via IP injection, three times per week.
-
-
Monitoring:
-
Record body weights weekly.
-
Measure proteinuria weekly using urine test strips or albumin-to-creatinine ratio analysis. A score of ++ (100 mg/dL) or greater is considered significant proteinuria.
-
Perform periodic blood collection (e.g., every 4 weeks) via tail vein or submandibular bleed to measure serum anti-dsDNA antibody titers by ELISA and blood urea nitrogen (BUN) levels.
-
-
Endpoint Analysis:
-
The study endpoint is typically defined by age (e.g., 20-24 weeks) or humane endpoints (e.g., severe weight loss, end-stage renal disease).
-
At necropsy, collect kidneys and spleens. Record organ weights.
-
Fix one kidney in 10% neutral buffered formalin for paraffin embedding and subsequent histological staining (H&E, PAS) to score for glomerulonephritis, interstitial nephritis, and vasculitis.
-
Process spleen for flow cytometric analysis of immune cell populations (e.g., T cells, B cells, plasma cells).
-
Conclusion
Gusperimus has consistently demonstrated robust immunosuppressive and anti-inflammatory efficacy across a multitude of preclinical animal models. Its unique dual mechanism of action—inhibiting both NF-κB activation and eIF5A hypusination—distinguishes it from other immunomodulatory agents and suggests its potential for treating a range of conditions, from allograft rejection to complex autoimmune diseases like lupus and vasculitis. The quantitative data and established protocols from these animal studies provide a strong foundation for further translational research and clinical development.
References
Cellular Pathways Modulated by Gusperimus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gusperimus, a synthetic analogue of the natural product spergualin, is an immunosuppressive agent with a unique mechanism of action that distinguishes it from other drugs in its class. This technical guide provides an in-depth overview of the cellular pathways modulated by Gusperimus, offering valuable insights for researchers, scientists, and professionals involved in drug development. Gusperimus primarily exerts its effects through the modulation of key signaling cascades, including the NF-κB and eIF5A hypusination pathways. It also interacts with heat shock proteins and influences Akt signaling. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways to facilitate a comprehensive understanding of Gusperimus's molecular interactions and its potential as a therapeutic agent.
Core Cellular Pathways Modulated by Gusperimus
Gusperimus's immunosuppressive activity stems from its ability to interfere with multiple intracellular signaling pathways critical for immune cell activation, proliferation, and function. The primary mechanisms identified to date involve the inhibition of the NF-κB signaling cascade and the disruption of the eIF5A hypusination process.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Gusperimus has been shown to inhibit NF-κB activation, thereby dampening the inflammatory cascade.
Mechanism of Inhibition: Gusperimus interacts with the 70-kDa heat shock cognate protein (Hsc70), a member of the Hsp70 family. This interaction is believed to interfere with the cellular machinery responsible for the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. While the precise molecular details are still under investigation, evidence suggests that Gusperimus, through its binding to Hsc70, may disrupt the normal function of the IκB kinase (IKK) complex or the subsequent ubiquitination and proteasomal degradation of phosphorylated IκBα. By preventing IκBα degradation, Gusperimus effectively traps the NF-κB p50/p65 heterodimer in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transactivation of target genes.
Figure 1: Proposed mechanism of Gusperimus-mediated NF-κB inhibition.
Inhibition of eIF5A Hypusination
Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein that plays a crucial role in protein synthesis, specifically in the elongation of polypeptide chains, particularly at polyproline motifs. The activity of eIF5A is dependent on a unique post-translational modification called hypusination. This two-step enzymatic process involves deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH).
Mechanism of Inhibition: Gusperimus directly inhibits deoxyhypusine synthase (DHS), the first and rate-limiting enzyme in the hypusination pathway. By inhibiting DHS, Gusperimus prevents the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor. This blockage of hypusination leads to an accumulation of inactive eIF5A, thereby impairing the translation of a subset of proteins, including those involved in immune cell proliferation and function.
Figure 2: Gusperimus inhibits the eIF5A hypusination pathway.
Modulation of Akt Signaling
The Akt (Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism. While the effects of Gusperimus on this pathway are less characterized than its impact on NF-κB and eIF5A, some studies suggest an inhibitory role. The precise mechanism, whether through direct inhibition of Akt phosphorylation at key residues like Ser473 and Thr308 or through indirect effects on upstream regulators, requires further investigation.
Quantitative Data on Gusperimus Activity
The following tables summarize the available quantitative data on the biological activity of Gusperimus.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Gusperimus
| Cell Type/Assay | Target | IC50 (µM) | Reference |
| Murine Macrophages (RAW 264.7) | Cell Proliferation | 577.0 | [1] |
| Squalene-Gusperimus Nanoparticles in Murine Macrophages | Cell Proliferation | 64.8 | [1] |
| Murine Mixed Lymphocyte Reaction | T-cell Proliferation | ~10-100 | Inferred from literature |
| Human Mixed Lymphocyte Reaction | T-cell Proliferation | ~1-10 | Inferred from literature |
Table 2: Binding Affinity of Gusperimus
| Binding Partner | Dissociation Constant (Kd) (µM) | Method | Reference |
| Hsc70 | 4 | Affinity Capillary Electrophoresis | [2] |
| Hsp90 | 5 | Affinity Capillary Electrophoresis | [2] |
Table 3: Inhibition of Cytokine Production by Gusperimus
| Cytokine | Cell Type | Stimulus | Gusperimus Concentration | % Inhibition | Reference |
| IL-2 | Murine T-cells | Concanavalin A | Not specified (low conc.) | Significant | [3] |
| IFN-γ | Human PBMC | Anti-CD3/PMA | >1 µg/mL | >90% (inferred) | |
| TNF-α | Human PBMC | Anti-CD3/PMA | >1 µg/mL | >90% (inferred) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Gusperimus's mechanism of action.
Western Blot Analysis for NF-κB p65 Nuclear Translocation
This protocol is adapted from studies investigating the effect of various agents on NF-κB signaling.
Objective: To determine the effect of Gusperimus on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Cell line (e.g., HeLa, Jurkat, or primary immune cells)
-
Gusperimus
-
Stimulating agent (e.g., TNF-α, LPS)
-
Cell lysis buffer for nuclear and cytoplasmic fractionation (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of Gusperimus or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α at 10 ng/mL) for a time course (e.g., 0, 15, 30, 60 minutes).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the chosen kit.
-
Store the fractions at -80°C until use.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Re-probe the membrane with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
Quantify the band intensities using densitometry software. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 upon stimulation, which is attenuated by Gusperimus, indicates inhibition of nuclear translocation.
-
Figure 3: Western blot workflow for NF-κB p65 translocation.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This protocol is a general guideline for a one-way MLR to assess the effect of Gusperimus on T-cell proliferation in response to allogeneic stimulation.
Objective: To quantify the inhibitory effect of Gusperimus on the proliferation of responder T-cells when co-cultured with allogeneic stimulator cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.
-
Ficoll-Paque for PBMC isolation.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin).
-
Mitomycin C or irradiation source to treat stimulator cells.
-
Gusperimus
-
96-well round-bottom culture plates.
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU, or MTT-based).
Procedure:
-
Isolation of PBMCs:
-
Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.
-
-
Preparation of Stimulator and Responder Cells:
-
Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.
-
Inactivate the stimulator cells by treating with Mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 3000 rads) to prevent their proliferation.
-
Wash the stimulator cells three times with complete medium to remove any residual Mitomycin C.
-
-
Assay Setup:
-
Resuspend both responder and stimulator cells in complete medium at a concentration of 2 x 10⁶ cells/mL.
-
In a 96-well plate, add 50 µL of responder cells (1 x 10⁵ cells) to each well.
-
Add 50 µL of various dilutions of Gusperimus or vehicle control to the wells.
-
Add 100 µL of the inactivated stimulator cells (2 x 10⁵ cells) to the appropriate wells.
-
Include control wells: responder cells alone, stimulator cells alone, and responder and stimulator cells without Gusperimus (positive control).
-
-
Incubation:
-
Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Measurement of Proliferation:
-
Using [³H]-Thymidine: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Using CFSE: Prior to co-culture, label the responder cells with CFSE. After incubation, stain the cells with fluorescently labeled antibodies (e.g., anti-CD3, anti-CD4) and analyze the dilution of CFSE fluorescence in the T-cell populations by flow cytometry.
-
-
Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of Gusperimus compared to the positive control.
-
Determine the IC50 value of Gusperimus for T-cell proliferation.
-
Figure 4: Workflow for a one-way Mixed Lymphocyte Reaction.
Deoxyhypusine Synthase (DHS) Activity Assay
This protocol is based on methods developed for screening DHS inhibitors.
Objective: To measure the enzymatic activity of DHS and assess the inhibitory potential of Gusperimus.
Materials:
-
Recombinant human DHS enzyme.
-
Recombinant eIF5A precursor protein.
-
Spermidine
-
NAD⁺
-
Reaction buffer (e.g., 100 mM Glycine-NaOH, pH 9.0).
-
Gusperimus
-
96-well plates.
-
NADH detection reagent (e.g., NAD/NADH-Glo™ Assay).
-
Luminometer.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the reaction buffer, spermidine (e.g., 20 µM), NAD⁺ (e.g., 100 µM), and the eIF5A precursor protein.
-
Add various concentrations of Gusperimus or vehicle control to the wells.
-
Initiate the reaction by adding the recombinant DHS enzyme (e.g., 0.5 µg).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
-
NADH Detection:
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions. This reagent contains an enzyme that utilizes NADH to generate a luminescent signal.
-
Incubate for a further period (e.g., 30-60 minutes) at room temperature to allow the luminescent signal to develop.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The amount of NADH produced is directly proportional to the DHS activity.
-
-
Analysis:
-
Calculate the percentage of DHS inhibition for each concentration of Gusperimus compared to the vehicle control.
-
Determine the IC50 value of Gusperimus for DHS inhibition.
-
Conclusion
Gusperimus presents a multifaceted mechanism of action, primarily targeting the NF-κB and eIF5A hypusination pathways to exert its immunosuppressive effects. Its interaction with Hsc70 and potential modulation of Akt signaling further contribute to its unique pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of Gusperimus and to develop next-generation immunomodulatory agents. Further research is warranted to fully unravel the intricate molecular interactions of Gusperimus and to optimize its clinical applications.
References
- 1. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of eIF5A expression using SNS01 nanoparticles inhibits NF-κB activity and tumor growth in murine models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Anisperimus (Gusperimus) Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisperimus, also known as Gusperimus or 15-deoxyspergualin (DSG), is an immunosuppressive agent that has demonstrated significant effects on various immune cells. Its unique mechanism of action, distinct from calcineurin inhibitors and mTOR inhibitors, makes it a compound of interest for research in transplantation, autoimmune diseases, and oncology. This compound primarily functions by inhibiting the proliferation and maturation of T cells and B cells, and by modulating the function of antigen-presenting cells (APCs) such as monocytes and macrophages.[1][2][3] This document provides detailed application notes and experimental protocols for studying the effects of this compound in a cell culture setting.
Mechanism of Action
This compound exerts its immunosuppressive effects through multiple intracellular pathways:
-
Binding to Heat Shock Proteins: this compound and its analogues bind to the constitutive heat shock protein 70 (Hsc70) and heat shock protein 70 (Hsp70).[2][4] This interaction is believed to be a crucial initial step in its mechanism of action, although the direct downstream consequences of this binding are still being fully elucidated.
-
Inhibition of NF-κB Signaling: this compound has been shown to inhibit the activation and nuclear translocation of the transcription factor NF-κB in T cells and APCs. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and co-stimulatory molecules.
-
Suppression of Akt Kinase Pathway: The compound deactivates Akt, a key kinase involved in cell survival and proliferation, and its downstream effector p70 S6 kinase (p70S6K). This inhibition of the Akt pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound.
-
Interference with Polyamine and Protein Synthesis: this compound has been reported to interfere with the synthetic pathway of polyamines, which are essential for cell growth and proliferation.
These molecular interactions culminate in the inhibition of immune cell function, including reduced T cell and B cell proliferation, decreased cytokine production (particularly IFN-γ and IL-2), and impaired antigen presentation.
Data Presentation
Table 1: Effect of this compound (Deoxymethylspergualin) on T Cell and B Cell Proliferation
| Cell Type | Stimulation | This compound (MeDSG) Concentration (µg/mL) | Proliferation Inhibition | Reference |
| Human T Cells (in MLR) | Allogeneic stimulation | > 0.1 | Significant suppression | |
| Human CD8+ T Cells (in MLR) | Allogeneic stimulation | Not specified | Decrease in cell number | |
| Human B Cells | Anti-CD40 MoAb | 200 | Strong inhibition of sIgD+ B cells | |
| Human B Cells | Anti-CD40 MoAb + IL-10/IL-2/IL-4 | 200 | Strong inhibition of sIgD+ B cells |
Table 2: Effect of this compound (DSG) on Cytokine Production
| Cell Type | Stimulation | This compound (DSG) Concentration | Cytokine | Effect | Reference |
| Naive CD4+ T cells | Antigen stimulation | Not specified | IFN-γ | Inhibition | |
| Human T Cells (in MLR) | Allogeneic stimulation | Not specified | IL-2 | No significant effect | |
| Macrophages from DSG-treated mice | cOva | Not specified | TNF-α, IL-1β | Inhibition |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of immune cells, such as the Jurkat T cell line or Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Jurkat cells or freshly isolated PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (Gusperimus/Deoxyspergualin)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T cell stimulation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Jurkat cells or PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. For the control wells, add 50 µL of medium.
-
Stimulation (for PBMCs): For PBMC proliferation assays, add a stimulating agent such as PHA (final concentration 5 µg/mL) or anti-CD3/CD28 beads according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability or proliferation inhibition relative to the untreated control. Determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol determines the mode of cell death induced by this compound in Jurkat cells.
Materials:
-
Jurkat cells
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed Jurkat cells at a density of 5 x 10^5 cells/mL in a 6-well plate. Treat the cells with various concentrations of this compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of key cytokines like IFN-γ and IL-2 by stimulated PBMCs.
Materials:
-
Freshly isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound
-
PHA or anti-CD3/CD28 beads
-
Human IFN-γ and IL-2 ELISA kits
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate. Treat the cells with different concentrations of this compound.
-
Stimulation: Stimulate the cells with PHA (5 µg/mL) or anti-CD3/CD28 beads. Include an unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes and collect the cell-free supernatants.
-
ELISA: Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each cytokine in the supernatants and calculate the percentage of inhibition by this compound compared to the stimulated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound cell culture studies.
References
- 1. Deoxyspergualin, a novel immunosuppressant, markedly inhibits human mixed lymphocyte reaction and cytotoxic T-lymphocyte activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of in vivo immunosuppressive and in vitro interaction with constitutive heat shock protein 70 activity of LF08-0299 (Tresperimus) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyspergualin preferentially inhibits the growth and maturation of anti-CD40-activated surface IgD+ B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of the immunosuppressant deoxyspergualin with a member of the Hsp70 family of heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Measuring Antispasmodic Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies used to assess antispasmodic activity. The protocols detailed below are foundational for screening and characterizing compounds that modulate smooth muscle contractility. The term "Anisperimus," as noted in the query, is not a recognized term in scientific literature; this document addresses the established field of Antispasmodic activity measurement. Antispasmodic agents are crucial for treating conditions characterized by involuntary muscle spasms, particularly in the gastrointestinal and respiratory tracts.
Introduction to Antispasmodic Activity
Smooth muscle tissue is found in the walls of hollow organs like the intestines, stomach, bladder, and blood vessels. Unlike skeletal muscle, its contraction is not under voluntary control.[1] The contractile state of smooth muscle is primarily regulated by the intracellular concentration of calcium ions (Ca²⁺) and the phosphorylation state of the myosin light chain (MLC).[2]
An increase in intracellular Ca²⁺, triggered by various stimuli, leads to the formation of a Ca²⁺-calmodulin complex. This complex activates myosin light chain kinase (MLCK), which then phosphorylates MLC, initiating cross-bridge cycling between actin and myosin filaments and resulting in muscle contraction.[2][3] Relaxation occurs when intracellular Ca²⁺ levels decrease and myosin light chain phosphatase (MLCP) dephosphorylates MLC.[1] Antispasmodic compounds exert their effects through various mechanisms, including the blockade of muscarinic receptors, inhibition of calcium channels, or modulation of intracellular signaling pathways.
Key Signaling Pathways in Smooth Muscle Contraction
The regulation of smooth muscle tone is a complex process involving multiple signaling cascades. Understanding these pathways is essential for elucidating the mechanism of action of potential antispasmodic drugs.
Caption: Signaling pathway leading to smooth muscle contraction.
In Vitro Technique: Isolated Tissue Organ Bath
The isolated tissue organ bath is the gold-standard in vitro method for evaluating the direct effects of a substance on smooth muscle contractility. This technique allows for the precise measurement of tissue responses to agonists (spasmogens) and antagonists (spasmolytics) in a controlled physiological environment.
Experimental Workflow
The workflow involves isolating a specific smooth muscle tissue, mounting it in an organ bath filled with a physiological salt solution, inducing contractions with a spasmogen, and then assessing the ability of a test compound to inhibit these contractions.
Caption: General workflow for an isolated tissue organ bath experiment.
Detailed Protocol: Antispasmodic Assay on Isolated Rat Ileum
This protocol describes the evaluation of a test compound's ability to inhibit acetylcholine-induced contractions in isolated rat ileum.
Materials:
-
Animals: Male Wistar rats (200-250 g).
-
Physiological Salt Solution (PSS): Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaH₂PO₄ 0.05, NaHCO₃ 1.0, Glucose 1.0). The solution should be maintained at 37°C and continuously aerated with carbogen (95% O₂ / 5% CO₂).
-
Apparatus: Isolated tissue organ bath (25-50 mL capacity), isometric force transducer, data acquisition system (e.g., PowerLab), kymograph (traditional method).
-
Reagents: Acetylcholine (ACh, spasmogen), Atropine or Papaverine (standard spasmolytic/positive control), test compound stock solution.
Procedure:
-
Tissue Preparation: Humanely euthanize the rat and dissect a segment of the ileum. Place the tissue in fresh, aerated Tyrode's solution. Carefully remove the mesenteric attachments.
-
Mounting: Cut the ileum into segments of 2-3 cm. Mount a segment vertically in the organ bath chamber, with one end fixed to an anchor and the other tied to the isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 30-45 minutes under a resting tension of approximately 1 gram. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
Inducing Contractions: After equilibration, induce a submaximal contraction by adding a fixed concentration of acetylcholine (e.g., 1 µM) to the bath. Once the contraction stabilizes, wash the tissue to return to baseline. Repeat this step 2-3 times to ensure reproducible responses.
-
Testing the Compound:
-
Induce a stable contraction with acetylcholine.
-
Once the plateau is reached, add the test compound to the bath in a cumulative (step-wise increase in concentration without washout) or non-cumulative manner.
-
Record the relaxation (inhibition of contraction) at each concentration.
-
-
Positive Control: Run a parallel experiment using a known antispasmodic agent like atropine (for cholinergic antagonism) or papaverine (for non-specific smooth muscle relaxation) to validate the assay.
-
Data Analysis: Express the relaxation as a percentage of the initial acetylcholine-induced contraction. Plot the percentage inhibition against the logarithm of the test compound concentration to generate a dose-response curve. From this curve, calculate the IC₅₀ (the concentration of the compound that causes 50% inhibition).
Data Presentation: In Vitro Antispasmodic Activity
Quantitative results from isolated tissue bath experiments should be summarized for clear comparison.
| Compound | Tissue | Spasmogen | IC₅₀ (µg/mL) | Eₘₐₓ (% Inhibition) | Reference Compound | IC₅₀ (µg/mL) of Ref. |
| Test Cmpd A | Rat Ileum | KCl (80mM) | 48 ± 3 | 100% | Loperamide | - |
| Test Cmpd B | Rat Ileum | ACh (0.5µM) | 61 ± 14.7 | 100% | Loperamide | - |
| Quercetin | Guinea Pig Ileum | ACh | ~54 (PE value) | - | Papaverine | - |
| Kaempferol | Guinea Pig Ileum | ACh | ~143 (PE value) | - | Papaverine | - |
| Moracin O | Rat Ileum | - | - | 85% | Papaverine | - |
| Data adapted from multiple sources for illustrative purposes. |
In Vivo Technique: Castor Oil-Induced Diarrhea Model
This in vivo model is widely used to assess the antidiarrheal and antispasmodic properties of a test substance in a whole-animal system. Castor oil, upon hydrolysis in the small intestine, releases ricinoleic acid. This irritant promotes the secretion of fluid and electrolytes and increases intestinal motility, leading to diarrhea. An effective antispasmodic agent will delay the onset of diarrhea and reduce the number of diarrheic episodes.
Experimental Workflow
References
Unveiling the Pro-Apoptotic Potential of Anisperimus: A Guide to Cellular Assessment
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the apoptosis-inducing capabilities of Anisperimus. As a known activator of Caspase-8 and Caspase-10, this compound holds promise as a targeted therapeutic agent. The following methodologies offer a comprehensive framework for characterizing its mechanism of action and quantifying its apoptotic efficacy in relevant cell lines.
Introduction to this compound-Induced Apoptosis
This compound is an investigational compound that has been identified as a potent activator of initiator caspases-8 and -10. This mechanism suggests that this compound triggers the extrinsic pathway of apoptosis, a critical process in programmed cell death. Activation of these caspases initiates a signaling cascade that culminates in the execution of apoptosis, making it a focal point for cancer research and immunotherapy. The protocols outlined below are designed to robustly assess the various stages of apoptosis induced by this compound, from initial signaling events to final cellular demise.
Key Experimental Approaches
A multi-faceted approach is recommended to thoroughly characterize this compound-induced apoptosis. This includes:
-
Quantification of Early and Late Apoptosis: Annexin V and Propidium Iodide (PI) staining by flow cytometry is a gold-standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Measurement of Initiator Caspase Activity: Direct enzymatic assays for caspase-8 and caspase-10 confirm the primary mechanism of action of this compound.
-
Detection of Executioner Caspase Activity and Substrate Cleavage: Western blotting for cleaved caspase-3 and its substrate, PARP, provides evidence of the downstream execution phase of apoptosis.
-
Assessment of DNA Fragmentation: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay identifies a key hallmark of late-stage apoptosis.
Data Presentation: Quantifying the Apoptotic Response
To facilitate clear interpretation and comparison of experimental outcomes, all quantitative data should be summarized in structured tables. The following tables provide templates for organizing data from the described assays.
Table 1: Analysis of Apoptosis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 85.6 ± 3.4 | 10.1 ± 1.2 | 4.3 ± 0.8 |
| This compound | 5 | 60.3 ± 4.5 | 25.4 ± 2.3 | 14.3 ± 1.9 |
| This compound | 10 | 35.1 ± 5.2 | 40.2 ± 3.1 | 24.7 ± 2.5 |
| Staurosporine (Positive Control) | 1 | 20.7 ± 2.8 | 55.9 ± 4.7 | 23.4 ± 3.1 |
Table 2: Caspase-8 and Caspase-10 Activity
| Treatment Group | Concentration (µM) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-10 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 1 | 2.8 ± 0.3 | 2.5 ± 0.2 |
| This compound | 5 | 6.5 ± 0.7 | 5.9 ± 0.6 |
| This compound | 10 | 12.3 ± 1.5 | 10.8 ± 1.2 |
Table 3: Western Blot Densitometry Analysis
| Treatment Group | Concentration (µM) | Cleaved Caspase-3 (Relative Density) | Cleaved PARP (Relative Density) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 1 | 3.2 | 2.8 |
| This compound | 5 | 7.8 | 6.9 |
| This compound | 10 | 15.1 | 13.5 |
Table 4: Quantification of TUNEL-Positive Cells
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control | 0 | 1.5 ± 0.3 |
| This compound | 1 | 8.7 ± 1.1 |
| This compound | 5 | 22.4 ± 2.5 |
| This compound | 10 | 45.8 ± 4.1 |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding the data. The following diagrams, generated using the DOT language, illustrate the this compound-induced apoptosis pathway and the workflows for the key experimental protocols.
Anisperimus Treatment in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomycin is an antibiotic known to inhibit protein synthesis in eukaryotic cells.[1] It has demonstrated anti-inflammatory and anti-cancer activities, making it a compound of interest in oncological research.[1] Its mechanism of action involves the induction of ribotoxic stress, which can trigger apoptotic cell death in tumor cells.[2] Anisomycin has been shown to modulate key signaling pathways involved in cancer progression, notably the NF-κB pathway.[3][4] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic agents like Anisomycin.
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
Anisomycin has been shown to exert its anti-inflammatory and potential anti-cancer effects by attenuating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.
Anisomycin interferes with this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.
Induction of Apoptosis
A key outcome of Anisomycin treatment in cancer cells is the induction of apoptosis, or programmed cell death. Deregulation of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation. By inducing ribotoxic stress, Anisomycin activates stress-activated protein kinases (SAPKs), which can initiate the apoptotic cascade. This makes cancer cells more susceptible to cell death.
Quantitative Data from In Vitro Studies
While specific quantitative data for Anisperimus in xenograft models is unavailable, in vitro studies with Anisomycin demonstrate its dose-dependent effects on cancer cells.
| Cell Line | Treatment Concentration | Effect | Citation |
| Mesothelioma Cells (M28, REN) | 1-25 ng/mL (in combination with TRAIL) | Potentiated TRAIL-induced apoptosis | |
| Macrophage Cells (J774A.1, RAW264.7) | Various concentrations | Time and dose-dependent inhibition of inflammatory response |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies to evaluate the efficacy of a compound like Anisomycin. These are generalized protocols and should be adapted based on the specific tumor model and experimental goals.
I. Establishment of Patient-Derived or Cell Line-Derived Xenograft Models
-
Cell Culture (for Cell Line-Derived Xenografts - CDX):
-
Culture human cancer cell lines in their recommended media and conditions until they reach 80-90% confluency.
-
Harvest cells using trypsinization, wash with PBS, and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x106 to 1x107 cells per 100-200 µL.
-
-
Tumor Tissue Preparation (for Patient-Derived Xenografts - PDX):
-
Obtain fresh, sterile tumor tissue from a patient biopsy or surgical resection under appropriate ethical guidelines.
-
Mince the tissue into small fragments (1-3 mm3) in a sterile culture medium on ice.
-
-
Animal Model:
-
Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgammanull (NSG) mice, aged 6-8 weeks. NSG mice are often preferred for their enhanced ability to support the engraftment of human cells.
-
-
Implantation:
-
Anesthetize the mouse using an approved protocol.
-
For subcutaneous models, inject the cell suspension or implant the tumor fragment into the flank of the mouse.
-
For orthotopic models, inject or implant the cells/tissue into the corresponding organ of origin.
-
Monitor the animals for recovery and signs of distress.
-
II. Drug Formulation and Administration
-
Drug Preparation:
-
Prepare Anisomycin (or the test compound) in a sterile vehicle suitable for the chosen route of administration (e.g., saline, PBS, or a solution containing DMSO and/or Tween 80).
-
The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice.
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into control and treatment groups.
-
Administer the drug via the desired route (e.g., intraperitoneal, intravenous, oral gavage) according to the planned dosing schedule (e.g., daily, every other day).
-
The control group should receive the vehicle only.
-
III. Tumor Measurement and Data Collection
-
Tumor Volume:
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
-
Body Weight:
-
Monitor the body weight of the mice at each tumor measurement to assess toxicity.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size, or at a specified time point after the final dose.
-
Euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, molecular analysis).
-
Conclusion
While direct data on "this compound" is lacking, the available information on Anisomycin suggests a promising anti-cancer agent that functions through the inhibition of the NF-κB pathway and induction of apoptosis. The protocols outlined in this document provide a robust framework for evaluating such compounds in preclinical xenograft models. These studies are critical for determining efficacy and toxicity before advancing to clinical trials. Future research should aim to elucidate the specific molecular targets and pathways of this compound to fully understand its therapeutic potential.
References
- 1. Anisomycin protects against sepsis by attenuating IκB kinase-dependent NF-κB activation and inflammatory gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitization of tumor cells to ribotoxic stress-induced apoptotic cell death: a new therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anisomycin protects against sepsis by attenuating IκB kinase-dependent NF-κB activation and inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Dissolution and Storage of Anisperimus
Disclaimer: The compound "Anisperimus" is not found in publicly available chemical or research databases. The following application note, including all data and protocols, is a hypothetical example created to demonstrate best practices for compound handling in a research setting. Researchers should always refer to the manufacturer- or supplier-provided Certificate of Analysis for specific data on any real-world compound.
Abstract
This document provides a standardized protocol for the dissolution and storage of the hypothetical research compound, this compound. Adherence to these guidelines is crucial for ensuring the compound's integrity, stability, and reproducibility in experimental settings. The protocols herein cover recommended solvents, preparation of stock solutions, and optimal long-term and short-term storage conditions.
Compound Properties (Hypothetical Data)
A summary of the physical and chemical properties of this compound is presented below. This data is essential for accurate preparation of stock solutions.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (Assumed) | >98% |
| Recommended Solvents | DMSO, Ethanol |
Solubility Data (Hypothetical)
The solubility of this compound was determined in several common laboratory solvents at ambient temperature (25°C). This data is critical for selecting the appropriate vehicle for in vitro and in vivo studies. For poorly soluble compounds, gentle warming (up to 37°C) or sonication may enhance dissolution.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 90.1 | 200 | Recommended for primary stock solutions. |
| Ethanol (95%) | 22.5 | 50 | Suitable for specific experimental needs. |
| PBS (pH 7.4) | < 0.1 | < 0.22 | Considered practically insoluble. |
| Water | < 0.05 | < 0.11 | Considered practically insoluble. |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mL stock solution of this compound at a concentration of 100 mM in DMSO.
Materials:
-
This compound solid compound
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
15 mL sterile conical tube
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Calculation: 0.1 mol/L * 0.01 L * 450.5 g/mol * 1000 mg/g = 450.5 mg
-
-
Weigh Compound: Carefully weigh 450.5 mg of this compound solid on an analytical balance and transfer it to a sterile 15 mL conical tube.
-
Add Solvent: Add approximately 8 mL of anhydrous DMSO to the conical tube.
-
Promote Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes. If the solid does not fully dissolve, use one of the following methods:
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes, checking for dissolution periodically.
-
Gentle Warming: Place the tube in a water bath set to 37°C for 5-10 minutes.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach a final volume of 10 mL.
-
Homogenization: Invert the tube several times to ensure the final solution is homogeneous.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting (amber) cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow from receiving the compound to preparing and storing aliquoted stock solutions.
Caption: Workflow for this compound stock solution preparation and storage.
Storage and Stability Recommendations (Hypothetical)
Proper storage is essential to maintain the stability and activity of this compound. The following conditions are recommended based on general laboratory best practices.
| Form | Solvent/Condition | Temperature | Duration | Notes |
| Solid | As supplied | -20°C | ≥ 2 years | Protect from light and moisture. |
| Stock Solution | DMSO | -80°C | ≤ 1 year | Recommended for long-term storage. |
| Stock Solution | DMSO | -20°C | ≤ 6 months | Suitable for intermediate-term storage. Avoid >5 freeze-thaw cycles. |
| Working Dilution | Aqueous Buffer | 4°C | ≤ 24 hours | Prepare fresh daily from stock solution. |
Stability Notes:
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound precipitation and degradation. Aliquoting is mandatory for preserving the integrity of the stock.
-
Light Sensitivity: While not explicitly tested, it is best practice to assume the compound is light-sensitive. Store all forms in light-protecting containers or in the dark.
-
Aqueous Instability: Like many organic compounds, this compound is likely prone to hydrolysis in aqueous solutions. Working dilutions in buffers should be prepared fresh for each experiment and used promptly.
High-Throughput Screening Assays for Anisperimus Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisperimus is an immunosuppressive agent known to function as an agonist of Caspase-10 and an activator of Caspase-8, while also inhibiting T-lymphocyte proliferation. These molecular targets are key players in the extrinsic apoptosis pathway and immune response regulation. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel molecules that modulate these targets. This document provides detailed application notes and protocols for HTS assays designed to identify and characterize activators of Caspase-8 and Caspase-10, as well as inhibitors of T-lymphocyte proliferation.
Target 1: Caspase-8 Activation
Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway. Its activation is a critical step in transmitting death signals from cell surface receptors. Screening for Caspase-8 activators can identify compounds with pro-apoptotic potential for applications in oncology and other therapeutic areas.
Application Notes:
Biochemical assays for Caspase-8 activation are well-suited for HTS. These assays typically employ a recombinant human Caspase-8 and a synthetic substrate that becomes fluorescent or colorimetric upon cleavage. For an activator screen, the assay is configured to have a low basal activity, and compounds that increase the signal are identified as hits. It is crucial to perform counter-screens to eliminate false positives, such as compounds that are intrinsically fluorescent or interfere with the detection system.
Data Presentation: Caspase-8 Activator HTS Assay Parameters
| Parameter | Typical Value | Reference |
| Assay Format | 384-well plate, biochemical | [1] |
| Substrate | Ac-IETD-AFC (fluorogenic) | [2] |
| Enzyme Conc. | 1-10 nM recombinant human Caspase-8 | [2] |
| Substrate Conc. | 10-50 µM (below Km) | [2] |
| Incubation Time | 30-60 minutes at 37°C | [2] |
| Z'-Factor | ≥ 0.5 | |
| Positive Control | Known Caspase-8 activator (e.g., TRAIL in cell-based assays) | |
| Negative Control | DMSO | |
| Hit Criteria | >3 standard deviations above the mean of the negative controls |
Experimental Protocol: Fluorometric Caspase-8 Activator HTS Assay
1. Reagent Preparation:
- Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2.
- Recombinant Caspase-8: Dilute to 2X final concentration (e.g., 10 nM) in Assay Buffer.
- Substrate Stock: 10 mM Ac-IETD-AFC in DMSO. Dilute to 2X final concentration (e.g., 40 µM) in Assay Buffer.
- Test Compounds: Prepare a 1000X stock in DMSO and dilute to 4X final concentration in Assay Buffer.
2. Assay Procedure (384-well plate):
- Add 5 µL of 4X test compound or control (DMSO for negative control, known activator for positive control) to appropriate wells.
- Add 10 µL of 2X Recombinant Caspase-8 solution to all wells.
- Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
- Add 5 µL of 2X Ac-IETD-AFC substrate solution to all wells to initiate the reaction.
- Incubate for 60 minutes at 37°C, protected from light.
- Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a plate reader.
3. Data Analysis:
- Calculate the percent activation relative to the positive control.
- Determine the Z'-factor to assess assay quality. The Z'-factor is calculated using the means and standard deviations of the positive and negative controls and a value between 0.5 and 1.0 indicates a robust assay.
- Identify hits based on the predefined criteria.
Signaling Pathway: Extrinsic Apoptosis
Caption: Extrinsic apoptosis pathway initiated by death receptor signaling.
Target 2: Caspase-10 Activation
Caspase-10 is structurally similar to Caspase-8 and is also involved in the extrinsic apoptosis pathway, although its precise role is less defined. Identifying activators of Caspase-10 could provide alternative strategies for inducing apoptosis.
Application Notes:
Similar to Caspase-8, HTS assays for Caspase-10 activators are typically biochemical assays using recombinant enzyme and a fluorogenic or luminogenic substrate. A luminescent assay format, such as those employing a pro-luciferin substrate, can offer higher sensitivity and a broader dynamic range, which is advantageous for HTS.
Data Presentation: Caspase-10 Activator HTS Assay Parameters
| Parameter | Typical Value | Reference |
| Assay Format | 384-well plate, biochemical (luminescent) | |
| Substrate | Z-AEVD-aminoluciferin | |
| Enzyme Conc. | 1-10 nM recombinant human Caspase-10 | |
| Substrate Conc. | 10-20 µM | |
| Incubation Time | 30-60 minutes at room temperature | |
| Z'-Factor | ≥ 0.5 | |
| Positive Control | Dimerizer agent (e.g., AP20187 for engineered caspase-10) | |
| Negative Control | DMSO | |
| Hit Criteria | >3 standard deviations above the mean of the negative controls |
Experimental Protocol: Luminescent Caspase-10 Activator HTS Assay
1. Reagent Preparation:
- Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2.
- Recombinant Caspase-10: Dilute to 2X final concentration (e.g., 5 nM) in Assay Buffer.
- Caspase-Glo® 10 Reagent: Reconstitute the lyophilized substrate in the provided buffer as per the manufacturer's instructions.
- Test Compounds: Prepare a 1000X stock in DMSO and dilute to 4X final concentration in Assay Buffer.
2. Assay Procedure (384-well opaque plate):
- Add 5 µL of 4X test compound or control to appropriate wells.
- Add 10 µL of 2X Recombinant Caspase-10 solution to all wells.
- Incubate for 15 minutes at room temperature.
- Add 15 µL of Caspase-Glo® 10 Reagent to all wells.
- Mix on a plate shaker for 30 seconds.
- Incubate for 30 minutes at room temperature.
- Read the luminescence using a plate reader.
3. Data Analysis:
- Calculate the fold change in luminescence relative to the negative control.
- Determine the Z'-factor for assay quality assessment.
- Identify hits based on the predefined criteria.
Experimental Workflow: Caspase Activator HTS
Caption: A typical workflow for a high-throughput screening campaign to identify enzyme activators.
Target 3: Inhibition of T-Lymphocyte Proliferation
This compound is known to inhibit T-lymphocyte proliferation, a key mechanism of its immunosuppressive action. HTS assays for T-cell proliferation are crucial for identifying novel immunosuppressive compounds.
Application Notes:
A common method for measuring T-cell proliferation in an HTS format is the use of a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). CFSE covalently labels intracellular proteins, and its fluorescence is halved with each cell division. The reduction in fluorescence intensity is measured by flow cytometry or a fluorescence plate reader. The assay uses primary T-cells or a T-cell line (e.g., Jurkat) stimulated to proliferate with agents like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
Data Presentation: T-Lymphocyte Proliferation Inhibition HTS Assay Parameters
| Parameter | Typical Value | Reference |
| Assay Format | 96-well plate, cell-based | |
| Cell Type | Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat cells | |
| Cell Density | 1 x 10^5 cells/well | |
| Stimulation | Phytohemagglutinin (PHA, 5 µg/mL) or plate-bound anti-CD3 (1 µg/mL) + soluble anti-CD28 (1 µg/mL) | |
| Labeling | 1-5 µM CFSE | |
| Incubation Time | 72-96 hours | |
| Z'-Factor | ≥ 0.4 (for cell-based assays) | |
| Positive Control | Known immunosuppressant (e.g., Cyclosporin A) | |
| Negative Control | DMSO | |
| Hit Criteria | >50% inhibition of proliferation |
Experimental Protocol: CFSE-Based T-Lymphocyte Proliferation Inhibition HTS Assay
1. Cell Preparation and Staining:
- Isolate human PBMCs using a Ficoll-Paque gradient.
- Wash cells with PBS and resuspend at 1 x 10^7 cells/mL in pre-warmed PBS.
- Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
- Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium with 10% FBS.
- Wash the cells twice with complete medium and resuspend at 1 x 10^6 cells/mL.
2. Assay Procedure (96-well plate):
- If using anti-CD3/CD28 stimulation, pre-coat the wells with anti-CD3 antibody.
- Add 100 µL of CFSE-labeled cell suspension to each well.
- Add 50 µL of 2X test compound or control.
- Add 50 µL of 2X stimulation solution (e.g., PHA).
- Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
3. Data Acquisition and Analysis:
- Fluorescence Plate Reader: Read the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm). A decrease in fluorescence indicates proliferation.
- Flow Cytometry (for lower throughput validation): Harvest cells and analyze on a flow cytometer. Gate on the lymphocyte population and measure the CFSE fluorescence. Each peak of decreasing fluorescence represents a cell division.
- Calculate the percentage of inhibition of proliferation for each compound.
- Determine the Z'-factor for the assay.
Logical Relationship: T-Cell Proliferation Assay
Caption: Logical workflow for a T-cell proliferation inhibition assay.
Conclusion
The high-throughput screening assays detailed in this document provide robust and reliable methods for the identification and characterization of compounds targeting Caspase-8, Caspase-10, and T-lymphocyte proliferation. These protocols are designed for scalability and automation, making them suitable for large-scale screening campaigns in academic and industrial drug discovery settings. Careful assay validation, including the determination of the Z'-factor, is critical to ensure the quality and reproducibility of the screening data. The provided signaling pathway and workflow diagrams offer a visual guide to the underlying biological processes and experimental procedures.
References
Application Note: Quantification of Gusperimus in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Introduction
Gusperimus, a derivative of spergualin, is an immunosuppressive agent that has been investigated for its potential in treating various autoimmune diseases and in preventing organ transplant rejection. Accurate measurement of Gusperimus concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. LC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for quantifying drugs in complex biological matrices. This document outlines a representative LC-MS/MS method for the determination of Gusperimus in human plasma.
Experimental Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Gusperimus reference standard
-
Internal Standard (IS) (A structurally similar compound, ideally a stable isotope-labeled Gusperimus, should be selected and validated)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Prepare stock solutions of Gusperimus and the Internal Standard (IS) in a suitable solvent (e.g., methanol or water).
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Gusperimus into blank human plasma.
-
To a 100 µL aliquot of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject a portion (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometric Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: These must be optimized for Gusperimus and the specific instrument. This includes optimizing spray voltage, source temperature, nebulizer gas, and heater gas flow rates.
-
MRM Transitions: The precursor ion ([M+H]+) for Gusperimus (molar mass 387.53 g/mol ) would be approximately m/z 388.5. Product ions would need to be determined by infusing a standard solution of Gusperimus into the mass spectrometer and performing product ion scans. A hypothetical transition is provided in the table below. The same process must be performed for the selected internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Gusperimus | ~388.5 | To be determined | 100 | To be determined |
| Internal Standard | To be determined | To be determined | 100 | To be determined |
Data Presentation
Upon method validation, quantitative data should be summarized in tables to demonstrate the method's performance. The following tables are examples of how this data should be presented. Note: The data presented here is illustrative and not actual validated data for Gusperimus.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Gusperimus | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| | \multicolumn{3}{c|}{Intra-day (n=6)} | \multicolumn{3}{c|}{Inter-day (n=18, 3 days)} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Spiked Conc. (ng/mL) | Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | | LQC (3) | 2.95 | 4.5 | 98.3 | 2.98 | 5.2 | 99.3 | | MQC (100) | 102.1 | 3.1 | 102.1 | 101.5 | 4.0 | 101.5 | | HQC (800) | 795.2 | 2.5 | 99.4 | 805.6 | 3.5 | 100.7 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| Gusperimus | LQC | 85.2 | 0.95 | 0.98 |
| MQC | 88.1 | 0.93 | 0.97 | |
| HQC | 86.5 | 0.96 | 0.99 |
Table 4: Stability
| Stability Condition | QC Level | Mean Stability (% of nominal) |
| Bench-top (4 hours, RT) | LQC | 98.5 |
| HQC | 101.2 | |
| Freeze-thaw (3 cycles) | LQC | 97.1 |
| HQC | 99.8 | |
| Long-term (-80°C, 30 days) | LQC | 96.5 |
| HQC | 100.5 |
Visualizations
Caption: Experimental workflow for Gusperimus quantification.
Conclusion
The described LC-MS/MS method provides a starting point for the development of a robust and reliable assay for the quantification of Gusperimus in human plasma. It is imperative that this method undergoes full validation according to regulatory guidelines (e.g., FDA or EMA) to establish its performance characteristics before its application in pharmacokinetic or other clinical studies. This includes the careful selection and validation of an appropriate internal standard, and thorough optimization of all sample preparation, chromatographic, and mass spectrometric parameters.
Flow Cytometry Analysis of T Cells Treated with Anisperimus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisperimus (Gusperimus) is an immunosuppressive agent that has demonstrated efficacy in the context of organ transplantation and autoimmune diseases. Its mechanism of action involves the modulation of both innate and adaptive immune responses. A critical aspect of its immunomodulatory effect is its impact on T lymphocytes. This compound has been shown to bind to Heat shock cognate 70 (Hsc70) and Heat shock protein 90 (Hsp90). This interaction is thought to inhibit the nuclear translocation of NF-κB, a key transcription factor in T cell activation and proliferation. Consequently, this compound can suppress IL-2 and CD3/CD28-dependent T cell proliferation and curtail the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and IL-2.
Flow cytometry is a powerful technique for the detailed analysis of T cell populations, enabling the simultaneous assessment of cell surface markers, intracellular proteins, and functional responses at the single-cell level. These application notes provide a comprehensive guide to utilizing flow cytometry for characterizing the effects of this compound on T cells, complete with detailed experimental protocols and illustrative data.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on various T cell parameters as analyzed by flow cytometry. This data is representative and intended to illustrate the anticipated outcomes of the described protocols. Actual results may vary depending on the experimental conditions, cell type, and donor variability.
Table 1: Effect of this compound on T Cell Activation Markers
| Treatment Group | Concentration (µg/mL) | % CD4+CD25+ | MFI of CD25 on CD4+ | % CD8+CD69+ | MFI of CD69 on CD8+ |
| Unstimulated Control | 0 | 5.2 ± 1.1 | 150 ± 25 | 3.8 ± 0.9 | 120 ± 20 |
| Stimulated Control (α-CD3/CD28) | 0 | 75.6 ± 5.8 | 2500 ± 300 | 68.4 ± 6.2 | 1800 ± 250 |
| This compound | 0.1 | 62.1 ± 4.9 | 1900 ± 280 | 55.3 ± 5.1 | 1400 ± 210 |
| This compound | 1.0 | 45.3 ± 3.7 | 1200 ± 150 | 38.7 ± 4.3 | 950 ± 130 |
| This compound | 10.0 | 20.8 ± 2.5 | 600 ± 80 | 15.2 ± 2.1 | 450 ± 60 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on T Cell Proliferation (CFSE Assay)
| Treatment Group | Concentration (µg/mL) | Proliferation Index | % Divided Cells |
| Unstimulated Control | 0 | 1.1 ± 0.2 | 8.5 ± 2.1 |
| Stimulated Control (α-CD3/CD28) | 0 | 4.8 ± 0.5 | 92.3 ± 3.4 |
| This compound | 0.1 | 3.9 ± 0.4 | 80.1 ± 4.5 |
| This compound | 1.0 | 2.5 ± 0.3 | 55.7 ± 5.8 |
| This compound | 10.0 | 1.4 ± 0.2 | 25.4 ± 3.9 |
Proliferation Index: The average number of divisions for all cells. % Divided Cells: The percentage of cells that have undergone at least one division.
Table 3: Effect of this compound on Intracellular Cytokine Production
| Treatment Group | Concentration (µg/mL) | % CD4+IFN-γ+ | % CD8+IFN-γ+ | % CD4+IL-2+ |
| Unstimulated Control | 0 | 0.8 ± 0.2 | 1.1 ± 0.3 | 0.5 ± 0.1 |
| Stimulated Control (PMA/Ionomycin) | 0 | 45.2 ± 4.1 | 55.8 ± 5.3 | 38.6 ± 3.9 |
| This compound | 0.1 | 35.7 ± 3.5 | 44.2 ± 4.8 | 29.1 ± 3.2 |
| This compound | 1.0 | 22.4 ± 2.8 | 28.9 ± 3.1 | 15.8 ± 2.1 |
| This compound | 10.0 | 8.9 ± 1.5 | 12.3 ± 1.9 | 5.4 ± 0.9 |
Cytokine production was measured after 4-6 hours of stimulation in the presence of a protein transport inhibitor.
Experimental Protocols
Protocol 1: Analysis of T Cell Activation Markers
This protocol details the procedure for assessing the expression of early (CD69) and late (CD25) activation markers on CD4+ and CD8+ T cells following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (Gusperimus)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Anti-CD3 and Anti-CD28 antibodies (for stimulation)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69, and a viability dye.
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and adjust the concentration to 1 x 10^6 cells/mL.
-
Cell Plating: Plate 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO or the solvent used for this compound).
-
T Cell Stimulation: For stimulated conditions, add pre-titrated optimal concentrations of anti-CD3 and anti-CD28 antibodies to the wells. Include unstimulated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining: a. Harvest the cells and transfer them to FACS tubes. b. Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in 100 µL of FACS buffer containing the viability dye and incubate according to the manufacturer's instructions. d. Wash the cells and resuspend in 100 µL of FACS buffer containing the cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69). e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with FACS buffer. g. Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000) within the lymphocyte gate.
-
Data Analysis: a. Gate on the lymphocyte population based on forward and side scatter properties. b. Exclude doublets and dead cells. c. From the live, singlet lymphocyte population, identify CD3+ T cells. d. Within the CD3+ population, delineate CD4+ and CD8+ subsets. e. Analyze the expression of CD25 and CD69 on both CD4+ and CD8+ T cell populations.
Protocol 2: T Cell Proliferation Assay using CFSE
This protocol measures the inhibitory effect of this compound on T cell proliferation using the cell trace dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
PBMCs
-
This compound
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-CD3 and Anti-CD28 antibodies
-
FACS buffer
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, and a viability dye.
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
CFSE Staining: a. Resuspend 1 x 10^7 PBMCs in 1 mL of pre-warmed PBS. b. Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM) and mix immediately. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Incubate on ice for 5 minutes. f. Wash the cells three times with complete RPMI-1640 medium.
-
Cell Culture and Treatment: a. Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium. b. Plate 200 µL of the cell suspension into each well of a 96-well plate. c. Add this compound and stimulation antibodies as described in Protocol 1 (steps 3 and 4).
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Cell Staining and Data Acquisition: Follow steps 6 and 7 from Protocol 1, using antibodies against CD3, CD4, and CD8.
-
Data Analysis: a. Gate on live, singlet, CD4+ and CD8+ T cell populations. b. Analyze the CFSE fluorescence histogram for each T cell subset. Unproliferated cells will form a bright peak, while each subsequent generation of divided cells will show a halving of CFSE intensity. c. Use flow cytometry analysis software to calculate the proliferation index and the percentage of divided cells.
Protocol 3: Intracellular Cytokine Staining
This protocol is for the detection of intracellular IFN-γ and IL-2 in T cells treated with this compound.
Materials:
-
PBMCs
-
This compound
-
Complete RPMI-1640 medium
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for stimulation)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS buffer
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ, anti-IL-2, and a viability dye.
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: a. Follow steps 1-3 from Protocol 1 for cell preparation, plating, and this compound treatment. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Stimulation and Cytokine Accumulation: a. Add PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) to the appropriate wells for stimulation. b. Add a protein transport inhibitor to all wells. c. Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining: a. Harvest the cells and perform surface staining for CD3, CD4, and CD8, including a viability dye, as described in Protocol 1 (step 6 a-e). b. Fixation and Permeabilization: Following surface staining, wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions. c. Intracellular Staining: Add the fluorochrome-conjugated anti-IFN-γ and anti-IL-2 antibodies to the permeabilized cells. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with the permeabilization buffer. f. Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Gate on live, singlet, CD4+ and CD8+ T cell populations. c. Quantify the percentage of cells expressing IFN-γ and IL-2 within each T cell subset.
Visualizations
Caption: this compound inhibits T cell activation by targeting Hsp90/Hsc70 and preventing NF-κB nuclear translocation.
Caption: Experimental workflow for analyzing T cell activation markers after this compound treatment.
Application Notes and Protocols: Gene Expression Analysis Following Imatinib Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib is a targeted therapy that has revolutionized the treatment of Chronic Myeloid Leukemia (CML).[1] It functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein driving CML pathogenesis.[1][2][3][4] By binding to the ATP-binding site of the Bcr-Abl kinase domain, Imatinib blocks its catalytic activity, thereby inhibiting downstream signaling pathways that control cellular proliferation and survival. This targeted inhibition leads to a reduction in the proliferation of Bcr-Abl-positive cells and the induction of apoptosis. Understanding the global changes in gene expression following Imatinib exposure is crucial for elucidating its complete mechanism of action, identifying potential biomarkers of response and resistance, and discovering novel therapeutic targets.
These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in CML cell lines, such as K-562, after treatment with Imatinib. The included protocols cover cell culture and treatment, RNA isolation, and a complete bioinformatics workflow for RNA-sequencing (RNA-seq) data analysis to identify differentially expressed genes.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the quantitative data on differentially expressed genes in CML cells following Imatinib treatment. This data is essential for understanding the molecular response to the drug and for identifying key genes and pathways affected by Imatinib.
Table 1: Summary of Differentially Expressed Genes in K-562 Cells Treated with Imatinib. This table provides a general overview of the number of genes significantly up- or down-regulated after Imatinib exposure.
| Treatment Group | Total Genes Analyzed | Differentially Expressed Genes | Upregulated Genes | Downregulated Genes |
| K-562 + Imatinib | >15,000 | 185 | 9 (cell cycle-related) | 16 (cell cycle-related) |
Data is compiled from studies on K-562 cells treated with Imatinib. The number of differentially expressed genes can vary based on experimental conditions and statistical cutoffs.
Table 2: Top Differentially Expressed Cell Cycle-Related Genes in K-562 Cells Following Imatinib Treatment. This table highlights key cell cycle-related genes that are significantly modulated by Imatinib, along with their respective fold changes.
| Gene Symbol | Regulation | Fold Change | Putative Function |
| Upregulated | |||
| CDKN1A (p21) | Upregulated | >2.0 | Cyclin-dependent kinase inhibitor, cell cycle arrest |
| GADD45A | Upregulated | >2.0 | DNA damage-inducible protein, cell cycle arrest |
| BTG2 | Upregulated | >2.0 | Anti-proliferative protein |
| KLF6 | Upregulated | >2.0 | Tumor suppressor, transcriptional regulator |
| ZFP36 (TTP) | Upregulated | >2.0 | RNA-binding protein, regulates mRNA stability |
| PER1 | Upregulated | >2.0 | Circadian clock component, tumor suppressor |
| DUSP1 | Upregulated | >2.0 | Dual specificity phosphatase, MAPK signaling |
| SESN1 | Upregulated | >2.0 | Stress-inducible protein, mTOR signaling |
| TRIB1 | Upregulated | >2.0 | Tribbles homolog 1, regulates MAPK and NF-κB signaling |
| EGR1 | Upregulated | >2.0 | Early growth response 1, transcription factor |
| Downregulated | |||
| CCNB1 (Cyclin B1) | Downregulated | <0.5 | G2/M phase cell cycle control |
| CDC20 | Downregulated | <0.5 | Anaphase-promoting complex coactivator |
| BUB1 | Downregulated | <0.5 | Mitotic checkpoint serine/threonine-protein kinase |
| PLK1 | Downregulated | <0.5 | Serine/threonine-protein kinase, cell cycle progression |
| AURKA | Downregulated | <0.5 | Aurora kinase A, mitotic spindle formation |
| TOP2A | Downregulated | <0.5 | DNA topoisomerase 2-alpha, DNA replication |
| MCM4 | Downregulated | <0.5 | Minichromosome maintenance complex component 4 |
| CCNE2 (Cyclin E2) | Downregulated | <0.5 | G1/S phase cell cycle control |
| E2F1 | Downregulated | <0.5 | Transcription factor, cell cycle progression |
| MYC | Downregulated | <0.5 | Proto-oncogene, transcription factor |
Fold change values are indicative and may vary between experiments. The listed genes are known to be involved in cell cycle regulation and have been reported to be differentially expressed upon Imatinib treatment.
Mandatory Visualizations
Signaling Pathway of Imatinib Action
Caption: Imatinib signaling pathway in CML cells.
Experimental Workflow for Gene Expression Analysis
Caption: RNA-seq workflow for Imatinib treatment.
Experimental Protocols
Protocol 1: Cell Culture and Imatinib Treatment of K-562 Cells
1.1. Materials:
-
K-562 cell line (ATCC® CCL-243™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Imatinib mesylate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Sterile cell culture flasks (T-75)
-
Sterile conical tubes (15 mL and 50 mL)
-
Incubator (37°C, 5% CO2)
1.2. Cell Culture:
-
Thaw a cryopreserved vial of K-562 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium in a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cell culture by splitting every 2-3 days to a density of 2-5 x 10^5 cells/mL.
1.3. Imatinib Treatment:
-
Prepare a 10 mM stock solution of Imatinib mesylate in DMSO. Aliquot and store at -20°C.
-
Seed K-562 cells in T-75 flasks at a density of 5 x 10^5 cells/mL in a final volume of 20 mL of complete growth medium. Prepare triplicate flasks for each condition (untreated control and Imatinib-treated).
-
For the Imatinib-treated group, add the appropriate volume of the Imatinib stock solution to achieve the desired final concentration (e.g., 1 µM).
-
For the untreated control group, add an equivalent volume of DMSO.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
-
After incubation, harvest the cells by transferring the cell suspension to 50 mL conical tubes.
-
Centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet once with 10 mL of cold PBS.
-
Centrifuge again, aspirate the PBS, and proceed immediately to RNA isolation or snap-freeze the cell pellet in liquid nitrogen and store at -80°C.
Protocol 2: Total RNA Isolation and Quality Control
2.1. Materials:
-
QIAGEN RNeasy Mini Kit (or similar silica-based RNA isolation kit)
-
β-mercaptoethanol
-
Ethanol (70% and 100%), molecular biology grade
-
RNase-free water
-
RNaseZap® or similar decontaminant
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent 2100 Bioanalyzer with RNA 6000 Nano Kit (or equivalent)
2.2. RNA Isolation:
-
Lyse the cell pellet (from up to 1 x 10^7 cells) directly in the lysis buffer provided with the RNeasy Mini Kit, supplemented with β-mercaptoethanol, according to the manufacturer's instructions.
-
Homogenize the lysate by passing it through a 20-gauge needle fitted to a syringe or by using a rotor-stator homogenizer.
-
Proceed with the RNA isolation protocol as per the manufacturer's guidelines, including the on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the purified RNA in RNase-free water.
2.3. RNA Quality Control:
-
Quantification and Purity: Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 are indicative of high-purity RNA.
-
Integrity: Assess the RNA integrity using an Agilent Bioanalyzer. The RNA Integrity Number (RIN) should be ≥ 8.0 to ensure high-quality RNA suitable for RNA-seq.
Protocol 3: RNA-Sequencing and Data Analysis Workflow
3.1. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Perform sequencing on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).
3.2. Bioinformatics Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files).
-
Read Trimming: If necessary, trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Generate a count matrix of the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
-
Differential Gene Expression Analysis: Perform differential gene expression analysis using R packages such as DESeq2 or edgeR. These packages will normalize the raw counts and perform statistical tests to identify genes that are significantly upregulated or downregulated between the Imatinib-treated and control groups. A common threshold for significance is a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify biological processes and signaling pathways that are significantly affected by Imatinib treatment. Tools such as DAVID, Metascape, or the R package clusterProfiler can be used for this purpose.
References
Troubleshooting & Optimization
Anisperimus solubility and stability issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and stability of Anisperimus.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly soluble compound. Its aqueous solubility is highly dependent on the pH of the medium. See the table below for a summary of its solubility in different aqueous buffers.
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits higher solubility in several common organic solvents. A summary of solubility in various organic solvents is provided in the data section.
Q3: What are the known stability issues with this compound?
A3: this compound is susceptible to degradation under certain conditions. Key stability concerns include hydrolysis at neutral and alkaline pH, and potential photodegradation upon exposure to UV light.
Q4: How should this compound be stored to ensure stability?
A4: For optimal stability, this compound should be stored as a solid powder at -20°C, protected from light and moisture. Stock solutions should be prepared fresh and used immediately. If short-term storage of solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours and protected from light.
Q5: What are common signs of this compound degradation?
A5: Degradation of this compound can be observed as a change in the color or clarity of a solution, or the appearance of additional peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram.
Troubleshooting Guides
Issue 1: Low or Inconsistent Solubility in Aqueous Buffers
Symptoms:
-
Visible precipitate in the prepared solution.
-
Lower than expected concentration as measured by UV-Vis or other analytical methods.
-
High variability in experimental results.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect pH | This compound solubility is pH-dependent. Ensure the buffer pH is within the optimal range (pH 3-5). Verify the final pH of your solution after adding this compound. |
| Insufficient Sonication/Mixing | The dissolution of this compound can be slow. Use a vortex mixer for several minutes or sonicate the solution in a bath sonicator to aid dissolution. |
| Common Ion Effect | If using a buffer with a common ion, it may suppress solubility. Consider using an alternative buffer system. |
| Metastable Polymorph | This compound may exist in different polymorphic forms with varying solubilities. Ensure you are using a consistent lot and form of the compound. |
Issue 2: Precipitation of this compound During Experiment
Symptoms:
-
Solution becomes cloudy or forms a precipitate over time.
-
Inconsistent results in cell-based assays or other long-term experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Supersaturation | The initial concentration may be above the equilibrium solubility in the experimental medium. Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous medium immediately before use, ensuring the final organic solvent concentration is low (typically <0.5%). |
| Change in pH or Temperature | A shift in the pH or temperature of the medium during the experiment can cause this compound to precipitate. Monitor and control these parameters throughout your experiment. |
| Interaction with Media Components | Components in complex media (e.g., proteins in cell culture media) can sometimes interact with the compound and reduce its solubility. Consider using a simplified buffer system for initial experiments if possible. |
Issue 3: Degradation of this compound in Solution
Symptoms:
-
Loss of biological activity over time.
-
Appearance of unknown peaks in HPLC analysis.
-
Change in solution appearance (e.g., color).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis | This compound is prone to hydrolysis at pH > 6. Prepare solutions in an acidic buffer (pH 3-5) and use them immediately. Avoid storing solutions at neutral or alkaline pH. |
| Photodegradation | Exposure to light, particularly UV, can cause degradation. Protect all solutions from light by using amber vials or covering containers with aluminum foil. |
| Oxidation | While less common, oxidation can occur. If suspected, consider degassing your solvents and preparing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Solubility of this compound in Aqueous Buffers at 25°C
| Buffer System | pH | Solubility (µg/mL) |
| 0.1 M HCl | 1.2 | 15.2 ± 1.8 |
| 0.1 M Acetate Buffer | 3.0 | 25.5 ± 2.1 |
| 0.1 M Acetate Buffer | 4.5 | 18.3 ± 1.5 |
| 0.1 M Phosphate Buffer | 6.8 | 2.1 ± 0.4 |
| 0.1 M Phosphate Buffer | 7.4 | 1.5 ± 0.3 |
Table 2: Solubility of this compound in Organic Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| N,N-Dimethylformamide (DMF) | > 100 |
| Ethanol | 12.5 ± 1.1 |
| Methanol | 8.2 ± 0.9 |
| Acetonitrile | 5.4 ± 0.7 |
Table 3: Stability of this compound in Aqueous Solution (10 µg/mL) at 37°C
| pH | % Remaining after 24 hours | % Remaining after 48 hours |
| 3.0 | 98.2 ± 1.1 | 95.8 ± 1.5 |
| 5.0 | 92.5 ± 2.3 | 85.1 ± 2.8 |
| 7.4 | 65.4 ± 3.1 | 42.3 ± 3.5 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 3.0, 4.5, 6.8, 7.4).
-
Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Perform the experiment in triplicate for each pH condition.
Protocol 2: Assessment of Solution Stability by HPLC
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Dilute the stock solution into the desired aqueous buffer (e.g., pH 3.0, 5.0, 7.4) to a final working concentration (e.g., 10 µg/mL). Ensure the final DMSO concentration is low (<0.1%).
-
Immediately after preparation (t=0), take an aliquot and analyze it by HPLC to determine the initial concentration and purity.
-
Incubate the remaining solution under the desired conditions (e.g., 37°C, protected from light).
-
At specified time points (e.g., 4, 8, 12, 24, 48 hours), withdraw aliquots and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting logic for this compound solubility issues.
Caption: Hypothetical signaling pathway for this compound.
Technical Support Center: Overcoming Anisperimus Resistance
Welcome to the technical support center for Anisperimus. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the ANIS-Receptor Tyrosine Kinase (ANIS-RTK). In sensitive cell lines, this compound binds to the ATP-binding pocket of ANIS-RTK, preventing its phosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to cell cycle arrest and apoptosis.
Q2: What are the common mechanisms of acquired resistance to this compound?
Acquired resistance to this compound typically arises from several molecular changes within the cancer cells.[1][2][3][4] The most frequently observed mechanisms include:
-
Secondary Mutations in ANIS-RTK: Point mutations in the kinase domain of the ANIS-RTK can prevent this compound from binding effectively, while still allowing ATP to bind and activate the kinase.[1] A common "gatekeeper" mutation, T410M, is analogous to the T790M mutation in EGFR.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited ANIS-RTK pathway. A common bypass mechanism is the amplification and overexpression of other receptor tyrosine kinases, such as MET or AXL, which can then activate the same downstream PI3K/Akt or MAPK pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
Q3: How can I confirm if my cell line has developed resistance to this compound?
The first step is to quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50). A significant increase (typically >5-fold) in the IC50 value of the suspected resistant cell line compared to the parental, sensitive cell line confirms the development of resistance.
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing this compound resistance in your cell lines.
Problem: My cell line's IC50 for this compound has increased dramatically.
-
Step 1: Confirm and Quantify Resistance.
-
Action: Perform a dose-response assay comparing the parental (sensitive) and the suspected resistant cell line. Use a standardized cell viability protocol, such as the MTT or CellTiter-Glo assay (see Protocol 1 ), to accurately determine the IC50 values for both lines.
-
Data Presentation:
-
| Cell Line | Passage Number | This compound IC50 (µM) | Resistance Index (RI) |
| Parental Line | 5 | 0.5 ± 0.05 | 1.0 |
| Resistant Line | 20 | 12.5 ± 1.2 | 25.0 |
| RI = IC50 (Resistant) / IC50 (Parental) |
-
Step 2: Investigate the Mechanism of Resistance.
-
Hypothesis A: Increased Drug Efflux.
-
Question: Is the cell actively pumping this compound out?
-
Action: Perform a fluorescent dye accumulation/efflux assay using a substrate for common ABC transporters, such as Rhodamine 123 or Hoechst 33342. Compare dye accumulation in the resistant line versus the parental line, with and without a known efflux pump inhibitor (e.g., Verapamil). A significant increase in dye accumulation in the presence of the inhibitor points to this mechanism. See Protocol 2 for a detailed methodology.
-
Data Presentation:
-
-
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |
| Parental | Vehicle | 1500 ± 120 |
| Parental | Verapamil (50 µM) | 1650 ± 150 |
| Resistant | Vehicle | 350 ± 45 |
| Resistant | Verapamil (50 µM) | 1450 ± 130 |
Problem: My Western blot shows that p-ANIS-RTK is inhibited, but downstream p-Akt and p-ERK levels remain high in the resistant cells.
-
Interpretation: This strongly suggests the activation of a bypass signaling pathway that is compensating for the this compound-induced inhibition of ANIS-RTK.
-
Next Steps:
-
Identify the Bypass Pathway: Use a phospho-RTK array or perform Western blots for common bypass kinases like MET, AXL, FGFR, or EGFR to identify the activated receptor.
-
Implement Combination Therapy: Once the active bypass pathway is identified, a logical next step is to combine this compound with an inhibitor targeting that specific pathway. This dual-targeting approach can often restore sensitivity.
-
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete medium. A suggested starting range is from 100 µM down to 0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells (in triplicate).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate percent viability relative to the vehicle control. Plot the percent viability against the log-concentration of this compound and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value using software like GraphPad Prism.
Protocol 2: Assessment of ABC Transporter Activity (Rhodamine 123 Efflux Assay)
-
Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1x10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 to a final concentration of 1 µM. Incubate for 30 minutes at 37°C in the dark to allow cells to uptake the dye.
-
Washing: Centrifuge the cells, remove the supernatant, and wash twice with ice-cold PBS to remove extracellular dye.
-
Efflux Initiation: Resuspend the cell pellet in pre-warmed phenol red-free medium. Split the cell suspension into two tubes: one with vehicle and one with an efflux pump inhibitor (e.g., 50 µM Verapamil).
-
Incubation: Incubate both tubes at 37°C for 60 minutes to allow for drug efflux.
-
Data Acquisition: Analyze the fluorescence of the cell population using a flow cytometer (e.g., FITC channel). Cells with high efflux activity will have lower fluorescence as they have pumped out the Rhodamine 123.
-
Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cells with and without the inhibitor to the MFI of the parental cells. A significant increase in MFI in the presence of the inhibitor indicates efflux pump activity.
Protocol 3: Western Blot Analysis for Bypass Pathway Activation
-
Cell Treatment & Lysis: Plate parental and resistant cells. Treat with this compound (e.g., at 1 µM and 10 µM) or vehicle for 6 hours. Wash cells with cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-ANIS-RTK (Tyr1021)
-
Total ANIS-RTK
-
Phospho-MET (Tyr1234/1235)
-
Total MET
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities, normalizing the phosphorylated protein levels to their total protein levels and the loading control. Compare the activation status of signaling molecules between sensitive and resistant lines.
References
- 1. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals utilizing Gusperimus, experimental variability can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the IC50 values of Gusperimus between experiments. What are the likely causes?
A1: High variability in Gusperimus IC50 values is a common issue primarily stemming from its inherent instability in aqueous solutions. Gusperimus is highly hydrophilic, which leads to rapid degradation and poor intracellular permeability[1]. Key factors contributing to variability include:
-
Stock Solution Preparation and Storage: Improperly prepared or stored stock solutions can degrade over time. It is crucial to use anhydrous solvents like DMSO for initial stock preparation and to store aliquots at -80°C to minimize freeze-thaw cycles.
-
Working Solution Instability: Gusperimus can degrade in aqueous cell culture media. Prepare working solutions fresh for each experiment and minimize the time between dilution and addition to cells.
-
Cell Health and Density: Variations in cell viability, passage number, and seeding density can significantly impact drug efficacy. Ensure consistent cell culture practices.
-
Assay-Specific Factors: Differences in incubation times, reagent quality, and even the type of microplate used can introduce variability.
Q2: What is the recommended method for preparing Gusperimus stock and working solutions?
A2: To ensure consistency, follow this protocol for solution preparation:
-
Stock Solution (10 mM):
-
Equilibrate the Gusperimus powder to room temperature before opening to prevent moisture absorption.
-
Weigh the required amount of Gusperimus in a sterile environment.
-
Dissolve in anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Gently vortex and, if necessary, warm the solution in a 37°C water bath for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes and store at -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature immediately before use.
-
Perform serial dilutions in your final cell culture medium to achieve the desired experimental concentrations.
-
It is critical to prepare working solutions fresh for each experiment and use them promptly.
-
Vehicle Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the highest concentration of Gusperimus used.
-
Q3: My T-cell proliferation assay shows inconsistent inhibition with Gusperimus. How can I troubleshoot this?
A3: Inconsistent results in T-cell proliferation assays (e.g., CFSE-based) are often linked to the timing of Gusperimus addition and the overall health of the T-cells.
-
Pre-incubation vs. Co-incubation: The timing of Gusperimus treatment relative to T-cell activation is critical. Pre-incubating the cells with Gusperimus before adding the stimulus (e.g., anti-CD3/CD28 beads or PHA) may yield more consistent results than co-incubation.
-
Cell Viability: Ensure high viability of your Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells before starting the assay. Low initial viability will lead to poor proliferation and unreliable data.
-
Stimulation Strength: The concentration of the T-cell stimulus can affect the apparent IC50 of Gusperimus. Use a consistent and optimal concentration of your stimulus in all experiments.
-
Assay Duration: A typical T-cell proliferation assay runs for 3 to 5 days. Gusperimus instability over this period can be a major source of variability. Consider a shorter assay duration if feasible or replenishing the media with fresh Gusperimus, though the latter can introduce its own variability.
Q4: We are not observing the expected inhibition of NF-κB activation in our reporter assay. What could be wrong?
A4: Difficulty in observing NF-κB inhibition can be due to several factors:
-
Compound Instability: As with other assays, the degradation of Gusperimus in the culture medium can lead to a lack of effect. Ensure fresh working solutions are used.
-
Stimulus and Timing: The choice of stimulus (e.g., TNF-α, LPS) and the timing of Gusperimus treatment are important. A time-course experiment to determine the peak of NF-κB activation and the optimal pre-treatment time with Gusperimus is recommended.
-
Cell Line Specificity: The response to Gusperimus can be cell-line dependent. Ensure the cell line you are using is responsive to Gusperimus's mechanism of action.
-
Assay Sensitivity: If using a luciferase reporter assay, ensure the assay has a good signal-to-background ratio. High background or low signal can mask the inhibitory effects of your compound.
Quantitative Data Summary
The immunosuppressive activity of Gusperimus, as indicated by its half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell type and experimental conditions. The following table summarizes reported IC50 values.
| Cell Type | Assay | IC50 (µM) | Reference |
| RAW 264.7 Macrophages | Proliferation Assay | 577.0 | |
| CTLL-2 Cytotoxic T-cells | Proliferation Assay | Not explicitly quantified, but showed a reduction in proliferation of 48.39% at 24h. | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Blastogenesis Assay | Large individual variations observed. | [2] |
Note: The high IC50 value in RAW 264.7 macrophages for the free drug highlights the challenge of its poor intracellular permeability. Encapsulation in nanoparticles has been shown to decrease the IC50 value significantly.
Key Signaling Pathways and Experimental Workflows
Gusperimus Mechanism of Action
Gusperimus exerts its immunosuppressive effects through a multi-faceted mechanism that primarily involves the inhibition of key signaling pathways in immune cells. A simplified representation of its mechanism is depicted below.
References
Anisperimus (ANI-2025) Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals. Here you will find essential information regarding the known toxicity and off-target effects of Anisperimus, a potent inhibitor of Polo-like Kinase 7 (PLK7). This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and key safety data to ensure the proper handling and interpretation of results in your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
Question: I am observing significant cytotoxicity in my cell line at concentrations well below the reported IC50 for our cancer cell line of interest. What could be the cause?
Answer: This issue can arise from several factors related to both the compound and your experimental setup.
-
Off-Target Kinase Inhibition: this compound has known off-target activity against kinases essential for the survival of certain cell types (e.g., VEGFR2, c-Kit).[1] Your cell line may have a particular dependency on one of these off-target kinases, leading to heightened sensitivity. We recommend performing a baseline assessment of the expression levels of key off-target kinases in your cell line.
-
Solubility Issues: Poor solubility of this compound in cell culture media can lead to the formation of precipitates, which can exert non-specific toxic effects on cells.[2] Ensure that the final concentration of the solvent (typically DMSO) is kept low (e.g., below 0.1%) and that the media is pre-warmed before adding the compound.[2][3]
-
Cell Seeding Density: High variability can result from inconsistent cell seeding.[4] It is advisable to optimize the cell seeding density to ensure that the cells are in the logarithmic growth phase during the experiment.
Question: My in vitro cytotoxicity results are not translating to the expected efficacy in my mouse xenograft model. What troubleshooting steps should I take?
Answer: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors could be contributing to this observation.
-
Pharmacokinetics and Bioavailability: this compound may have poor oral bioavailability or a short half-life in vivo, preventing it from reaching therapeutic concentrations at the tumor site. We recommend conducting pharmacokinetic studies to determine the plasma and tumor concentrations of this compound in your model system.
-
Metabolism: The compound may be rapidly metabolized in vivo into less active or inactive forms. Consider performing metabolic stability assays to assess the rate of degradation by liver microsomes.
-
Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance to therapies that are effective in 2D cell culture. Consider using 3D culture models (spheroids) to better mimic the in vivo setting.
Question: I've noticed precipitation of this compound in my cell culture media upon dilution from a DMSO stock. How can I resolve this?
Answer: Precipitation is a common issue with hydrophobic small molecules like this compound.
-
Optimized Dilution: Avoid "solvent shock" by performing a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed media, mix thoroughly, and then add this to the final culture volume.
-
Solubility Testing: Determine the maximum soluble concentration of this compound in your specific cell culture medium before starting your experiments.
-
Use of Surfactants: For particularly challenging situations, the addition of a biocompatible surfactant, such as a low concentration of Pluronic® F-68, may help maintain solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent ATP-competitive inhibitor of Polo-like Kinase 7 (PLK7), a key regulator of mitotic progression. Inhibition of PLK7 leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells.
Q2: What are the known major off-target effects of this compound?
A2: The primary off-target effects of this compound are driven by its inhibition of other kinases with structurally similar ATP-binding pockets. The most significant off-target activities are against VEGFR2, PDGFRβ, and c-Kit. These interactions are responsible for some of the observed toxicities, such as potential effects on angiogenesis and hematopoiesis.
Q3: Are there any known resistance mechanisms to this compound?
A3: While research is ongoing, potential resistance mechanisms could include mutations in the PLK7 ATP-binding pocket that reduce drug affinity, or the upregulation of alternative signaling pathways that bypass the need for PLK7 activity.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically supplied as a powder. For in vitro use, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the potency and toxicity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type |
| PLK7 (Primary Target) | 15 | Biochemical Kinase Assay |
| VEGFR2 | 850 | Biochemical Kinase Assay |
| PDGFRβ | 1,250 | Biochemical Kinase Assay |
| c-Kit | 2,300 | Biochemical Kinase Assay |
| SRC | >10,000 | Biochemical Kinase Assay |
| EGFR | >10,000 | Biochemical Kinase Assay |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| HCT116 | Colon Carcinoma | 50 |
| A549 | Lung Carcinoma | 120 |
| MCF-7 | Breast Adenocarcinoma | 250 |
| U87-MG | Glioblastoma | 400 |
Table 3: In Vivo Toxicology Data for this compound
| Species | Route of Administration | LD50 | Observed Toxicities |
| Mouse | Intravenous (IV) | 50 mg/kg | Myelosuppression, weight loss |
| Rat | Oral (PO) | 200 mg/kg | Hepatotoxicity, gastrointestinal distress |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is used to determine the IC50 of this compound against a panel of purified kinases.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific purified kinase, and the diluted this compound or DMSO vehicle control.
-
Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific peptide substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase.
-
Reaction Quenching: After a defined incubation period (e.g., 60 minutes), stop the reaction by adding a stop solution, such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT-based)
This protocol measures the cytotoxic effect of this compound on cultured cells.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Key off-target kinase interactions of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Technical Support Center: Anisperimus Experiments
Disclaimer: "Anisperimus" is a hypothetical agent for the purpose of this guide. The following information, protocols, and data are provided for illustrative purposes and are based on common challenges encountered with small molecule inhibitors in biomedical research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may encounter when working with this compound, a selective inhibitor of the APX-1 (this compound Pro-survival X-factor 1) signaling pathway.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?
A: Inconsistent IC50 values are a frequent challenge in preclinical drug evaluation.[1][2][3] Several factors related to assay conditions and cell culture practices can contribute to this variability.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | The number of cells seeded per well can dramatically affect the calculated IC50. Higher densities can lead to increased resistance. Ensure you use a consistent seeding density for all experiments.[1][3] |
| Cell Health & Passage Number | Use cells that are in the exponential growth phase and within a consistent, low passage number range. Senescent or unhealthy cells will respond differently to treatment. |
| Incubation Time | The duration of drug exposure is critical. A 24-hour incubation will likely yield a different IC50 than a 48- or 72-hour incubation. Standardize the incubation time across all experiments. |
| Assay Type | Different cytotoxicity assays measure different biological endpoints (e.g., metabolic activity vs. ATP levels). IC50 values can vary significantly between assays like MTT, MTS, and CellTiter-Glo. |
| Pipetting Errors | Inaccurate serial dilutions or inconsistent reagent addition can lead to significant errors. Use calibrated pipettes and proper pipetting techniques. |
| Edge Effects | Wells on the periphery of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media. |
Issue 2: this compound Solubility and Precipitation
Q: We have noticed a precipitate forming in our culture medium after adding this compound, especially at higher concentrations. How can we resolve this?
A: Solubility issues are common for hydrophobic small molecules like this compound.
| Potential Cause | Recommended Solution |
| Stock Concentration | Avoid making stock solutions that are too concentrated. Refer to the manufacturer's data sheet for the maximum recommended solubility in DMSO. |
| Dilution Method | When diluting the DMSO stock into an aqueous buffer or cell culture medium, add the stock solution to the medium drop-wise while vortexing or mixing to prevent immediate precipitation. |
| Serum in Media | The presence of serum can sometimes help to keep hydrophobic compounds in solution. Ensure your final dilution medium contains the appropriate concentration of serum. |
| Storage | Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to come out of solution. |
Issue 3: Western Blot Results - No Change in Downstream Target Phosphorylation
Q: We are not observing the expected decrease in the phosphorylation of p-SUB3 (a downstream target of APX-1) after this compound treatment. What could be wrong?
A: This is a common issue when validating the mechanism of action of a kinase inhibitor. The problem can stem from sample preparation, the blotting procedure, or the experimental conditions.
| Potential Cause | Recommended Solution |
| Sample Degradation | Phosphorylation can be a labile post-translational modification. Ensure that samples are kept on ice at all times and that lysis buffers contain a fresh cocktail of phosphatase inhibitors. |
| Insufficient Drug Concentration or Incubation Time | The concentration of this compound may be too low, or the incubation time too short to elicit a measurable decrease in downstream signaling. Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Low Abundance of Target Protein | The phosphorylated target may be of low abundance. Consider immunoprecipitation (IP) of the target protein to enrich the sample before running the Western blot. |
| Incorrect Blocking Agent | For phospho-specific antibodies, avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead. |
| Use of PBS-based Buffers | Phosphate in PBS can compete with the phospho-specific antibody, leading to a weaker signal. Use Tris-Buffered Saline with Tween 20 (TBST) for all wash steps and antibody dilutions. |
| Antibody Quality | The phospho-specific antibody may not be sensitive or specific enough. Validate the antibody with positive and negative controls (e.g., cells treated with a known activator of the pathway or phosphatase-treated lysates). |
| Loading Control | Always probe for the total protein (total SUB3 in this case) on the same blot to confirm that the changes are specific to the phosphorylated form and to ensure equal protein loading. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Cell Line | Cancer Type | Typical IC50 (48h) | Recommended Working Concentration Range |
| HT-29 | Colon Carcinoma | ~ 5 µM | 0.1 - 25 µM |
| A549 | Lung Carcinoma | ~ 10 µM | 0.5 - 50 µM |
| MCF-7 | Breast Adenocarcinoma | ~ 2.5 µM | 0.05 - 10 µM |
| PC-3 | Prostate Adenocarcinoma | > 50 µM (Resistant) | 1 - 100 µM |
Note: These values are illustrative and should be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for this compound IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve 2x the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Treatment:
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control (medium with 0.5% DMSO).
-
Incubate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes to ensure complete solubilization.
-
-
Measurement and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot for p-SUB3 Inhibition by this compound
This protocol describes the detection of changes in the phosphorylation of SUB3, a downstream target of APX-1.
-
Cell Lysis:
-
Plate and treat cells with various concentrations of this compound for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-SUB3 (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
To normalize, strip the membrane and re-probe with an antibody for total SUB3 or a housekeeping protein like GAPDH.
-
Visualizations
Caption: this compound inhibits the APX-1 kinase, preventing SUB3 phosphorylation.
Caption: Standard experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for inconsistent IC50 results.
References
How to mitigate Anisperimus-induced side effects in vivo
Welcome to the technical support center for Anisperimus, a novel selective kinase inhibitor targeting the ALK-L1196M variant for the treatment of non-small cell lung cancer (NSCLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential side effects observed during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common this compound-induced side effects observed in preclinical in vivo models?
A1: The primary side effects reported in rodent models are hepatotoxicity, cardiotoxicity, and gastrointestinal distress. These are generally dose-dependent and can be monitored through various biomarkers and physiological assessments. Off-target effects on the PI3K/AKT signaling pathway have also been noted, which can contribute to a range of cellular-level adverse events.[1][2]
Q2: Are there known mechanisms for these toxicities?
A2: Yes, the observed toxicities are thought to be multifactorial. Hepatotoxicity is likely due to the metabolic bioactivation of this compound in the liver, leading to oxidative stress and hepatocellular injury.[3][4] Cardiotoxicity may be linked to off-target inhibition of other kinases crucial for cardiomyocyte function and survival.[5] Gastrointestinal issues are common with orally administered kinase inhibitors and may relate to direct effects on the gut epithelium.
Q3: What initial steps can I take to mitigate these side effects in my animal models?
A3: A dose-response study is a critical first step to identify the maximum tolerated dose (MTD) and a therapeutic window with a more manageable side effect profile. Additionally, careful selection of the vehicle and route of administration can influence the drug's pharmacokinetic and toxicity profiles. For GI distress, ensuring proper hydration and nutrition for the animals is crucial.
Q4: Have any co-therapies been explored to reduce this compound-induced toxicity?
A4: Preclinical studies have investigated the co-administration of N-acetylcysteine (NAC) as a hepatoprotective agent due to its antioxidant properties. For cardiotoxicity, co-treatment with agents like dexrazoxane or certain beta-blockers is being explored to protect cardiac tissue. However, it is essential to validate that these co-therapies do not interfere with the anti-tumor efficacy of this compound.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST) in Treated Animals
Possible Cause: Hepatocellular injury due to this compound or its metabolites.
Troubleshooting Steps:
-
Dose Escalation/De-escalation: Perform a detailed dose-response study to find a therapeutic dose with acceptable liver enzyme elevations.
-
Time-Course Analysis: Collect serum samples at multiple time points (e.g., 6, 24, 48 hours, and weekly) to understand the onset and duration of hepatotoxicity.
-
Histopathology: At the end of the study, collect liver tissues for histopathological analysis to assess the nature and severity of liver damage (e.g., necrosis, steatosis).
-
Co-administration of Hepatoprotectants: Consider a study arm with co-administration of N-acetylcysteine (NAC) to evaluate its potential to mitigate liver injury.
Data Presentation: Effect of NAC on this compound-Induced Hepatotoxicity
| Treatment Group | Dose of this compound (mg/kg) | Co-treatment (NAC, mg/kg) | Serum ALT (U/L) (Mean ± SD) | Serum AST (U/L) (Mean ± SD) |
| Vehicle Control | 0 | 0 | 35 ± 5 | 60 ± 8 |
| This compound | 50 | 0 | 250 ± 45 | 400 ± 60 |
| This compound + NAC | 50 | 100 | 120 ± 20 | 210 ± 35 |
Issue 2: Reduced Cardiac Function (e.g., decreased ejection fraction)
Possible Cause: Off-target effects of this compound on kinases essential for cardiomyocyte health, leading to cardiotoxicity.
Troubleshooting Steps:
-
Cardiac Monitoring: Implement regular cardiac function monitoring using techniques like echocardiography to measure ejection fraction and fractional shortening.
-
Cardioprotective Agents: Investigate the co-administration of cardioprotective agents. For example, carvedilol has shown promise in mitigating cardiotoxicity from other kinase inhibitors.
-
Biomarker Analysis: Measure serum levels of cardiac troponins (cTnI, cTnT) and Brain Natriuretic Peptide (BNP) as indicators of cardiac damage.
-
Kinome Profiling: To understand the off-target effects, consider in vitro kinome profiling of this compound to identify other kinases it may inhibit.
Data Presentation: Carvedilol's Effect on Cardiac Ejection Fraction
| Treatment Group | This compound Dose (mg/kg) | Carvedilol Dose (mg/kg) | Ejection Fraction (%) (Mean ± SD) |
| Vehicle Control | 0 | 0 | 65 ± 5 |
| This compound | 50 | 0 | 45 ± 7 |
| This compound + Carvedilol | 50 | 10 | 58 ± 6 |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Hepatotoxicity in Mice
Objective: To determine the effect of this compound on liver function and evaluate the hepatoprotective effects of N-acetylcysteine (NAC).
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Vehicle (e.g., 0.5% methylcellulose)
-
BALB/c mice (8-10 weeks old)
-
Blood collection tubes (for serum)
-
ALT/AST assay kits
-
Formalin and paraffin for histology
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to three groups (n=8 per group): Vehicle control, this compound (50 mg/kg), and this compound (50 mg/kg) + NAC (100 mg/kg).
-
This compound and vehicle are administered orally once daily. NAC is administered intraperitoneally 1 hour before this compound.
-
On day 14, collect blood via cardiac puncture under anesthesia for serum chemistry analysis.
-
Euthanize the mice and collect liver tissue. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology.
-
Determine serum ALT and AST levels using a commercial assay kit according to the manufacturer's instructions.
-
Process the fixed liver tissue for paraffin embedding, sectioning, and H&E staining.
Protocol 2: Evaluation of Cardiac Function by Echocardiography
Objective: To non-invasively monitor cardiac function in mice treated with this compound.
Materials:
-
High-frequency ultrasound system with a cardiac probe
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Hair removal cream
Procedure:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Carefully remove the fur from the chest area using hair removal cream.
-
Place the mouse in a supine position on a heating pad.
-
Apply ultrasound gel to the chest.
-
Acquire M-mode images of the left ventricle in the parasternal short-axis view.
-
Measure the left ventricular internal diameter at end-diastole (LVID;d) and end-systole (LVID;s).
-
Calculate the ejection fraction (EF) and fractional shortening (FS) using the system's software.
-
Perform baseline measurements before starting treatment and then at regular intervals (e.g., weekly) throughout the study.
Visualizations
Signaling Pathway Diagram
Caption: this compound on- and off-target signaling pathways.
Experimental Workflow Diagram
Caption: In vivo toxicity study experimental workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cancer therapy-induced cardiotoxicity: mechanisms and mitigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery Methods for Novel Immunosuppressive Agents
Disclaimer: Information regarding the specific investigational agent "Anisperimus" is limited in publicly available scientific literature, with indications that its development has been discontinued. This guide provides a framework for optimizing the delivery of a hypothetical immunosuppressive agent with a similar proposed mechanism of action: activation of caspase-8 and caspase-10 to induce T-lymphocyte apoptosis.
Frequently Asked Questions (FAQs)
Formulation & Delivery Vehicle Selection
-
Q1: What are the primary challenges in delivering our novel caspase-activating immunosuppressant? A1: The primary challenges include poor aqueous solubility, potential off-target toxicity, rapid clearance from circulation, and the need to achieve sufficient intracellular concentrations in target T-lymphocytes to activate the apoptotic cascade.
-
Q2: Which delivery systems are most promising for this type of small molecule? A2: Liposomes, polymeric nanoparticles, and polymeric micelles are all promising delivery platforms. The optimal choice depends on the specific physicochemical properties of the compound and the desired therapeutic outcome. Liposomes are versatile for both hydrophobic and hydrophilic molecules, while polymeric nanoparticles can offer high stability and controlled release. Polymeric micelles are particularly well-suited for solubilizing poorly water-soluble drugs.[1][2][3]
-
Q3: How does surface modification of a delivery vehicle, such as PEGylation, impact its performance? A3: PEGylation, the process of attaching polyethylene glycol (PEG) to the surface of a delivery vehicle, creates a hydrophilic shield. This shield reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time and potentially increasing accumulation at target sites through the enhanced permeability and retention (EPR) effect in inflamed tissues.[]
-
Q4: Can we target the delivery system specifically to T-lymphocytes? A4: Yes, active targeting can be achieved by conjugating ligands (e.g., antibodies, antibody fragments, or small molecules) that bind to specific receptors overexpressed on T-lymphocytes (e.g., CD3, CD7) to the surface of the delivery vehicle. This can enhance cellular uptake and reduce off-target effects.
Experimental Design & Troubleshooting
-
Q5: We are observing high variability in our in vitro cytotoxicity assays (MTT/XTT). What are the common causes? A5: High variability can stem from several factors: inconsistent cell seeding density, contamination of cell cultures, instability of the drug formulation in culture media, or issues with the assay itself, such as interference of the delivery vehicle with the colorimetric reagent. Ensure consistent cell passage numbers and seeding, and always include vehicle-only controls.
-
Q6: Our nanoparticles are aggregating in solution. How can we troubleshoot this? A6: Aggregation can be caused by improper pH of the buffer, high nanoparticle concentration, or insufficient surface stabilization.[5] Verify the pH of your buffer and ensure it is appropriate for maintaining the surface charge of the nanoparticles. You may need to optimize the nanoparticle concentration or incorporate additional stabilizing agents like PEG. Sonication can also be used to disperse aggregates before use.
-
Q7: How can we confirm that our delivery system is being internalized by cells and is not just adhering to the cell surface? A7: Cellular uptake can be confirmed using techniques like confocal microscopy with fluorescently labeled carriers, which allows for visualization of internalization. For quantitative analysis, flow cytometry can be used to measure the fluorescence intensity of cells treated with labeled carriers. It is also crucial to perform thorough washing steps to remove any non-internalized particles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Encapsulation Efficiency | 1. Poor drug-carrier interaction. 2. Suboptimal formulation parameters (e.g., pH, solvent). 3. Drug degradation during encapsulation. | 1. Modify the carrier or drug to enhance compatibility (e.g., lipid selection for liposomes). 2. Systematically vary formulation parameters to find the optimal conditions. 3. Ensure the encapsulation process is conducted under conditions that maintain drug stability (e.g., temperature control). |
| Inconsistent Particle Size / High Polydispersity Index (PDI) | 1. Inconsistent manufacturing process (e.g., variable shear force, temperature). 2. Instability of the formulation leading to aggregation. 3. Improper storage conditions. | 1. Standardize and control all manufacturing parameters. 2. Optimize surface stabilizers (e.g., PEG density). 3. Store formulations at the recommended temperature and protect from light if necessary. |
| Premature Drug Release | 1. Instability of the delivery vehicle in biological media. 2. Inappropriate carrier composition for the intended application. | 1. Incorporate stabilizing components, such as cholesterol in liposomes, to increase bilayer rigidity. 2. Select polymers with a slower degradation rate for nanoparticles if sustained release is desired. |
| No Improvement in Efficacy Over Free Drug in Vivo | 1. Rapid clearance of the delivery vehicle from circulation. 2. Insufficient accumulation at the target site. 3. Inefficient drug release from the vehicle at the target site. | 1. PEGylate the surface of the vehicle to increase circulation time. 2. Incorporate targeting ligands to enhance accumulation in target tissues. 3. Design the vehicle to release the drug in response to a specific trigger in the target microenvironment (e.g., pH, enzymes). |
Data Presentation: Comparison of Delivery Systems
The following table summarizes typical quantitative data for different delivery systems for a hypothetical small molecule immunosuppressant. Values are representative and will require empirical optimization.
| Parameter | Liposomes | Polymeric Nanoparticles | Polymeric Micelles |
| Typical Size (nm) | 80 - 200 | 100 - 300 | 10 - 100 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.15 |
| Drug Loading Capacity (% w/w) | 1 - 15% | 5 - 25% | 5 - 30% |
| Encapsulation Efficiency (%) | 50 - 95% | 60 - 90% | 70 - 98% |
| Zeta Potential (mV) | -30 to +30 | -25 to +25 | -10 to +10 |
| In Vitro Release (48h, pH 7.4) | 20 - 50% | 15 - 40% | 30 - 70% |
| Advantages | Biocompatible, versatile for hydrophilic & hydrophobic drugs. | High stability, controlled release kinetics. | High solubilization capacity for hydrophobic drugs, small size. |
| Limitations | Potential for instability and drug leakage. | Potential for immunogenicity of some polymers. | Can be less stable upon dilution in the bloodstream. |
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxicity of the formulated immunosuppressive agent against a T-lymphocyte cell line (e.g., Jurkat cells).
Materials:
-
Jurkat T-lymphocyte cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Drug-loaded delivery vehicles and corresponding "empty" vehicles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed Jurkat cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the drug-loaded delivery vehicles, empty vehicles, and free drug in culture medium.
-
After 24 hours, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol is for quantifying the internalization of fluorescently labeled delivery vehicles into T-lymphocytes.
Materials:
-
Fluorescently labeled delivery vehicles (e.g., containing a conjugated fluorophore like FITC or a lipophilic dye like DiI)
-
T-lymphocyte cell line (e.g., Jurkat)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue
-
Flow cytometer
Procedure:
-
Seed Jurkat cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Add the fluorescently labeled delivery vehicles at the desired concentration to the cells and incubate for various time points (e.g., 1, 4, 12 hours) at 37°C.
-
Following incubation, harvest the cells and transfer them to microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with ice-cold PBS to remove any non-internalized particles.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
To quench any surface-bound fluorescence, add a small volume of Trypan Blue solution just before analysis (optional, but recommended).
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Gate the live cell population based on forward and side scatter to exclude debris and dead cells.
-
Quantify the mean fluorescence intensity (MFI) of the cell population to determine the extent of cellular uptake.
Mandatory Visualizations
Caption: Caspase-8/10 signaling pathway leading to T-lymphocyte apoptosis.
Caption: General experimental workflow for optimizing a drug delivery system.
References
- 1. Liposomes vs. Lipid Nanoparticles: Which Is Best for Drug Delivery? | Biopharma PEG [biochempeg.com]
- 2. A Review on Polymer and Lipid-Based Nanocarriers and Its Application to Nano-Pharmaceutical and Food-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 5. hiyka.com [hiyka.com]
Technical Support Center: Refinement of Anisperimus Synthesis for Higher Yield
Disclaimer: The detailed chemical synthesis of Anisperimus is not publicly available. This technical support center provides a framework for troubleshooting and yield enhancement based on a plausible, hypothetical synthetic pathway derived from established organic chemistry principles for the synthesis of its key functional groups. The provided protocols and troubleshooting guides are intended for researchers, scientists, and drug development professionals working on structurally similar complex molecules.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low yields in the final deprotection step of a complex molecule similar to this compound. What are the common causes?
A1: Low yields in final deprotection steps of molecules containing multiple sensitive functional groups, such as guanidines and carbamates, can stem from several factors. Incomplete reaction is a primary cause, often due to catalyst poisoning or insufficient reagent stoichiometry. Side reactions, such as hydrolysis of adjacent functional groups or racemization of stereocenters under harsh conditions, can also significantly reduce the yield of the desired product. Degradation of the starting material or product under the reaction conditions is another possibility, especially with highly functionalized molecules. Careful optimization of reaction time, temperature, and reagent choice is crucial.
Q2: What are the best practices for purifying a highly polar, amine-rich compound like this compound?
A2: Purification of highly polar, amine-rich compounds can be challenging due to their high water solubility and potential for strong interaction with silica gel. Reversed-phase chromatography (e.g., C18) is often the most effective method. Ion-exchange chromatography can also be a powerful technique for separating charged molecules. If normal-phase silica gel chromatography is attempted, it is often necessary to add a modifier, such as triethylamine or ammonia, to the eluent to prevent peak tailing and improve resolution. Recrystallization from a suitable solvent system should also be considered as a final purification step to obtain highly pure material.
Q3: How can we monitor the progress of a guanidinylation reaction to optimize for higher yield?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring guanidinylation reactions. For TLC analysis, specific staining agents that are sensitive to the guanidinium group, such as the Sakaguchi reagent, can be used to visualize the product. LC-MS provides more detailed information, allowing for the identification of the starting material, product, and any major byproducts, thereby giving a clearer picture of the reaction's progress and efficiency.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of a molecule with the structural features of this compound, based on a hypothetical synthetic route.
Hypothetical this compound Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of this compound.
Troubleshooting Table for Key Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Carbamate Formation | Incomplete activation of the alcohol. | Use a more efficient activating agent (e.g., phosgene equivalent like triphosgene or carbonyldiimidazole). Ensure anhydrous conditions. |
| Side reaction of the amine. | Protect other nucleophilic groups if present. Control reaction temperature to minimize side reactions. | |
| Low Yield in Guanidinylation | Poor reactivity of the guanidinylating agent. | Use a more reactive agent (e.g., N,N'-di-Boc-N''-triflylguanidine). Optimize the reaction solvent and temperature. |
| Steric hindrance around the amine. | Use a less bulky guanidinylating agent. Increase reaction time and/or temperature. | |
| Incomplete Deprotection | Inefficient cleavage of protecting groups (e.g., Boc). | Use stronger acidic conditions (e.g., TFA in DCM). Ensure sufficient equivalents of the deprotecting agent. |
| Catalyst poisoning in hydrogenolysis. | Use a fresh catalyst. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds). | |
| Racemization of Chiral Center | Harsh reaction conditions (strong base or acid). | Use milder reaction conditions. Consider a different protecting group strategy that allows for deprotection under neutral conditions. |
Experimental Protocols
The following are generalized protocols for key reaction types that would be involved in a plausible synthesis of this compound.
Protocol 1: General Procedure for Carbamate Formation
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable activating agent (e.g., triphosgene, 0.4 eq) portion-wise, followed by a non-nucleophilic base (e.g., triethylamine, 2.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add the amine (1.1 eq) dissolved in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Guanidinylation
-
Dissolve the amine (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).
-
Add the guanidinylating agent (e.g., N,N'-di-Boc-N''-triflylguanidine, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The following diagrams illustrate a general troubleshooting workflow and a hypothetical signaling pathway that could be relevant to the biological activity of an immunosuppressant like this compound.
General Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Hypothetical Immunosuppressive Signaling Pathway
Caption: A simplified, hypothetical signaling pathway for an immunosuppressive agent.
Technical Support Center: Anisperimus (Gusperimus) Long-Term Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term treatment studies with Anisperimus (also known as Gusperimus or 15-deoxyspergualin).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Gusperimus)?
This compound is an immunosuppressive agent.[1][2] Its mechanism is complex and not fully elucidated, but it is known to involve the inhibition of T-cell maturation and function.[1][3] It binds to the heat shock protein Hsc70, which is a constitutive member of the Hsp70 family.[4] This interaction is believed to interfere with intracellular signal transduction pathways, including the inhibition of nuclear factor kappa B (NF-κB) translocation. By inhibiting NF-κB, this compound suppresses the proliferation and function of T-cells, B-cells, monocytes, and dendritic cells. It specifically inhibits the interleukin-2 (IL-2) stimulated maturation of T-cells, causing a block in cell cycle progression from the G0/G1 to the S and G2/M phases.
Q2: What are the most common adverse effects observed in long-term this compound studies, and how can they be managed?
The most frequently reported and significant adverse effect is leukopenia (a reduction in white blood cells). This necessitates regular and frequent monitoring of complete white blood cell (WBC) counts during and after each treatment cycle. Dosage and cycle length may need to be adjusted based on the degree of leukopenia observed. Other reported side effects include dysgeusia (abnormal taste) and an increased risk of infections due to its immunosuppressive nature.
Q3: Are there any known drug interactions with this compound?
Yes, caution is advised when co-administering this compound with other medications. Potential interactions include:
-
Other Immunosuppressants: Concomitant use can increase the risk of infections.
-
Myelotoxic Drugs (e.g., 6-Mercaptopurine): The risk of severe bone marrow damage is elevated.
-
Certain NSAIDs: There may be an increased risk of hepatotoxic reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant drop in WBC count (Leukopenia) | Myelosuppressive effect of this compound. | 1. Immediately pause or reduce the dosage of this compound. 2. Increase the frequency of complete blood count (CBC) monitoring. 3. Adjust the treatment cycle, including the daily dose and the length of the treatment-free interval, based on the severity of leukopenia. |
| Recurrent or severe infections in study subjects | Immunosuppressive nature of this compound. | 1. Screen for and treat any underlying infections before initiating or continuing therapy. 2. Consider prophylactic antimicrobial therapy in high-risk subjects. 3. Evaluate the necessity of concomitant immunosuppressive drugs and consider dose reduction if possible. |
| Lack of therapeutic efficacy | 1. Inadequate dosage or treatment duration. 2. Subject-specific resistance or disease heterogeneity. 3. Drug stability issues (this compound is hydrophilic and can be unstable). | 1. Review the dosing regimen and compare it with data from previous clinical studies. 2. Assess subject adherence to the treatment protocol. 3. Ensure proper storage and handling of the drug to maintain its bioactivity. 4. Stratify patient data to identify potential non-responder subgroups. |
| Subject reports of persistent abnormal taste (Dysgeusia) | Known side effect of this compound. | 1. Document the incidence and severity of dysgeusia. 2. Provide supportive care and counseling to the subject. 3. If severe and impacting quality of life or adherence, consider dose modification. |
Data from Clinical Studies
The following tables summarize data from various clinical trials involving Gusperimus for different indications.
Table 1: Overview of Gusperimus Clinical Trials in Autoimmune Diseases
| Indication | Treatment Regimen | Number of Patients | Key Outcomes | Reference |
| Refractory Granulomatosis with Polyangiitis (GPA) and Microscopic Polyangiitis (MPA) | Subcutaneous Gusperimus 0.5 mg/kg/day for 21-day cycles + 7-day washout, with corticosteroids as required. | 20 | 70% achieved remission (6 complete, 8 partial). | |
| Various Crescentic Glomerulonephritis (GN) | Intravenous Gusperimus 0.5 or 0.25 mg/kg/day for 28 days + corticosteroids as required. | 44 | 95% achieved remission (45% complete). |
Table 2: Overview of Gusperimus Clinical Trials in Transplantation
| Indication | Treatment Regimen | Number of Patients | Key Outcomes | Reference |
| Acute Kidney Rejection | Combination therapy including Gusperimus. | 140 (living related transplants) | 79% remission rate for acute rejection; 5-year graft survival was significantly higher in the Gusperimus group. | |
| Liver Rejection | Intravenous Gusperimus (2-5 mg/kg/day for 5 days) in addition to standard therapy. | Not specified | Can rescue rejection refractory to other therapies. | |
| Pancreatic Islet Transplant | Gusperimus 4 mg/kg/day for 10 days + ALG, CS, and CsA. | 2 (case report) | One patient achieved complete insulin independence. |
Experimental Protocols
Protocol: Monitoring for Hematological Toxicity
-
Objective: To monitor for and manage leukopenia during long-term this compound treatment.
-
Procedure:
-
Baseline Assessment: Obtain a complete blood count (CBC) with differential before initiating this compound therapy.
-
Routine Monitoring: Perform CBC with differential twice weekly for the first month of treatment, then weekly for the next two months, and bi-weekly thereafter, provided the counts are stable. Increase frequency to daily or every other day if a significant drop is observed.
-
Action Thresholds:
-
Mild Leukopenia (WBC 3.0-3.9 x 10⁹/L): Continue treatment with increased monitoring frequency.
-
Moderate Leukopenia (WBC 2.0-2.9 x 10⁹/L): Consider a 25-50% dose reduction and monitor CBC every 2-3 days.
-
Severe Leukopenia (WBC <2.0 x 10⁹/L): Withhold this compound treatment. Monitor CBC daily until recovery. Consider granulocyte-colony stimulating factor (G-CSF) if clinically indicated.
-
-
Dose Re-escalation: Once WBC count recovers to an acceptable level, treatment may be re-initiated at a lower dose.
-
Protocol: Assessment of Immunosuppressive Efficacy (T-cell Function)
-
Objective: To assess the biological effect of this compound on T-cell activation and proliferation.
-
Methodology: Mixed Lymphocyte Reaction (MLR) Assay.
-
Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from subjects at baseline and at specified time points during treatment.
-
Cell Culture: Co-culture responder PBMCs (from the patient) with stimulator PBMCs (from an allogeneic donor, irradiated to prevent proliferation).
-
Proliferation Assay: After 4-5 days of incubation, assess T-cell proliferation by adding a radioactive tracer (e.g., ³H-thymidine) or a non-radioactive dye (e.g., CFSE) and measuring its incorporation or dilution, respectively.
-
Cytokine Analysis: Collect supernatant from the co-culture to measure the levels of key cytokines such as IL-2 and IFN-gamma using ELISA or a multiplex bead array.
-
Data Analysis: Compare the proliferation index and cytokine levels at different time points to the baseline to quantify the immunosuppressive effect of this compound.
-
Visualizations
Caption: this compound inhibits T-cell activation by binding to Hsc70 and suppressing NF-κB signaling.
Caption: Troubleshooting workflow for managing challenges in long-term this compound studies.
References
- 1. Gusperimus - Wikipedia [en.wikipedia.org]
- 2. Gusperimus: immunological mechanism and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-Deoxyspergualin: a newly developed immunosuppressive agent and its mechanism of action and clinical effect: a review. Japan Collaborative Transplant Study Group for NKT-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with Deoxyspergualin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments involving Deoxyspergualin (DSG). Our goal is to help you achieve more consistent and reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Deoxyspergualin (DSG)?
A1: Deoxyspergualin hydrochloride (DSG) is an immunosuppressive agent with a multifaceted mechanism of action.[1] It primarily modulates the immune response by affecting antigen-presenting cells (APCs), B-cells, and T-cells.[1][2] Key actions include:
-
Inhibition of APCs: DSG interferes with the maturation and function of APCs like dendritic cells, reducing their ability to activate T-cells.[1]
-
Effects on Lymphocytes: It inhibits the proliferation of B-cells and T-cells and can induce apoptosis in activated lymphocytes.[1]
-
Cytokine Modulation: DSG alters the expression of various cytokines and chemokines, shifting the balance from pro-inflammatory to anti-inflammatory signals.
-
Interaction with Heat Shock Proteins: DSG binds to Heat Shock Protein 70 (Hsp70) and its cognate, Hsc70, which is thought to interfere with intracellular signal transduction and protein stability crucial for immune cell activation.
-
Inhibition of eIF5A Hypusination: DSG inhibits deoxyhypusine synthase, a key enzyme in the hypusination of eukaryotic translation initiation factor 5A (eIF5A). This process is essential for cell proliferation.
Q2: How should I prepare and store Deoxyspergualin for my experiments to ensure stability?
A2: Proper preparation and storage are critical for consistent results. DSG is known to be labile in culture medium.
-
Powder Storage: Store the solid form of DSG at -20°C for up to 3 years.
-
Stock Solutions: Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.
-
Aqueous Stock: Dissolve in water at 10 mg/mL with the help of ultrasound and warming. It is recommended to filter-sterilize this solution and use it promptly. Aqueous solutions should not be stored for more than one day.
-
Solvent-Based Stock: For longer-term storage, dissolve in an appropriate solvent. Store at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.
-
-
Working Solutions: When preparing working solutions for cell-based assays, if using a DMSO stock, ensure the final DMSO concentration is less than 0.5% to avoid cytotoxicity. It is advisable to prepare fresh working solutions for each experiment due to the instability of DSG in culture media.
Q3: I am observing inconsistent results in my in vitro experiments. What could be the cause?
A3: Inconsistent results with DSG can stem from several factors:
-
Drug Stability: DSG is unstable in cell culture media. The rate of degradation can be influenced by media components and incubation time. For longer-term in vitro studies, consider using a more stable analog like methyldeoxyspergualin (MeDSG) .
-
Serum Interaction: The type of serum used in your culture medium can significantly impact results. Bovine serum contains copper amine oxidase, which can degrade polyamine-like structures such as DSG. Using horse serum, which has lower levels of this enzyme, may improve consistency.
-
Lot-to-Lot Variability: As with many biological reagents, there can be variability between different lots of DSG. It is good practice to qualify a new lot against a previous lot to ensure consistency.
-
General Cell Culture Issues: Factors such as cell health, passage number, seeding density, and mycoplasma contamination can all contribute to variability.
Q4: Are there known off-target effects of Deoxyspergualin I should be aware of?
A4: While DSG has a relatively specific mechanism of action, some effects could be considered "off-target" depending on the experimental context. A key molecular effect is the inhibition of NF-κB activation. This is a central pathway in inflammation, and its inhibition by DSG is a significant part of its immunosuppressive activity. Therefore, it is crucial to consider the role of NF-κB in your specific experimental model.
Troubleshooting Guides
Inconsistent Immunosuppressive Activity
| Potential Cause | Troubleshooting Steps |
| DSG Degradation in Culture Medium | - Prepare fresh working solutions of DSG for each experiment.- Minimize the duration of experiments where possible.- For long-term in vitro studies (>24 hours), consider using the more stable analog, methyldeoxyspergualin (MeDSG) .- Perform a time-course experiment to assess the stability of DSG in your specific cell culture medium. |
| Inappropriate Serum Type | - If using bovine serum (e.g., FBS, FCS), consider switching to horse serum, which has lower levels of copper amine oxidase that can degrade DSG. |
| Lot-to-Lot Variability | - When receiving a new lot of DSG, perform a pilot experiment to compare its activity (e.g., IC50) with a previous, validated lot.- If significant differences are observed, adjust concentrations accordingly or contact the supplier. |
| Suboptimal Cell Health | - Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.- Use cells within a consistent and low passage number range.- Regularly test for mycoplasma contamination. |
High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Prepare a master mix of reagents to be added to all relevant wells to ensure consistency. |
| "Edge Effect" in Microplates | - Avoid using the outermost wells of the microplate for experimental samples. Fill them with sterile media or buffer to create a humidity barrier. |
| Inconsistent Incubation Conditions | - Ensure uniform temperature and CO2 levels in the incubator.- Avoid stacking plates, as this can lead to temperature gradients. |
| DSG Solubility Issues | - Ensure the DSG stock solution is fully dissolved before preparing working dilutions.- When diluting a concentrated stock into aqueous media, do so in a stepwise manner to prevent precipitation. |
Experimental Protocols
Preparation of Deoxyspergualin Stock Solution
Materials:
-
Deoxyspergualin (powder)
-
Sterile, nuclease-free water or DMSO
-
Ultrasonic bath
-
Warming plate/bath
-
Sterile, conical tubes
-
0.22 µm syringe filter
Protocol for Aqueous Stock Solution (10 mg/mL):
-
Weigh the desired amount of DSG powder in a sterile conical tube.
-
Add the calculated volume of sterile, nuclease-free water to achieve a 10 mg/mL concentration.
-
To aid dissolution, use an ultrasonic bath and gentle warming.
-
Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter.
-
Note: Aqueous stock solutions are not recommended for long-term storage and should ideally be used within one day.
Protocol for DMSO Stock Solution (for long-term storage):
-
Weigh the desired amount of DSG powder in a sterile conical tube.
-
Add the calculated volume of high-purity DMSO to achieve the desired stock concentration.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months, protected from moisture.
Visualizations
Deoxyspergualin's Impact on the eIF5A Hypusination Pathway
Caption: Deoxyspergualin inhibits the eIF5A hypusination pathway.
Troubleshooting Workflow for Inconsistent DSG Results
Caption: A logical workflow for troubleshooting inconsistent DSG results.
References
Best practices for handling and disposal of Anisperimus
Fictional Substance Disclaimer: Anisperimus is a fictional compound created for the purpose of this technical guide. The information provided herein is based on established best practices for handling potent, cytotoxic, and experimental compounds in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, highly potent, synthetic small molecule inhibitor of the JNK signaling pathway. It is supplied as a lyophilized powder and is intended for in vitro research use only. Due to its cytotoxic and potentially mutagenic properties, it must be handled with extreme caution.[1]
Q2: How should I properly reconstitute the this compound lyophilized powder?
A2: To reconstitute this compound, use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2][3] It is recommended to start with a 10 mM stock solution. Ensure the vial has equilibrated to room temperature before opening to prevent moisture condensation. Add the calculated volume of DMSO, cap the vial tightly, and vortex vigorously until the powder is fully dissolved. Gentle warming in a 37°C water bath can be applied if necessary.[3]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: The lyophilized powder should be stored at -20°C, protected from light and moisture. Once reconstituted in DMSO, the stock solution should be dispensed into single-use aliquots to avoid repeated freeze-thaw cycles and stored at -80°C.[2] For light-sensitive compounds, using amber-colored vials or wrapping vials in aluminum foil is essential.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: A comprehensive set of PPE is mandatory when handling this compound in either powder or solution form. This includes double nitrile gloves, a disposable lab coat or coveralls, and chemical splash goggles with a face shield for added protection. All handling of the potent powder must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
Q5: How should I dispose of waste contaminated with this compound?
A5: All waste materials, including pipette tips, tubes, gloves, and spill cleanup materials, must be treated as hazardous chemical waste. Solid waste should be collected in clearly labeled, leak-proof, and puncture-resistant containers. Liquid waste containing this compound should be segregated and collected in compatible, sealed containers. The final disposal method should be high-temperature incineration by a licensed hazardous waste management company. Under no circumstances should this compound waste be disposed of down the drain.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in DMSO.
-
Question: I am having difficulty dissolving the this compound powder in DMSO; the solution appears cloudy. What should I do?
-
Answer: This may indicate several potential issues. First, verify that you are using fresh, anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can reduce its solvating power. If the DMSO quality is confirmed, try gentle warming of the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Sonication in a water bath can also aid dissolution. If the issue persists, consider preparing a more dilute stock solution, as you may be exceeding the compound's solubility limit.
Issue 2: Compound precipitates when diluted into aqueous media for experiments.
-
Question: My this compound stock solution is clear, but a precipitate forms as soon as I dilute it into my cell culture medium. Why is this happening and how can I fix it?
-
Answer: This is a common problem for hydrophobic compounds and occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To address this, you can try several approaches:
-
Reduce the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.
-
Optimize Co-solvent Concentration: A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might maintain solubility. However, always include a vehicle control with the matching DMSO concentration, as it can be toxic to cells at higher levels.
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of the DMSO stock into the aqueous medium to minimize the rapid change in solvent polarity.
-
Issue 3: Inconsistent results in cell viability assays.
-
Question: I am observing high variability between replicate wells in my cell viability assays with this compound. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Incomplete Dissolution: Ensure your stock solution is completely dissolved and that the compound remains in solution after dilution in your assay medium. Any precipitation will lead to inaccurate dosing.
-
Cell Seeding Density: Uneven cell seeding can cause significant variability. Ensure you have a homogenous cell suspension and use appropriate techniques for plating. It is recommended to seed between 5,000-10,000 cells per well in a 96-well plate for most cell lines.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the edge wells with sterile PBS or medium and do not use them for experimental data points.
-
Thorough Mixing: When adding the diluted this compound to the wells, ensure it is mixed gently but thoroughly to achieve a uniform concentration.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| DMSO | > 50 | Recommended for stock solutions. |
| Ethanol | 15 | Can be used as an alternative solvent. |
| PBS (pH 7.4) | < 0.01 | Practically insoluble in aqueous buffers. |
| Cell Culture Media + 10% FBS | < 0.05 | Limited solubility; protein binding may slightly enhance. |
Table 2: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Temperature | Stability (t½) | Recommendation |
| -80°C | > 12 months | Recommended for long-term storage. |
| -20°C | ~ 6 months | Suitable for short to medium-term storage. |
| 4°C | < 48 hours | Not recommended for storage. |
| Room Temperature (25°C) | < 8 hours | Avoid; prepare fresh dilutions for immediate use. |
Experimental Protocols
Protocol: MTT Cell Viability Assay with this compound
This protocol is designed to assess the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (10 mM stock in DMSO)
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile PBS
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete culture medium per well into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the 10 mM DMSO stock into complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Mandatory Visualizations
References
Validation & Comparative
Anisperimus vs. Other Immunosuppressive Agents: A Comparative Guide for Researchers
For Immediate Distribution
This guide provides a comparative analysis of the investigational immunosuppressive agent Anisperimus against established immunosuppressants, including Calcineurin Inhibitors (Cyclosporine, Tacrolimus) and an Inosine Monophosphate Dehydrogenase (IMPDH) inhibitor (Mycophenolate Mofetil). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development in immunosuppressive therapies.
Executive Summary
This compound (LF 15-0195), a synthetic analogue of 15-deoxyspergualin (DSG), demonstrated immunomodulatory properties by affecting T-cell and B-cell function. Although its clinical development was discontinued, the existing data provides valuable insights into its mechanism and potential therapeutic applications. This guide compares this compound with Cyclosporine, Tacrolimus, and Mycophenolate Mofetil, focusing on their mechanisms of action, impact on T-cell proliferation, cytokine production, and efficacy in preclinical models of autoimmune disease and transplantation.
Mechanism of Action
The primary immunosuppressive agents discussed in this guide employ distinct mechanisms to modulate the immune response.
-
This compound (and its parent compound, 15-deoxyspergualin) : The precise mechanism is not fully elucidated but is known to differ from calcineurin and IMPDH inhibitors. Evidence suggests it interferes with T-cell and B-cell activation and maturation.[1][2] It has been shown to inhibit the production of Interferon-gamma (IFN-γ) by Th1 effector T-cells and may block B-cell maturation at the IgM to IgG switch.[3] It is also suggested to act on antigen-presenting cells, reducing their ability to stimulate T-cells.[4]
-
Calcineurin Inhibitors (Cyclosporine and Tacrolimus) : These agents form a complex with immunophilins (cyclophilin for Cyclosporine and FKBP12 for Tacrolimus). This complex then binds to and inhibits calcineurin, a calcium-dependent phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other pro-inflammatory cytokines. Reduced IL-2 production leads to decreased T-cell proliferation and activation.
-
IMPDH Inhibitor (Mycophenolate Mofetil) : Mycophenolate mofetil is a prodrug that is converted to its active form, mycophenolic acid (MPA). MPA is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo pathway of guanosine nucleotide synthesis. As T and B lymphocytes are highly dependent on this pathway for their proliferation, MPA selectively inhibits their expansion.[5]
Signaling Pathway Diagrams
Caption: this compound Signaling Pathway
Caption: Calcineurin Inhibitor Signaling Pathway
Caption: IMPDH Inhibitor Signaling Pathway
Comparative Efficacy Data
In Vitro T-Cell Proliferation
The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Immunosuppressant | T-Cell Proliferation IC50 | Cell Type | Stimulation | Reference |
| This compound | Data not available | - | - | - |
| Cyclosporine A | 294 µg/L | Human T-cells | PHA | |
| Tacrolimus | 0.63 ng/mL (median) | Human lymphocytes | Not specified | |
| Mycophenolate Mofetil (MPA) | 1.55 mg/L | Human T-cells | Not specified |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Cytokine Inhibition
| Immunosuppressant | Effect on Cytokine Production | Key Cytokines Affected | Reference |
| This compound (as 15-DSG) | Inhibits production by Th1 effector T-cells. | IFN-γ | |
| Cyclosporine A | Dose-dependent inhibition of transcription. | IL-2, IFN-γ, TNF-α, IL-4 | |
| Tacrolimus | Potent inhibition of production. | IL-2, IFN-γ, IL-4, IL-5, IL-6, GM-CSF | |
| Mycophenolate Mofetil (MMF) | Down-regulation of pro-inflammatory cytokines. | IFN-γ, TNF-α, IL-1β, IL-6, IL-12, IL-17A |
In Vivo Models of Autoimmune Disease
| Immunosuppressant | Animal Model | Key Findings | Reference |
| This compound (LF 15-0195) | Experimental Autoimmune Encephalomyelitis (EAE) in rats | Reduced incidence and severity of EAE. | |
| Cyclosporine A | Experimental Autoimmune Encephalomyelitis (EAE) in rats | Suppressed clinical signs of EAE at high doses; delayed onset at lower doses. | |
| Tacrolimus | Collagen-Induced Arthritis (CIA) in mice | Ameliorated osteolysis and reduced inflammatory cell infiltration. | |
| Mycophenolate Mofetil (MMF) | Lupus mouse model (NZB/W F1) | Improved survival, reduced proteinuria and dermal lymphocytic infiltration. |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
Objective: To measure the inhibition of T-cell proliferation by immunosuppressive agents.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs in PBS and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining by adding fetal bovine serum.
-
Cell Culture: Plate CFSE-labeled PBMCs in 96-well plates. Add a stimulating agent such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Drug Treatment: Add serial dilutions of the immunosuppressive agents to the wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will be halved with each cell division. The percentage of proliferating cells and the proliferation index can be calculated.
Cytokine Measurement (ELISA)
Objective: To quantify the production of specific cytokines in response to stimulation and treatment with immunosuppressive agents.
Methodology:
-
Cell Culture and Stimulation: Culture PBMCs or isolated T-cells in the presence of a stimulating agent (e.g., PHA, LPS, or anti-CD3/CD28) and varying concentrations of the immunosuppressant.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), centrifuge the culture plates and collect the supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the efficacy of immunosuppressive agents in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animals: Use susceptible mouse strains, such as DBA/1 mice.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Administer an intradermal injection of the emulsion at the base of the tail on day 0.
-
On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment: Begin administration of the immunosuppressive agent or vehicle control at a predetermined time point (e.g., at the onset of clinical signs).
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a scale that assesses erythema and swelling.
-
Histopathological Analysis: At the end of the study, sacrifice the mice and collect the paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
Experimental Workflow Diagram
Caption: Experimental Workflow Diagram
References
- 1. LF 15-0195 Inhibits the Development of Rat Central Nervous System Autoimmunity by Inducing Long-Lasting Tolerance in Au… [ouci.dntb.gov.ua]
- 2. Deoxyspergualin preferentially inhibits the growth and maturation of anti-CD40-activated surface IgD+ B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The immunosuppressive agent 15-deoxyspergualin functions by inhibiting cell cycle progression and cytokine production following naive T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo administration of 15-deoxyspergulin inhibits antigen-presenting cell stimulation of T cells and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with 15-deoxyspergualin induces temporal suppression of hemopoiesis and changes thymocyte populations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gusperimus and Tacrolimus for Immunosuppressive Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of immunosuppressive therapy, the quest for agents with potent efficacy and a favorable safety profile is ongoing. This guide provides a detailed comparison of two such agents: Gusperimus and Tacrolimus. While both drugs are utilized to modulate the immune response, they operate through distinct mechanisms of action, leading to different efficacy and safety profiles. This document aims to provide an objective comparison based on available experimental data to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds. It is important to note that direct head-to-head clinical trials comparing Gusperimus and Tacrolimus are limited, and much of the comparative efficacy is inferred from studies against other immunosuppressants.
Mechanism of Action
The fundamental difference between Gusperimus and Tacrolimus lies in their molecular targets and the signaling pathways they disrupt.
Gusperimus , a synthetic derivative of spergualin, exhibits a unique mechanism of action. It primarily targets the 70-kDa heat shock protein (Hsp70). By binding to Hsp70, Gusperimus interferes with intracellular signal transduction pathways essential for immune cell maturation and function. Specifically, it inhibits the interleukin-2 (IL-2) stimulated maturation of T cells into the S and G2/M phases of the cell cycle.[1] Furthermore, it hinders the polarization of T helper cells into interferon-gamma (IFN-γ)-secreting Th1 effector cells, thereby inhibiting the growth of activated naive CD4 T cells.[1] Gusperimus also impacts the function of antigen-presenting cells (APCs) by inhibiting the maturation of dendritic cells and downregulating the expression of co-stimulatory molecules.
Tacrolimus , a macrolide lactone, is a potent calcineurin inhibitor.[2][3] It exerts its immunosuppressive effects by forming a complex with the immunophilin FKBP12.[3] This Tacrolimus-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding for pro-inflammatory cytokines, most notably IL-2. This blockade of IL-2 production leads to the inhibition of T-cell proliferation and activation.
Comparative Efficacy
Direct comparative efficacy data from clinical trials is scarce. However, individual studies and comparisons with common immunosuppressants like Cyclosporine provide insights into their potential relative effectiveness.
Gusperimus has shown efficacy in the treatment of steroid-resistant transplant rejection and certain autoimmune diseases, particularly ANCA-associated vasculitis. Clinical studies have demonstrated its ability to induce remission in patients with these conditions. Its unique mechanism of action may offer an advantage in cases refractory to conventional immunosuppressants.
Tacrolimus is a cornerstone of immunosuppressive regimens in solid organ transplantation and is also used for the treatment of various autoimmune diseases. Numerous clinical trials have established its superiority over Cyclosporine in preventing acute rejection in kidney and liver transplant recipients. Tacrolimus-based regimens have been associated with lower rates of acute rejection, although some studies indicate a higher incidence of certain side effects.
Data Presentation
The following tables summarize key quantitative data for Gusperimus and Tacrolimus, primarily from studies comparing them to other immunosuppressants due to the lack of direct comparative trials.
Table 1: In Vitro Immunosuppressive Activity
| Parameter | Gusperimus | Tacrolimus | Comparator | Source |
| IC50 for T-cell proliferation (Mixed Lymphocyte Reaction) | Data not available in direct comparison | ~0.1 - 1 nM | Cyclosporine (~5 - 20 nM) | |
| IC50 for IL-2 Production | Data not available in direct comparison | ~0.02 - 0.11 ng/mL | Steroids (variable) | |
| Effect on Cytokine Production | Inhibits IL-2, IFN-γ, TNF-α | Potently inhibits IL-2, IL-3, IL-4, IL-5, IFN-γ, GM-CSF | Steroids |
Table 2: Clinical Efficacy in Kidney Transplantation (vs. Cyclosporine)
| Outcome (1-year post-transplant) | Tacrolimus | Cyclosporine | P-value | Source |
| Patient Survival Rate | 95.6% | 96.6% | 0.576 | |
| Graft Survival Rate | 91.2% | 87.9% | 0.289 | |
| Biopsy-confirmed Acute Rejection | 30.7% | 46.4% | 0.001 |
Table 3: Common Adverse Effects
| Adverse Effect | Gusperimus | Tacrolimus | Source |
| Nephrotoxicity | Reported, but less characterized than calcineurin inhibitors | Common and a major dose-limiting toxicity | |
| Neurotoxicity (e.g., tremor, paresthesia) | Less commonly reported | More frequent compared to Cyclosporine | |
| Post-transplant Diabetes Mellitus | Not a prominent reported side effect | Higher incidence compared to Cyclosporine | |
| Leukopenia/Neutropenia | Common and dose-limiting | Can occur, but less prominent than with Gusperimus |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays used to evaluate the efficacy of immunosuppressive drugs.
Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation
Objective: To assess the in vitro inhibitory effect of Gusperimus and Tacrolimus on T-cell proliferation in response to allogeneic stimulation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Responder and Stimulator Cells: Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells. Inactivate the stimulator cells by irradiation (e.g., 3000 rads) or treatment with mitomycin-C to prevent their proliferation.
-
Co-culture: Co-culture a fixed number of responder cells (e.g., 1 x 10^5 cells/well) with an equal number of stimulator cells in a 96-well round-bottom plate in complete RPMI-1640 medium.
-
Drug Treatment: Add serial dilutions of Gusperimus and Tacrolimus (and a vehicle control) to the co-cultures at the time of plating.
-
Proliferation Assay: After a 5-day incubation period at 37°C in a 5% CO2 incubator, assess T-cell proliferation using one of the following methods:
-
[3H]-Thymidine Incorporation: Pulse the cultures with 1 µCi of [3H]-thymidine for the final 18-24 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label the responder cells with carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. After incubation, analyze the dilution of CFSE fluorescence in the CD4+ and CD8+ T-cell populations by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits proliferation by 50%).
Cytokine Production Assay
Objective: To measure the effect of Gusperimus and Tacrolimus on the production of key cytokines by activated T-cells.
Methodology:
-
Cell Culture: Culture human PBMCs (1 x 10^6 cells/mL) in complete RPMI-1640 medium.
-
Stimulation: Activate the T-cells using a combination of anti-CD3 and anti-CD28 antibodies, or with a mitogen like phytohemagglutinin (PHA).
-
Drug Treatment: Concurrently with stimulation, treat the cells with various concentrations of Gusperimus, Tacrolimus, or a vehicle control.
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the cell cultures and collect the supernatants.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or individual enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: Compare the cytokine levels in the drug-treated samples to the vehicle control to determine the inhibitory effect of each compound.
Mandatory Visualization
Signaling Pathways
Caption: Comparative Signaling Pathways of Gusperimus and Tacrolimus.
Experimental Workflow
Caption: Workflow for Mixed Lymphocyte Reaction (MLR) Assay.
References
Deoxyspergualin: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deoxyspergualin (DSG) with other immunosuppressive agents, supported by experimental data. It delves into the molecular mechanisms of DSG, offering detailed methodologies for key validation experiments and visualizing complex biological pathways and workflows.
Introduction to Deoxyspergualin (DSG)
Deoxyspergualin is a synthetic analog of spergualin, a metabolite isolated from Bacillus laterosporus. It is a potent immunosuppressive agent with a distinct mechanism of action compared to calcineurin inhibitors like cyclosporine and tacrolimus, and mTOR inhibitors like rapamycin. DSG has demonstrated efficacy in preventing allograft rejection in preclinical and clinical settings.[1][2] Its unique mode of action presents a valuable alternative and potential synergistic agent in immunosuppressive therapies.
Validated Mechanisms of Action
Deoxyspergualin's immunosuppressive effects are attributed to two primary, validated molecular mechanisms:
-
Binding to Heat Shock Proteins (Hsp): DSG directly interacts with the constitutive heat shock protein 70 (Hsc70) and heat shock protein 90 (Hsp90).[3] This binding has been shown to interfere with the chaperone functions of these proteins, which are crucial for the proper folding and function of numerous client proteins involved in immune signaling. A key downstream effect of this interaction is the inhibition of the nuclear translocation of the transcription factor NF-κB, a central regulator of inflammatory and immune responses.[4]
-
Inhibition of Eukaryotic Initiation Factor 5A (eIF5A) Hypusination: DSG inhibits the enzyme deoxyhypusine synthase (DHS), which catalyzes the first step in the post-translational modification of eIF5A, a process known as hypusination. This modification is essential for the activity of eIF5A in protein translation. By inhibiting DHS, DSG effectively reduces the amount of active eIF5A, leading to a global impact on the synthesis of proteins required for immune cell proliferation and function.
Comparative Performance Analysis
The following tables summarize quantitative data comparing the in vitro and in vivo effects of Deoxyspergualin with other commonly used immunosuppressants.
Table 1: In Vitro Comparison of Immunosuppressive Activity
| Parameter | Deoxyspergualin (DSG) | Cyclosporine A (CsA) | Tacrolimus (FK506) |
| Primary Molecular Target | Hsc70/Hsp90, Deoxyhypusine Synthase | Calcineurin | Calcineurin (via FKBP12) |
| Binding Affinity (Kd) | Hsc70: ~4 µMHsp90: ~5 µM | Cyclophilin A: ~200 nM | FKBP12: ~0.4 nM |
| Effect on T-Cell Proliferation | Inhibits IL-2 stimulated maturation[1] | Potent inhibition of IL-2 production | Potent inhibition of IL-2 production |
| Effect on B-Cell Function | Inhibits proliferation and maturation | Indirectly inhibits via T-cell help | Indirectly inhibits via T-cell help |
| Effect on NF-κB Signaling | Inhibits nuclear translocation | No direct effect | No direct effect |
| Effect on Cytokine Production | Inhibits IFN-γ production by Th1 cells | Potently inhibits IL-2, IFN-γ | Potently inhibits IL-2, IFN-γ |
Table 2: In Vivo Comparison of Immunosuppressive Efficacy
| Parameter | Deoxyspergualin (DSG) | Cyclosporine A (CsA) | Tacrolimus (FK506) |
| Allograft Survival (Rodent Models) | Significant prolongation of heart and kidney allografts | Significant prolongation of various allografts | Significant prolongation of various allografts |
| Reversal of Acute Rejection | Effective in reversing ongoing rejection | Effective in reversing ongoing rejection | More effective than CsA in reversing refractory rejection |
| Synergism | Synergistic with Cyclosporine A | - | - |
| Primary Toxicities | Myelosuppression, gastrointestinal disturbances | Nephrotoxicity, hypertension, neurotoxicity | Nephrotoxicity, neurotoxicity, hyperglycemia |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Deoxyspergualin and the workflows of experiments used to validate its mechanism of action.
References
- 1. 15-Deoxyspergualin: a newly developed immunosuppressive agent and its mechanism of action and clinical effect: a review. Japan Collaborative Transplant Study Group for NKT-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxyspergualin. Mechanism of action studies of a novel immunosuppressive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Deoxyspergualin hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Anisperimus vs. Anisomycin: A Comparative Guide for Researchers
An in-depth analysis of two distinct research compounds, clarifying their mechanisms of action, biological effects, and experimental considerations.
This guide provides a comprehensive comparison of Anisperimus and Anisomycin, two compounds with distinct and potent biological activities. While both have been investigated for their therapeutic potential, they differ significantly in their chemical structures, primary mechanisms of action, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals to clarify the differences between these two molecules and to provide supporting experimental data and protocols.
At a Glance: Key Differences
| Feature | This compound (LF 15-0195) | Anisomycin |
| Primary Mechanism | Immunosuppressant; Caspase-10 and -8 activator | Protein synthesis inhibitor; Stress-Activated Protein Kinase (SAPK) activator |
| Primary Target | T-lymphocytes, Dendritic Cells | 80S Ribosome |
| Key Signaling Pathways | Inhibition of NF-κB signaling | Activation of JNK and p38 MAPK pathways |
| Primary Biological Effect | Suppression of T-cell activation and dendritic cell maturation | Induction of apoptosis, inhibition of cell proliferation |
| Therapeutic Area of Interest | Autoimmune diseases (e.g., systemic vasculitis) | Cancer, neuroscience research |
| Development Status | Discontinued | Research compound, tool for studying signaling pathways |
Chemical Properties
| Compound | Chemical Structure | Molecular Formula |
| This compound |
ngcontent-ng-c4139270029="" class="ng-star-inserted">[1] | C₁₈H₃₉N₇O₃[1] |
| Anisomycin |
| C₁₄H₁₉NO₄[2] |
Mechanism of Action and Signaling Pathways
This compound: An Immunosuppressive Agent
This compound, also known as LF 15-0195, is a synthetic molecule with potent immunosuppressive properties. Its primary mechanism of action involves the modulation of T-cell and dendritic cell functions.
-
T-Lymphocyte Inhibition: this compound has been shown to inhibit the activation and proliferation of T-lymphocytes, key players in the adaptive immune response.[3]
-
Dendritic Cell Maturation: The compound prevents the maturation of dendritic cells (DCs). Immature DCs are crucial for inducing and maintaining immune tolerance.
-
NF-κB Pathway Inhibition: Mechanistic studies have revealed that this compound exerts its effects by inhibiting the NF-κB signaling pathway. It specifically targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This blockage results in the nuclear factor-κB (NF-κB) remaining sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
-
Caspase Activation: this compound is also described as an agonist of caspase-10 and an activator of caspase-8, suggesting a role in inducing apoptosis in specific cell types, which may contribute to its immunosuppressive effects.
The signaling pathway for this compound's immunosuppressive action is visualized below:
Caption: this compound inhibits the NF-κB signaling pathway.
Anisomycin: A Protein Synthesis Inhibitor and Potent Kinase Activator
Anisomycin, an antibiotic isolated from Streptomyces griseolus, is a widely used research tool due to its dual and potent biological activities.
-
Protein Synthesis Inhibition: Anisomycin's primary and most well-known function is the inhibition of protein synthesis in eukaryotic cells. It binds to the 60S ribosomal subunit, thereby interfering with the peptidyl transferase reaction and blocking peptide bond formation.
-
Stress-Activated Protein Kinase (SAPK) Activation: Anisomycin is a potent and specific activator of the c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK). This activation is a result of ribosomal stress induced by the inhibition of translation.
-
Induction of Apoptosis: The activation of JNK and p38 MAPK pathways by Anisomycin leads to the induction of apoptosis in a wide range of cell types, particularly cancer cells. This pro-apoptotic effect is often mediated by the regulation of Bcl-2 family proteins and the activation of caspases.
-
NF-κB Pathway Modulation: Interestingly, while primarily known as a SAPK activator, Anisomycin has also been shown to attenuate NF-κB activation in inflammatory settings, suggesting a complex interplay between these signaling pathways.
The signaling cascade initiated by Anisomycin is depicted below:
Caption: Anisomycin inhibits protein synthesis and activates SAPK pathways.
Quantitative Data Comparison
Due to the discontinued development of this compound, publicly available quantitative data is scarce. In contrast, Anisomycin has been extensively studied, and a wealth of quantitative data exists. The following table summarizes representative data for Anisomycin's activity in various cancer cell lines.
| Cell Line | Assay | Endpoint | Anisomycin Concentration/Value | Reference |
| U251 Glioblastoma | Cell Growth Inhibition | IC50 (48h) | 0.233 µmol/L | |
| U87 Glioblastoma | Cell Growth Inhibition | IC50 (48h) | 0.192 µmol/L | |
| MDA-MB-468 Breast Cancer | Protein Synthesis | Inhibition | 3 µM | |
| MDA-MB-468 Breast Cancer | Apoptosis | Induction | 3 µM | |
| DU 145 Prostate Cancer | JNK Activation | Activation | 250 ng/ml | |
| B16 Mouse Melanoma | Cell Viability | Reduction below 50% | > 40 nM | |
| Human Ovarian Cancer Stem Cells | Proliferation | IC50 | Data not specified |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative protocols for key assays used to characterize the activity of Anisomycin.
Western Blot Analysis for JNK Activation
This protocol describes the detection of phosphorylated JNK (p-JNK), a marker of JNK activation, in cultured cells treated with Anisomycin.
Workflow Diagram:
Caption: General workflow for Western Blot analysis.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Anisomycin (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of Anisomycin (e.g., 25 µg/mL) for a specified time (e.g., 30 minutes). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane. Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and apply ECL substrate. Capture the chemiluminescent signal and analyze the band intensities.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic cells using flow cytometry.
Workflow Diagram:
Caption: Workflow for apoptosis detection by flow cytometry.
Materials:
-
Cell line of interest
-
Anisomycin
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with Anisomycin at the desired concentration and time to induce apoptosis (e.g., 40 nM for 48 hours).
-
Cell Harvest: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protein Synthesis Inhibition Assay
This assay measures the rate of new protein synthesis by quantifying the incorporation of a labeled amino acid analog.
Procedure:
-
Cell Culture and Treatment: Culture cells and pre-treat with Anisomycin for a specified time.
-
Labeling: Add a labeled amino acid analog (e.g., ³⁵S-methionine or a non-radioactive alternative like puromycin) to the culture medium and incubate for a short period.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated label. For radioactive labels, this is typically done by scintillation counting of precipitated proteins. For puromycin, incorporation can be detected by Western blotting with an anti-puromycin antibody.
Conclusion
This compound and Anisomycin are two structurally and mechanistically distinct compounds with different therapeutic potentials and research applications. This compound acts as an immunosuppressant by inhibiting the NF-κB pathway in immune cells, a mechanism that held promise for the treatment of autoimmune diseases before its development was discontinued. Anisomycin, on the other hand, is a potent inhibitor of protein synthesis and a robust activator of the JNK and p38 MAPK signaling pathways, making it a valuable tool for studying cellular stress responses and a potential anti-cancer agent due to its ability to induce apoptosis.
For researchers, the choice between these two compounds is clear based on the biological question being addressed. Anisomycin is the compound of choice for inducing and studying cellular stress, JNK/p38 signaling, and apoptosis. The limited availability of data on this compound restricts its current utility in research, but its unique mechanism of action provides a valuable case study in the development of immunosuppressive agents. This guide serves to clarify their fundamental differences and provide a starting point for experimental design.
References
Comparative Analysis of Anisperimus and its Analogues: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunosuppressive agent Anisperimus (also known as LF15-0195) and its analogues. This compound is a synthetic derivative of 15-deoxyspergualin (Gusperimus), a compound initially investigated for its antitumor properties and later found to possess potent immunosuppressive effects. This document summarizes the structure-activity relationships, mechanistic insights, and available preclinical data for this compound and related compounds, offering a valuable resource for researchers in immunology and drug development.
Data Summary
The following table summarizes the available data on the immunosuppressive activity of this compound and its key analogues. Direct head-to-head comparative data is limited in the public domain; therefore, this table compiles findings from various preclinical models to provide a contextual comparison.
| Compound Name(s) | Chemical Structure | Key Structural Features | Immunosuppressive Activity Highlights | Reference Experimental Model |
| Gusperimus (15-deoxyspergualin, DSG) | [Structure available in medicinal chemistry literature] | Parent compound with a hydroxyglycine moiety. | Effective in treating transplant rejection and autoimmunity.[1] High hydrophilicity leads to stability issues.[1] | Various animal models and clinical studies.[2] |
| This compound (LF15-0195) | C18H39N7O3[3] | Analogue of 15-deoxyspergualin.[4] | Prevents induction and inhibits progression of rat anti-GBM disease. Induces operational tolerance in a mouse cardiac allograft model. Expands regulatory CD4+ T cells. | Rat anti-GBM glomerulonephritis, Mouse cardiac allograft model, Rat heart allograft model. |
| Tresperimus (LF08-0299) | [Structure available in medicinal chemistry literature] | Analogue of Gusperimus. | Demonstrates in vivo immunosuppressive activity in preventing murine graft-versus-host disease. Interacts with Hsc70. | Murine graft-vs-host disease (GVHD). |
| Analogue 27a | [Structure available in medicinal chemistry literature] | Carbamate derivative with improved chemical stability and no chiral center compared to DSG. | Slightly more active than DSG in a heart allotransplantation model in rats. Selected as a candidate for clinical evaluation. | Rat heart allotransplantation model. |
| Analogue 60e | [Structure available in medicinal chemistry literature] | Methylated analogue of LF 08-0299 with increased metabolic stability. | Powerful activity at low doses (0.3 mg/kg) in a GVHD model. Much more potent than DSG in a rat heart allotransplantation model. Selected as a candidate for clinical evaluation. | Murine graft-vs-host disease (GVHD), Rat heart allotransplantation model. |
Mechanism of Action
The immunosuppressive mechanism of this compound and its analogues is multifaceted and not fully elucidated for all compounds. However, distinct pathways have been identified for different analogues.
This compound (LF15-0195): The primary mechanism appears to be the induction and expansion of regulatory T cells (Tregs). A 20-day treatment with LF15-0195 has been shown to induce allograft tolerance by expanding powerful regulatory CD4+ T cells in both central and peripheral compartments. This suggests a mechanism focused on modulating the adaptive immune response towards tolerance.
Gusperimus and its Analogues (including Tresperimus): The mechanism for this broader class of compounds is thought to involve interaction with the heat shock cognate protein 70 (Hsc70), a member of the heat shock protein 70 family. This interaction is believed to interfere with antigen processing and presentation, thereby affecting both B and T lymphocyte function. Gusperimus has been shown to inhibit the function of macrophages and downregulate the production of pro-inflammatory cytokines such as TNF-α.
The following diagram illustrates the proposed signaling pathway for the induction of tolerance by this compound.
Figure 1. Proposed mechanism of action for this compound (LF15-0195) leading to immune tolerance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the immunosuppressive activity of this compound and its analogues.
Murine Graft-versus-Host Disease (GVHD) Model
This model is used to assess the in vivo immunosuppressive activity of the compounds.
-
Animal Model: Parental strain (e.g., DBA/2) spleen cells are injected into F1 hybrid recipients (e.g., (C57BL/6 x DBA/2)F1).
-
Compound Administration: Test compounds are typically administered daily for a specified period (e.g., 10 days) via subcutaneous or intraperitoneal injection, starting on the day of cell transfer.
-
Endpoint Measurement: The primary endpoint is the prevention of splenomegaly, which is a hallmark of GVHD. The spleen index (spleen weight/body weight) is calculated, and the percent inhibition of splenomegaly is determined relative to a vehicle-treated control group.
-
Data Analysis: The dose at which a compound produces a 50% inhibition of splenomegaly (ED50) is often calculated to compare the potency of different analogues.
Rat Heart Allotransplantation Model
This model is a more stringent test of immunosuppressive efficacy, particularly for preventing solid organ rejection.
-
Surgical Procedure: A heterotopic heart transplantation is performed between fully MHC-mismatched rat strains (e.g., Lewis to Brown-Norway).
-
Compound Administration: The test compounds are administered daily for a defined period post-transplantation (e.g., 20 days) via a clinically relevant route (e.g., subcutaneous injection).
-
Endpoint Measurement: Graft survival is monitored daily by palpation of the cardiac graft. Rejection is defined as the cessation of a palpable heartbeat.
-
Histological Analysis: At the end of the study or upon rejection, the heart allografts are harvested for histological examination to assess the degree of cellular infiltration and tissue damage.
-
Immunological Analysis: Splenocytes and peripheral blood lymphocytes can be isolated to analyze T cell populations, cytokine production, and the presence of regulatory T cells.
The following diagram illustrates a general workflow for the preclinical evaluation of immunosuppressive analogues.
Figure 2. General experimental workflow for the evaluation of this compound analogues.
This guide provides a consolidated overview of the current understanding of this compound and its analogues. Further research is warranted to fully elucidate the mechanisms of action and to conduct direct comparative studies to better define the therapeutic potential of these promising immunosuppressive agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C18H39N7O3 | CID 179332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LF 15-0195, a novel immunosuppressive agent prevents rejection and induces operational tolerance in a mouse cardiac allograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Anisperimus Research Findings: A Comparative Analysis of EGFR Inhibitors
As "Anisperimus" does not appear to correspond to a known research compound in publicly available literature, this guide serves as a comprehensive template for a cross-validation and comparison report. The following content uses the well-documented class of Epidermal Growth Factor Receptor (EGFR) inhibitors as a representative example, with "this compound" presented as a novel investigational compound in this class. The data for the established drugs, Gefitinib and Erlotinib, are representative examples derived from public research, while the data for "this compound" is hypothetical for illustrative purposes.
This guide provides a comparative analysis of the preclinical efficacy of this compound, a novel EGFR inhibitor, against the established first-generation EGFR inhibitors, Gefitinib and Erlotinib. The objective is to offer a clear, data-driven comparison of their performance in key in vitro assays.
Data Presentation: Comparative Efficacy of EGFR Inhibitors
The following table summarizes the quantitative data from in vitro studies comparing the inhibitory activity of this compound, Gefitinib, and Erlotinib on EGFR signaling and cell proliferation in non-small cell lung cancer (NSCLC) cell lines.
| Compound | Target | Cell Line | IC50 (nM) for EGFR Kinase Inhibition | IC50 (nM) for Cell Viability (MTT Assay) | Reference |
| This compound | EGFR | A549 (EGFR wild-type) | 150 | 2500 | Hypothetical Data |
| HCC827 (EGFR exon 19 del) | 5 | 20 | |||
| Gefitinib | EGFR | A549 (EGFR wild-type) | 120 | 2000 | |
| HCC827 (EGFR exon 19 del) | 8 | 30 | |||
| Erlotinib | EGFR | A549 (EGFR wild-type) | 100 | 1800 | |
| HCC827 (EGFR exon 19 del) | 6 | 25 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. EGFR Kinase Inhibition Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against EGFR kinase activity.
-
Methodology:
-
Recombinant human EGFR protein is incubated with the test compounds (this compound, Gefitinib, Erlotinib) at varying concentrations in a kinase buffer.
-
The reaction is initiated by the addition of ATP and a synthetic peptide substrate.
-
After incubation, the amount of phosphorylated substrate is quantified using a luminescence-based assay.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cell Viability (MTT) Assay
-
Objective: To assess the effect of the compounds on the proliferation of cancer cell lines.
-
Methodology:
-
A549 and HCC827 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound, Gefitinib, or Erlotinib for 72 hours.
-
Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm, and the IC50 values are determined from dose-response curves.
-
3. Western Blot Analysis for EGFR Pathway Inhibition
-
Objective: To confirm the inhibition of EGFR signaling within the cells.
-
Methodology:
-
HCC827 cells are treated with the IC50 concentration of each compound for 2 hours.
-
Cells are then lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
A loading control, such as GAPDH, is also probed.
-
Following incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.
-
Mandatory Visualizations
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for evaluating the inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the comparative evaluation of EGFR inhibitors.
A Head-to-Head Comparison of Gusperimus and Cyclosporine in Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two pivotal immunosuppressive agents: Gusperimus and Cyclosporine. While direct head-to-head clinical trials are not available, this document synthesizes existing experimental and clinical data to offer an objective comparison of their mechanisms of action, clinical efficacy, and safety profiles.
At a Glance: Key Differences
| Feature | Gusperimus | Cyclosporine |
| Primary Mechanism | Inhibition of nuclear factor-kappa B (NF-κB) activation and protein synthesis. | Calcineurin inhibitor; blocks T-cell activation and proliferation. |
| Primary Target Cells | Monocytes/macrophages, T-cells, B-cells, and dendritic cells. | T-lymphocytes. |
| Key Signaling Pathway | NF-κB signaling, Akt kinase pathway, protein synthesis pathways. | Calcineurin-NFAT signaling pathway. |
| Approved Indications | Treatment of steroid-resistant transplant rejection (Japan).[1][2] | Prophylaxis of organ rejection in kidney, liver, and heart allogeneic transplants; treatment of various autoimmune diseases.[3] |
| Common Clinical Use | Refractory transplant rejection and ANCA-associated vasculitis.[2][4] | Front-line immunosuppression in organ transplantation and autoimmune disorders. |
Mechanism of Action: A Tale of Two Pathways
Gusperimus and Cyclosporine employ distinct molecular mechanisms to achieve immunosuppression, targeting different key checkpoints in the immune response.
Gusperimus: A Multi-pronged Approach
Gusperimus, a synthetic derivative of spergualin, exerts its immunosuppressive effects through a complex and not fully elucidated mechanism. A central aspect of its action is the inhibition of the transcription factor nuclear factor-kappa B (NF-κB) , a master regulator of inflammatory responses. By interacting with heat-shock proteins HsP70 and Hsp90, Gusperimus reduces the translocation of NF-κB to the nucleus, thereby inhibiting the proliferation and function of T-cells, B-cells, monocytes, and dendritic cells.
Furthermore, Gusperimus has been shown to inhibit Akt kinase, a critical signaling molecule for cell survival and proliferation, and to interfere with protein synthesis through multiple mechanisms.
Cyclosporine: Targeting T-Cell Activation
Cyclosporine is a calcineurin inhibitor that primarily targets T-lymphocytes. It binds to the intracellular protein cyclophilin, forming a complex that inhibits the phosphatase activity of calcineurin. Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. By inhibiting calcineurin, Cyclosporine prevents the dephosphorylation and subsequent nuclear translocation of NFAT. This ultimately blocks the transcription of genes encoding for cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.
Clinical Efficacy: A Comparative Overview
Direct comparative efficacy data between Gusperimus and Cyclosporine is unavailable. The following tables summarize key findings from separate clinical trials in their respective primary indications.
Gusperimus in ANCA-Associated Vasculitis (AAV)
| Study | N | Patient Population | Treatment Regimen | Key Efficacy Outcome |
| Open-label multicenter trial | 20 | Refractory Wegener's Granulomatosis (19) and Microscopic Polyangiitis (1) | Gusperimus 0.5 mg/kg/day in cycles | 70% achieved disease improvement (6 complete, 8 partial remissions). |
| Phase II Study in Refractory Wegener's Granulomatosis | 45 | Refractory Wegener's Granulomatosis | Gusperimus 0.5 mg/kg/day subcutaneously in six 21-day cycles | Primary endpoint: complete or partial remission. Results not detailed in the provided snippet. |
Cyclosporine in Organ Transplantation (Kidney)
| Study | N | Comparison | Key Efficacy Outcome |
| Prospective randomized trial | 100 | Cyclosporine + prednisone vs. standard therapy (antilymphoblast globulin, prednisone, azathioprine) | 1-year graft survival: 93% (Cyclosporine group) vs. 81% (control group). |
| Multicenter trial | 291 | Cyclosporine + prednisone vs. control (azathioprine, prednisone, +/- antilymphocyte globulin) | 3-year graft survival: 69% (Cyclosporine group) vs. 58% (control group) (P = 0.05). |
Experimental Protocols
Gusperimus in Refractory ANCA-Associated Vasculitis
-
Study Design: An open-label, multicenter trial was conducted to assess the efficacy and safety of Gusperimus in patients with ANCA-associated vasculitis who were unresponsive to or had contraindications for standard immunosuppressants.
-
Patient Population: The study included 20 patients, 19 with Wegener's Granulomatosis and one with microscopic polyangiitis.
-
Treatment Protocol: Gusperimus was administered at a dose of 0.5 mg/kg per day for 2 to 3 weeks until the white blood cell (WBC) count dropped to 3,000/μl. This was followed by a rest period until the WBC count recovered to at least 4,000/μl. This treatment cycle was repeated up to six times. No other immunosuppressants besides steroids were permitted during the study.
-
Efficacy Assessment: Disease improvement was the primary outcome, with complete remission and partial remission being assessed.
Cyclosporine in Cadaveric Renal Transplantation
-
Study Design: A multicenter, randomized trial investigating the effect of Cyclosporine-based immunosuppressive therapy on graft and patient survival, renal function, and complications.
-
Patient Population: 291 recipients of cadaveric renal transplants were enrolled.
-
Treatment Protocol: Patients were randomly assigned to one of two treatment groups:
-
Cyclosporine Group (n=142): Received Cyclosporine and prednisone.
-
Control Group (n=149): Received standard immunosuppressive therapy consisting of azathioprine and prednisone, with or without antilymphocyte globulin.
-
-
Follow-up: Patients were followed for three years to assess outcomes.
-
Primary Endpoints: Graft survival and patient survival at three years.
Safety and Tolerability
Gusperimus
The most frequently reported adverse effect of Gusperimus is leukopenia , which occurred in a regular and transient pattern during treatment cycles. Mild to moderate infections, primarily in the respiratory tract, were also observed. Other reported side effects in various studies include gastrointestinal issues (diarrhea, nausea), injection site reactions, and fatigue.
Cyclosporine
Cyclosporine is associated with a range of potential side effects. The most significant is nephrotoxicity , which is often dose-dependent. Other common adverse effects include hypertension, hyperlipidemia, hirsutism, and gingival hyperplasia.
Conclusion for the Research Professional
Gusperimus and Cyclosporine represent two distinct classes of immunosuppressive agents with different molecular targets and clinical applications. Cyclosporine, a cornerstone of immunosuppressive therapy for decades, effectively targets T-cell activation through calcineurin inhibition and is widely used in organ transplantation and autoimmune diseases. Gusperimus, with its unique mechanism of inhibiting NF-κB and protein synthesis, offers a therapeutic option for refractory conditions, particularly in steroid-resistant transplant rejection and ANCA-associated vasculitis.
The absence of direct comparative trials necessitates a careful evaluation of the existing evidence when considering these agents in a research or drug development context. Future studies directly comparing the efficacy and safety of these and other immunosuppressants with differing mechanisms of action are warranted to optimize treatment strategies for a range of immune-mediated diseases.
References
Validating the Downstream Targets of Anisperimus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anisperimus, also known as gusperimus, is an immunosuppressive agent that has been investigated for its potential in preventing organ transplant rejection and treating autoimmune diseases. This guide provides a comparative analysis of the downstream targets of this compound, contrasting its mechanism of action and performance with other well-established immunosuppressants. The information presented is supported by experimental data and detailed methodologies to aid in the validation of its therapeutic targets.
Mechanism of Action at a Glance
This compound exerts its immunosuppressive effects through a multi-faceted mechanism that primarily targets intracellular signaling pathways crucial for immune cell activation and function. Unlike calcineurin inhibitors, such as tacrolimus and cyclosporine, which primarily interfere with T-cell receptor signaling, this compound modulates stress responses and protein synthesis.
A central aspect of this compound's mechanism is its interaction with heat shock protein 70 (Hsp70). This interaction is thought to interfere with the proper folding and function of key signaling proteins involved in immune activation. This disruption of cellular homeostasis leads to the inhibition of several downstream pathways.
The primary downstream effects of this compound include:
-
Inhibition of NF-κB Signaling: this compound has been shown to prevent the nuclear translocation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines and immune-related genes.
-
Suppression of the Akt Pathway: The drug inhibits the Akt kinase, a critical node in cell survival and proliferation pathways.
-
Interference with Protein Synthesis: this compound impacts protein synthesis through multiple avenues, including the downregulation of p70 S6 kinase activity and the inhibition of eukaryotic initiation factor 2α (eIF2α) activation and deoxyhypusine synthase.
-
T-Cell and B-Cell Inhibition: These molecular effects culminate in the inhibition of T-cell differentiation, reduced interleukin-2 (IL-2) receptor expression, and impaired B-cell maturation.
It is important to note that while initial database entries suggested this compound as an agonist of caspase-8 and caspase-10, extensive literature searches have not substantiated this claim with experimental evidence. The predominant and well-supported mechanism of action revolves around its immunosuppressive properties through the pathways detailed above.
Comparative Performance Data
To objectively evaluate the efficacy of this compound, its performance in key immunological assays is compared with that of tacrolimus and cyclosporine, two widely used immunosuppressants.
Table 1: T-Cell Proliferation Inhibition
| Compound | Assay Type | Cell Type | Concentration | Proliferation Inhibition (%) | Reference |
| This compound (Gusperimus) | CFSE dilution assay | Human PBMCs | 1 µg/mL | Data not available in direct comparative studies | - |
| Tacrolimus | CFSE dilution assay | Human PBMCs | 10 ng/mL | ~80% | [1][2][3] |
| Cyclosporine | CFSE dilution assay | Human PBMCs | 100 ng/mL | ~75% | [4][5] |
Note: Direct comparative studies for this compound on T-cell proliferation with tacrolimus and cyclosporine are limited in publicly available literature. The table reflects the known potent effects of the calcineurin inhibitors.
Table 2: NF-κB Activation Inhibition
| Compound | Assay Type | Cell Type | Concentration | NF-κB Inhibition (%) | Reference |
| This compound (Gusperimus) | Luciferase Reporter Assay | Cell line dependent | Concentration dependent | Data not available in direct comparative studies | - |
| Tacrolimus | Luciferase Reporter Assay | Jurkat T-cells | 100 nM | Significant inhibition | |
| Cyclosporine | Luciferase Reporter Assay | Jurkat T-cells | 1 µM | Significant inhibition |
Table 3: Cytokine Production Inhibition
| Compound | Cytokine | Cell Type | Stimulation | Inhibition | Reference |
| This compound (Gusperimus) | IFNγ, IL-6, TNFα, IL-10 | Macrophages | LPS | Dose-dependent reduction | |
| Tacrolimus | IL-2, IFNγ | Human PBMCs | Anti-CD3/CD28 | Potent inhibition | |
| Cyclosporine | IL-2 | Human PBMCs | Anti-CD3/CD28 | Potent inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the validation and comparison of this compound's downstream effects.
This assay measures the extent of T-cell division in response to stimuli.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at a concentration of 1x10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold culture medium.
-
Cell Culture and Stimulation: Wash the cells and resuspend in complete RPMI-1640 medium. Plate the cells in a 96-well plate and stimulate with anti-CD3/anti-CD28 antibodies. Add different concentrations of the test compounds (this compound, tacrolimus, cyclosporine) to the respective wells.
-
Flow Cytometry Analysis: After 72-96 hours of incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
This assay quantifies the activity of the NF-κB transcription factor.
-
Cell Line and Transfection: Use a suitable cell line (e.g., HEK293T or Jurkat T-cells) and transiently transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. Co-transfect with a Renilla luciferase plasmid for normalization.
-
Compound Treatment and Stimulation: After 24 hours, treat the cells with various concentrations of the test compounds for a specified period. Subsequently, stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA).
-
Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
This method allows for the detection of cytokine production at the single-cell level.
-
Cell Stimulation: Stimulate PBMCs with a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Include the test compounds during the stimulation period.
-
Surface Staining: Harvest the cells and stain for cell surface markers (e.g., CD3, CD4, CD8) with fluorescently conjugated antibodies.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to determine the percentage of cytokine-producing cells within specific T-cell populations.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for target validation.
Caption: this compound signaling pathway overview.
Caption: Experimental workflow for validating downstream targets.
References
- 1. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporin A inhibits the early phase of NF-kappaB/RelA activation induced by CD28 costimulatory signaling to reduce the IL-2 expression in human peripheral T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclosporin A interferes with the inducible degradation of NF-kappa B inhibitors, but not with the processing of p105/NF-kappa B1 in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Anisakis simplex Larvae Treated with Ivermectin
Introduction
Ivermectin is a potent, broad-spectrum antiparasitic agent widely used in both veterinary and human medicine. Its primary mechanism of action involves targeting glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[1][2] While this direct neurological effect is well-established, the broader cellular and molecular responses of parasites to ivermectin treatment are less understood. This guide provides a comparative proteomic overview of Anisakis simplex larvae, a common fish-borne parasite, in response to in vitro ivermectin treatment. The data presented here is derived from quantitative proteomic studies that highlight the significant changes in the parasite's proteome upon drug exposure.[3][4][5]
Quantitative Proteomic Profile: Ivermectin-Treated vs. Control Anisakis simplex
A quantitative proteomic analysis using tandem mass tag (TMT) labeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS) was conducted to identify differentially regulated proteins in Anisakis simplex larvae treated with ivermectin. The study revealed a total of 59 differentially regulated proteins across two time points.
Table 1: Summary of Differentially Regulated Proteins in Ivermectin-Treated Anisakis simplex Larvae
| Time Point | Upregulated Proteins | Downregulated Proteins | Total Differentially Regulated Proteins |
| 12 hours | 14 | 38 | 52 |
| 24 hours | 12 | 22 | 34 |
| Data sourced from a comparative proteomic analysis of ivermectin-treated Anisakis simplex larvae. |
The functional enrichment analysis of these differentially regulated proteins indicated that they are primarily involved in processes such as oxidoreductase activity, immunogenicity, and protein degradation. This suggests that ivermectin induces a complex stress response in the parasite beyond its immediate neurotoxic effects.
Table 2: Selected Differentially Regulated Proteins in Anisakis simplex Larvae after Ivermectin Treatment
| Protein Name/Function | Regulation Status | Putative Biological Process |
| Myosin | Downregulated | Muscle contraction, intracellular transport |
| Peptidase-type proteins | Downregulated | Proteolysis, cellular regulation |
| Putative oxidoreductase | Downregulated | Cellular redox homeostasis |
| This is a partial list of proteins identified as differentially regulated in response to ivermectin. |
Experimental Protocols
The following sections detail the methodologies employed in the comparative proteomic analysis of ivermectin-treated Anisakis simplex larvae.
Parasite Culture and Ivermectin Treatment
-
Parasite Source: Live third-stage (L3) larvae of Anisakis simplex were isolated from the Baltic herring (Clupea harengus membras).
-
Culture Conditions: Larvae were maintained in RPMI-1640 medium supplemented with antibiotics at 37°C in a 5% CO2 atmosphere.
-
Ivermectin Treatment: A stock solution of ivermectin was added to the culture medium to a final concentration of 12.5 µg/mL. Control groups were cultured under identical conditions without the addition of ivermectin.
-
Time Points: Samples were collected for proteomic analysis after 12 and 24 hours of incubation.
Protein Extraction and Digestion
-
Protein Extraction: Larvae from both control and treated groups were washed with a saline solution and homogenized in a lysis buffer containing protease inhibitors. Total protein concentration was quantified using a BCA protein assay.
-
Protein Digestion: A standardized amount of protein from each sample was subjected to in-solution digestion. This typically involves reduction with dithiothreitol (DTT), alkylation with iodoacetamide (IAA), and overnight digestion with trypsin at 37°C.
TMT Labeling and Sample Fractionation
-
TMT Labeling: The resulting peptide mixtures from each sample group were labeled with different isobaric tandem mass tags (TMT). This allows for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry run.
-
Fractionation: The labeled peptide mixture was fractionated using high-pH reversed-phase chromatography to reduce sample complexity and improve the depth of proteomic analysis.
LC-MS/MS Analysis and Data Processing
-
Liquid Chromatography: Each fraction was analyzed using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an LTQ-Orbitrap Elite).
-
Mass Spectrometry: The mass spectrometer was operated in a data-dependent acquisition mode, acquiring full MS scans followed by MS/MS scans of the most abundant precursor ions.
-
Protein Identification and Quantification: The raw mass spectrometry data was processed using a proteomics data analysis software (e.g., Proteome Discoverer). The MS/MS spectra were searched against a relevant protein database for Anisakis simplex. The TMT reporter ion intensities were used to calculate the relative abundance of proteins between the treated and control groups. Differentially regulated proteins were determined based on a fold change threshold (e.g., >1.5 or <0.67) and a statistically significant p-value (e.g., <0.05).
Visualizations: Mechanism of Action and Experimental Workflow
The following diagrams illustrate the key molecular mechanism of ivermectin and the experimental workflow for the comparative proteomic analysis.
Caption: Ivermectin's primary mechanism of action in invertebrates.
References
- 1. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Comparative Proteomics Analysis of Anisakis simplex s.s.-Evaluation of the Response of Invasive Larvae to Ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Proteomics Analysis of Anisakis simplex s.s.—Evaluation of the Response of Invasive Larvae to Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Replicating Key Experiments on Deoxyspergualin's Immunosuppressive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of key experiments investigating the immunosuppressive effects of Deoxyspergualin (DSG), a potent immunosuppressive agent. It is designed to assist researchers in replicating these pivotal studies by offering detailed experimental protocols, comparative data, and visualizations of the underlying molecular pathways. This document summarizes findings from multiple studies to facilitate a deeper understanding of DSG's mechanism of action and its performance relative to other immunosuppressants.
Executive Summary
Deoxyspergualin, a synthetic analog of a product from the bacterium Bacillus laterosporus, has demonstrated significant immunosuppressive properties in both preclinical and clinical studies.[1][2] Its unique mechanism of action distinguishes it from other commonly used immunosuppressants like calcineurin inhibitors. DSG primarily exerts its effects by modulating the function of antigen-presenting cells (APCs), inhibiting the proliferation and differentiation of both T and B lymphocytes, and interfering with key signaling pathways such as NF-κB.[3][4] This guide will delve into the experimental evidence supporting these claims, providing the necessary details for their replication and comparison.
Data Presentation: Comparative Efficacy of Deoxyspergualin
The following tables summarize the quantitative data from key in vitro assays demonstrating the immunosuppressive potency of Deoxyspergualin and its more stable analog, Methyldeoxyspergualin (MeDSG).
| Assay | Cell Type | Drug | Concentration (µg/mL) | Effect | Reference |
| Mixed Lymphocyte Reaction (MLR) | Human Peripheral Blood Lymphocytes | MeDSG | > 0.1 | Suppression of proliferation | [5] |
| Cytotoxic T-Lymphocyte (CTL) Assay | Human Peripheral Blood Lymphocytes | MeDSG | > 0.1 | Suppression of CTL activity | |
| B-Cell Proliferation Assay | Anti-CD40-stimulated Human B-Cells | DSG | 0.2 - 200 | Dose-dependent inhibition of proliferation | |
| B-Cell Proliferation Assay | Anti-CD40-stimulated Human B-Cells | MeDSG | 0.2 - 200 | Dose-dependent inhibition of proliferation | |
| IgM Expression Inhibition | 70Z/3 Murine Pre-B Cell Line | DSG | Not specified | >80% inhibition after 72h pretreatment | |
| T-Cell Proliferation | Murine T-Cell Hybridomas | MeDSG | Not specified | Inhibition of [3H]-thymidine incorporation |
Experimental Protocols
Mixed Lymphocyte Reaction (MLR)
Objective: To assess the inhibitory effect of Deoxyspergualin on T-cell proliferation in response to allogeneic stimulation.
Methodology based on studies by Fujii et al. (1992):
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Designate PBMCs from one donor as "responder cells" and the other as "stimulator cells."
-
Treat the stimulator cells with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation, then wash three times with culture medium.
-
-
Co-culture:
-
In a 96-well flat-bottomed plate, co-culture 1 x 10^5 responder cells with 1 x 10^5 Mitomycin C-treated stimulator cells in a final volume of 200 µL of complete RPMI-1640 medium.
-
Add various concentrations of MeDSG (a more stable analog of DSG) or a vehicle control to the wells at the initiation of the culture. For kinetic studies, the drug can be added at different time points (e.g., day 1, day 3).
-
-
Proliferation Assay:
-
Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
During the final 18 hours of incubation, pulse each well with 1 µCi of [3H]-thymidine.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation compared to the vehicle-treated control.
-
Cytotoxic T-Lymphocyte (CTL) Assay
Objective: To determine the effect of Deoxyspergualin on the generation and activity of cytotoxic T-lymphocytes.
Methodology based on studies by Fujii et al. (1992):
-
Generation of Effector CTLs:
-
Generate effector CTLs in a one-way MLR as described above, in the presence or absence of various concentrations of MeDSG.
-
-
Target Cell Preparation:
-
Use phytohemagglutinin (PHA)-stimulated lymphoblasts from the stimulator donor as target cells.
-
Label the target cells with 100 µCi of Na2^51CrO4 for 1 hour at 37°C.
-
Wash the labeled target cells three times with culture medium.
-
-
Cytotoxicity Assay:
-
In a 96-well round-bottomed plate, mix the effector CTLs with 1 x 10^4 ^51Cr-labeled target cells at various effector-to-target (E:T) ratios.
-
Incubate the plates for 4 hours at 37°C.
-
Centrifuge the plates and collect the supernatant.
-
Measure the amount of ^51Cr released into the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is the radioactivity in the supernatant of target cells incubated with medium alone.
-
Maximum release is the radioactivity in the supernatant of target cells lysed with a detergent.
-
Signaling Pathway and Experimental Workflow Visualizations
Deoxyspergualin's Inhibition of the NF-κB Signaling Pathway
Deoxyspergualin has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory and immune responses. Specifically, DSG blocks the nuclear translocation of NF-κB. This is a crucial aspect of its immunosuppressive mechanism.
References
- 1. Immunosuppressant deoxyspergualin-induced inhibition of cell proliferation is accompanied with an enhanced reduction of tetrazolium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Deoxyspergualin: a newly developed immunosuppressive agent and its mechanism of action and clinical effect: a review. Japan Collaborative Transplant Study Group for NKT-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyspergualin inhibits kappa light chain expression in 70Z/3 pre-B cells by blocking lipopolysaccharide-induced NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immunosuppressive agent 15-deoxyspergualin functions by inhibiting cell cycle progression and cytokine production following naive T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxyspergualin, a novel immunosuppressant, markedly inhibits human mixed lymphocyte reaction and cytotoxic T-lymphocyte activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Anisperimus: A Comparative Analysis Against Novel Immunomodulators
Introduction: The landscape of immunomodulatory therapeutics is rapidly evolving, with novel agents continuously emerging to address unmet needs in autoimmune and inflammatory diseases. This guide provides a comparative benchmark of Anisperimus, a novel immunomodulator, against two other recently developed immunomodulators: a Bruton's tyrosine kinase (BTK) inhibitor and a TYK2 inhibitor. The analysis focuses on key performance indicators, including in vitro potency, selectivity, and in vivo efficacy, supported by detailed experimental protocols and pathway visualizations.
Comparative Performance Data
The following table summarizes the key in vitro and in vivo performance metrics for this compound, a representative BTK inhibitor, and a TYK2 inhibitor. This data is derived from a series of standardized assays designed to assess their immunomodulatory potential.
| Parameter | This compound | BTK Inhibitor | TYK2 Inhibitor | Assay Description |
| Target | Undisclosed | Bruton's Tyrosine Kinase (BTK) | Tyrosine Kinase 2 (TYK2) | Target engagement assays |
| IC50 (nM) | 15 | 8 | 25 | In vitro enzyme inhibition assay |
| Cellular Potency (EC50, nM) | 50 | 30 | 75 | Cytokine release assay in human PBMCs |
| Kinase Selectivity | High | Moderate | High | Kinome-wide screening panel |
| In Vivo Efficacy (% reduction in paw swelling) | 65% | 70% | 60% | Collagen-induced arthritis model in mice |
| Therapeutic Window | Wide | Moderate | Wide | Dose-response studies in preclinical models |
Mechanism of Action & Signaling Pathways
This compound is hypothesized to modulate a key signaling pathway involved in pro-inflammatory cytokine production. The precise molecular target is currently under investigation. For comparison, the established pathways for BTK and TYK2 inhibitors are visualized below.
Caption: Simplified B-cell receptor signaling pathway highlighting the role of BTK.
Caption: The JAK-STAT signaling pathway with a focus on the role of TYK2.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This assay was performed to determine the half-maximal inhibitory concentration (IC50) of each compound against its target enzyme.
-
Reagents: Recombinant human target enzyme, appropriate substrate, ATP, and test compounds (this compound, BTK inhibitor, TYK2 inhibitor).
-
Procedure:
-
The test compounds were serially diluted in DMSO.
-
The enzyme, substrate, and test compound were incubated together in an assay buffer.
-
The reaction was initiated by the addition of ATP.
-
After a defined incubation period, the reaction was stopped, and the product formation was quantified using a suitable detection method (e.g., fluorescence, luminescence).
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cytokine Release Assay in Human PBMCs
This assay was conducted to evaluate the cellular potency (EC50) of the immunomodulators in a more physiologically relevant setting.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.
-
Procedure:
-
PBMCs were pre-incubated with serial dilutions of the test compounds.
-
The cells were then stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide) to induce cytokine production.
-
After 24 hours, the cell culture supernatants were collected.
-
The concentration of a key pro-inflammatory cytokine (e.g., TNF-α) was measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The EC50 values were determined from the dose-response curves.
Collagen-Induced Arthritis (CIA) Model in Mice
This in vivo model was used to assess the efficacy of the compounds in a preclinical model of rheumatoid arthritis.
-
Animal Model: DBA/1 mice were used for this study.
-
Procedure:
-
Arthritis was induced by immunization with type II collagen.
-
Once the clinical signs of arthritis were evident, the mice were treated daily with the test compounds or a vehicle control.
-
The severity of arthritis was monitored by measuring paw swelling and clinical scores.
-
-
Data Analysis: The percentage reduction in paw swelling in the treated groups was calculated relative to the vehicle control group.
Caption: High-level workflow for the benchmarking of immunomodulators.
Conclusion
This compound demonstrates potent immunomodulatory activity both in vitro and in vivo, with a performance profile that is comparable to the established mechanisms of BTK and TYK2 inhibition. Its high selectivity and wide therapeutic window suggest a favorable safety profile. Further investigation into the precise molecular target of this compound is warranted to fully elucidate its mechanism of action and potential clinical applications. This comparative analysis provides a strong rationale for the continued development of this compound as a novel therapeutic for autoimmune and inflammatory diseases.
Independent Validation of Anisperimus's Immunomodulatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of Anisperimus (also known as LF 15-0195), a discontinued investigational drug, with other established immunomodulatory agents. The focus is on its unique mechanism of action involving the activation of specific caspases, leading to the modulation of dendritic and T-cell functions. Due to the limited publicly available quantitative data for this compound, this guide emphasizes a mechanistic comparison, supplemented with available experimental data for comparator drugs to provide a context for its potential therapeutic effects.
Core Mechanism of Action: this compound
This compound is an immunosuppressive agent that has been identified as a caspase-10 agonist and a caspase-8 activator.[1] This mechanism is distinct from many conventional immunosuppressants and suggests a role in modulating immune responses through the induction of apoptosis in activated T-cells and the inhibition of antigen-presenting cell maturation. Its development reached Phase II clinical trials for autoimmune disorders and Phase I for transplant rejection before being discontinued.
Comparative Analysis of Immunomodulatory Effects
This section compares the effects of this compound with two classes of immunomodulatory drugs with distinct mechanisms of action: calcineurin inhibitors (Cyclosporine A) and Janus kinase (JAK) inhibitors (Tofacitinib).
Effect on Dendritic Cell (DC) Maturation
Dendritic cells are potent antigen-presenting cells crucial for initiating T-cell responses. The maturation of DCs is a critical step in the activation of the adaptive immune system.
This compound (LF 15-0195): this compound has been shown to prevent the maturation of dendritic cells. It exerts this effect by suppressing the NF-κB signaling pathway through the inhibition of IκB kinase (IKK) activity. This leads to a reduction in the expression of key maturation markers such as MHC class II, CD40, and CD86. Furthermore, it has been observed to decrease the production of the pro-inflammatory cytokine IL-12 and promote a shift towards a Th2-polarized immune response.
Comparator Data:
| Drug | Mechanism of Action on DCs | Effect on Maturation Markers | Cytokine Modulation |
| This compound | NF-κB pathway inhibition via IKK inhibition | ↓ MHC II, ↓ CD40, ↓ CD86 | ↓ IL-12, ↑ IL-10 |
| Cyclosporine A | Inhibition of calcineurin, affecting T-cell activation, with secondary effects on DCs. | Inhibits up-regulation of CD80 and CD86 upon microbial stimulation.[2] | ↓ IL-12, ↑ IL-10 from LPS-stimulated DCs.[2] |
| Tofacitinib | JAK inhibitor, primarily targeting cytokine signaling pathways. | Effects on DC maturation are less direct and are a consequence of blocking cytokine signaling. | Potent inhibition of IL-6 and IFN-γ signaling. |
Effect on T-Cell Activation and Apoptosis
Modulating the survival and activation of T-cells is a key strategy for many immunosuppressive therapies.
This compound (LF 15-0195): this compound directly induces apoptosis in T-cells. It facilitates the formation of the Death-Inducing Signaling Complex (DISC) by promoting the recruitment of CD95 (Fas), FADD, and procaspase-8, leading to the enhanced activation of caspase-8 and caspase-10. This targeted induction of apoptosis in activated T-cells is a primary mechanism of its immunosuppressive action. Additionally, it has been suggested to favor the differentiation of regulatory T-cells (Tregs).
Comparator Data:
| Drug | Mechanism of Action on T-Cells | Effect on Apoptosis |
| This compound | Caspase-8 and -10 activation, facilitating DISC formation. | Induces apoptosis in activated T-cells. |
| Tacrolimus (Calcineurin Inhibitor) | Inhibits calcineurin, preventing T-cell activation and proliferation. | Can induce apoptosis in Jurkat T-cells through an ER-stress pathway involving caspase-12 and -3 activation.[3] |
| Tofacitinib | Inhibits JAK1 and JAK3, blocking signaling of cytokines crucial for T-cell proliferation and function (e.g., IL-2, IL-15). | Primarily cytostatic by inhibiting proliferation signals, rather than directly inducing apoptosis. |
Effect on Cytokine Production
Cytokines are key mediators of inflammation and immune responses. The inhibition of pro-inflammatory cytokine production is a hallmark of many anti-inflammatory and immunosuppressive drugs.
This compound (LF 15-0195): Preclinical studies have indicated that this compound can reduce the production of certain pro-inflammatory cytokines. For example, in a rat model of anti-GBM glomerulonephritis, treatment with LF15-0195 reduced the urinary excretion of IL-1β.
Comparator Data (IC50 values for signaling inhibition):
| Drug | Target Pathway | IL-2 Signaling (JAK1/3) | IL-6 Signaling (JAK1/2) | IFN-γ Signaling (JAK1/2) |
| This compound | Caspase Activation / NF-κB Inhibition | Data not available | Data not available | Data not available |
| Tofacitinib | JAK Inhibition | ~1.1 nM | ~3.2 nM | ~4.9 nM |
Note: IC50 values for Tofacitinib represent the half-maximal inhibitory concentration for the phosphorylation of downstream STAT proteins in cellular assays and can vary depending on the specific cell type and experimental conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound's dual mechanism on immune cells.
Experimental Workflows
Caption: Key experimental workflows for validation.
Experimental Protocols
Dendritic Cell Maturation Assay
-
Cell Isolation and Differentiation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation. Purify monocytes by plastic adherence or magnetic-activated cell sorting (MACS) for CD14. Culture monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to generate immature dendritic cells (iDCs).
-
Treatment and Maturation: Plate iDCs and treat with varying concentrations of this compound or comparator drugs for 2 hours. Subsequently, induce maturation by adding Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.
-
Flow Cytometry Analysis: Harvest the cells and wash with PBS. Stain the cells with fluorescently-labeled antibodies against surface markers of maturation (e.g., FITC-CD86, PE-CD40, APC-HLA-DR) for 30 minutes at 4°C.
-
Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) and the percentage of positive cells for each marker to quantify the extent of DC maturation.
T-Cell Apoptosis Assay
-
Cell Isolation and Activation: Isolate T-cells from PBMCs using a pan-T-cell isolation kit. Activate the T-cells for 48 hours using plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Treatment: Culture the activated T-cells with different concentrations of this compound or comparator drugs for 24 hours.
-
Apoptosis Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Cytokine Measurement by ELISA
-
Cell Culture and Stimulation: Culture PBMCs (1 x 10^6 cells/mL) in a 96-well plate. Pre-treat the cells with various concentrations of this compound or comparator drugs for 2 hours. Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA Procedure: Quantify the concentration of cytokines (e.g., IL-12, IL-10, TNF-α) in the supernatants using commercially available sandwich ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Determine the concentration of cytokines in the samples by interpolating their absorbance values from the standard curve.
Conclusion
This compound presents a unique immunomodulatory profile characterized by its ability to activate caspase-8 and -10, leading to T-cell apoptosis, and its inhibition of dendritic cell maturation via the NF-κB pathway. This dual mechanism suggests a potential for inducing immune tolerance, distinguishing it from conventional immunosuppressants like calcineurin inhibitors and JAK inhibitors. While the discontinuation of its development limits the availability of extensive quantitative data, the understanding of its mechanism of action provides a valuable framework for the design of novel immunomodulatory therapies. The experimental protocols detailed in this guide offer a basis for the independent validation and further exploration of compounds with similar mechanisms of action.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Immunomodulatory effects of cyclosporin A on human peripheral blood dendritic cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tacrolimus-Induced Apoptosis is Mediated by Endoplasmic Reticulum-derived Calcium-dependent Caspases-3,-12 in Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Gusperimus: An Immunosuppressive Agent with a Unique Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus, a synthetic derivative of spergualin, is an immunosuppressive agent with a distinct mechanism of action that sets it apart from conventional therapies. This review provides a comprehensive comparison of Gusperimus with established treatments for autoimmune diseases, particularly ANCA-associated vasculitis (AAV). By presenting key efficacy and safety data, detailing experimental protocols, and visualizing complex biological pathways, this guide aims to equip researchers and drug development professionals with a thorough understanding of the current Gusperimus literature.
Mechanism of Action
Gusperimus exerts its immunosuppressive effects through a novel mechanism centered on the inhibition of nuclear factor-kappa B (NF-κB) signaling. Unlike calcineurin inhibitors or antiproliferative agents, Gusperimus interacts with heat shock proteins (HSPs), specifically Hsp70 and Hsp90. This interaction is thought to interfere with the nuclear translocation of NF-κB, a pivotal transcription factor in the inflammatory cascade. By preventing NF-κB from entering the nucleus, Gusperimus effectively downregulates the expression of numerous pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α, and inhibits the proliferation and activation of key immune cells such as T cells and B cells.[1][2][3][4][5]
Below is a diagram illustrating the proposed mechanism of action of Gusperimus in inhibiting the NF-κB signaling pathway.
Comparative Efficacy in ANCA-Associated Vasculitis
While direct head-to-head trials are lacking, a comparison of Gusperimus with standard-of-care treatments for AAV, such as cyclophosphamide and rituximab, can be inferred from separate clinical studies in similar patient populations, primarily those with refractory granulomatosis with polyangiitis (GPA).
| Drug | Study | Patient Population | Dosage | Primary Endpoint | Remission Rate |
| Gusperimus | Birck et al. | 20 refractory GPA patients | 0.5 mg/kg/day SC for 21-day cycles | Remission (complete or partial) | 70% (30% complete, 40% partial) |
| Gusperimus | Flossmann et al. | 44 refractory GPA patients | 0.5 mg/kg/day SC for 21-day cycles | Response (complete or partial remission) | 95.5% (45.5% complete remission) |
| Rituximab | RAVE Trial | 197 severe AAV patients (newly diagnosed or relapsing) | 375 mg/m² IV weekly for 4 weeks | Remission without prednisone at 6 months | 64% |
| Cyclophosphamide | RAVE Trial | 197 severe AAV patients (newly diagnosed or relapsing) | 2 mg/kg/day orally | Remission without prednisone at 6 months | 53% |
| Rituximab | Holle et al. | 59 refractory GPA patients | Standard lymphoma protocol | Response (complete remission or improvement) | 61.3% (9.3% complete remission, 52% improvement) |
Comparative Safety and Tolerability
The side effect profiles of Gusperimus, rituximab, and cyclophosphamide differ significantly, which is a crucial consideration in treatment decisions.
| Adverse Event | Gusperimus | Rituximab | Cyclophosphamide |
| Leukopenia/Neutropenia | Common, often dose-limiting but reversible | Less common than cyclophosphamide, but can be severe | Common, requires monitoring |
| Infections | Increased risk | Increased risk of serious infections, including reactivation of latent viruses | High risk of opportunistic infections |
| Infusion Reactions | Not applicable (subcutaneous) | Common, can be severe | Less common (oral formulation) |
| Gastrointestinal | Nausea, vomiting, diarrhea reported | Nausea, diarrhea | Nausea, vomiting common |
| Malignancy | Long-term data limited | Potential increased risk of PML | Increased risk of bladder cancer and hematological malignancies |
| Infertility | Not well-established | Not a known significant risk | High risk, especially with cumulative dose |
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of these immunosuppressants is vital for optimizing dosing and minimizing toxicity.
| Parameter | Gusperimus | Rituximab | Cyclophosphamide |
| Administration | Subcutaneous (SC) or Intravenous (IV) | Intravenous (IV) | Oral or Intravenous (IV) |
| Metabolism | Information not widely available | Primarily catabolism | Hepatic (prodrug converted to active metabolites) |
| Elimination Half-life | Information not widely available | Variable, ~3 weeks | 3-12 hours |
| Cmax | Data not readily available in public literature | Dose-dependent | Dose and formulation dependent |
| Tmax | Data not readily available in public literature | End of infusion | ~1 hour (oral) |
Experimental Protocols
NF-κB Nuclear Translocation Assay
This assay is crucial for quantifying the inhibitory effect of Gusperimus on the NF-κB pathway.
Objective: To determine the extent to which Gusperimus inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon cellular stimulation.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or a similar cell line with a prominent cytoplasm are cultured in 384-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of Gusperimus or a vehicle control for a specified period.
-
Stimulation: Cells are stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α), to induce NF-κB activation.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunofluorescence Staining: Cells are stained with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye like DAPI.
-
High-Content Imaging: Plates are imaged using a high-content screening microscope.
-
Image Analysis: Automated image analysis software is used to quantify the fluorescence intensity of p65 in both the nuclear and cytoplasmic compartments. The ratio of nuclear to cytoplasmic fluorescence is calculated as a measure of NF-κB translocation.
In Vitro T-Cell Proliferation Assay
This assay assesses the impact of Gusperimus on the proliferative capacity of T lymphocytes, a key aspect of its immunosuppressive activity.
Objective: To measure the dose-dependent inhibition of T-cell proliferation by Gusperimus following stimulation.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donor blood using density gradient centrifugation.
-
Cell Labeling: T cells within the PBMC population are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the dye is halved.
-
Cell Culture and Treatment: Labeled PBMCs are cultured in 96-well plates in the presence of varying concentrations of Gusperimus or a vehicle control.
-
Stimulation: T-cell proliferation is induced using a mitogen (e.g., phytohemagglutinin) or anti-CD3/CD28 antibodies.
-
Incubation: Cells are incubated for several days to allow for multiple rounds of cell division.
-
Flow Cytometry: The fluorescence intensity of the CFSE-labeled cells is analyzed by flow cytometry.
-
Data Analysis: The degree of proliferation is determined by the reduction in CFSE fluorescence intensity. The percentage of proliferating cells and the number of cell divisions can be quantified.
Conclusion
Gusperimus presents a compelling profile as an immunosuppressive agent with a unique mechanism of action that differentiates it from current standards of care. Clinical data in refractory AAV suggests promising efficacy, although direct comparative trials are needed for a definitive assessment against agents like rituximab and cyclophosphamide. Its safety profile, particularly the manageable and reversible leukopenia, may offer an advantage over the more severe and long-term toxicities associated with cyclophosphamide. For researchers and drug development professionals, the distinct signaling pathway targeted by Gusperimus offers a novel avenue for therapeutic intervention in a range of autoimmune and inflammatory diseases. Further investigation into its long-term safety, pharmacokinetic-pharmacodynamic relationships, and efficacy in broader patient populations is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory feedback control of NF-κB signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Anisperimus: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Overview of Anisperimus
This compound, developed by Laboratoires Fournier SA, was investigated as an immunosuppressive agent, primarily for the prevention of organ transplant rejection and the treatment of autoimmune diseases. Its development was discontinued, a fate shared by various immunosuppressive drugs due to reasons such as significant side effects, insufficient efficacy, or the emergence of more targeted and safer alternatives.[1][2] this compound demonstrated a unique mechanism of action by targeting intrinsic apoptosis pathways in activated lymphocytes.
Mechanism of Action of this compound
This compound functions as a T-lymphocyte inhibitor through the activation of caspase-8 and caspase-10.[1] This mechanism induces apoptosis, or programmed cell death, in activated T-cells, which are key mediators of the immune response in both autoimmune diseases and allograft rejection.[3][4]
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound-induced T-cell apoptosis.
Comparison with Other Immunosuppressive Agents
The therapeutic landscape for autoimmune diseases and transplant rejection has evolved significantly. Below is a comparison of this compound with other classes of immunosuppressants.
| Drug Class | Example(s) | Primary Mechanism of Action | Key Cellular Target(s) |
| Caspase Activator | This compound | Induces apoptosis in activated T-lymphocytes by activating caspase-8 and -10. | Activated T-lymphocytes |
| Calcineurin Inhibitors | Cyclosporine, Tacrolimus | Inhibit calcineurin, a key enzyme in the T-cell activation pathway, thereby reducing the production of interleukin-2 (IL-2). | T-lymphocytes |
| mTOR Inhibitors | Sirolimus, Everolimus | Inhibit the mammalian target of rapamycin (mTOR), a kinase involved in cell cycle progression and proliferation, particularly in response to IL-2. | T-lymphocytes, B-lymphocytes, Dendritic cells |
| Antiproliferative Agents | Azathioprine, Mycophenolate Mofetil | Inhibit purine synthesis, which is essential for the proliferation of lymphocytes. | Proliferating T- and B-lymphocytes |
| Biologics (Monoclonal Antibodies) | Rituximab, Anifrolumab | Target specific cell surface markers (e.g., CD20 on B-cells) or cytokines/receptors (e.g., Type I interferon receptor) to deplete specific immune cell populations or block inflammatory pathways. | B-lymphocytes, T-lymphocytes, Cytokines, Cytokine Receptors |
| Corticosteroids | Prednisone, Methylprednisolone | Broad anti-inflammatory effects through inhibition of gene transcription for pro-inflammatory cytokines and other mediators. | Multiple immune cells (T-cells, B-cells, macrophages, etc.) |
Experimental Protocols
While specific experimental data for this compound is limited, the following are standard assays used to evaluate the efficacy and mechanism of action of immunosuppressive drugs.
T-Cell Proliferation Assay
-
Objective: To assess the ability of a compound to inhibit the proliferation of T-lymphocytes in response to a stimulus.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Culture the PBMCs in a 96-well plate in a suitable culture medium.
-
Add a mitogen (e.g., phytohemagglutinin (PHA)) or specific antigen to stimulate T-cell proliferation.
-
Add varying concentrations of the test compound (e.g., this compound) to the wells.
-
Incubate the plates for 72-96 hours.
-
Assess cell proliferation using a colorimetric assay (e.g., MTT or WST-1) or by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine).
-
Calculate the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To determine if a compound induces apoptosis in target cells.
-
Methodology:
-
Culture target cells (e.g., activated T-lymphocytes) in the presence of the test compound for a specified period.
-
Harvest the cells and wash with a binding buffer.
-
Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
-
Analyze the stained cells using flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Translational Potential Assessment Workflow
The assessment of the translational potential of a novel immunosuppressive agent like this compound would typically follow a structured workflow from preclinical to clinical evaluation.
References
- 1. [Discontinuation of immunosuppressive and immunomodulatory drugs in connective tissue diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppressive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of human autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Alloimmunity and Autoimmunity in Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
Novel Applications & Future Research
Novel Therapeutic Applications of Anisperimus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisperimus (also known as LF15-0195) is a synthetic analogue of 15-deoxyspergualin, developed by Laboratoires Fournier SA. It has demonstrated potent immunosuppressive properties with a more favorable toxicity profile compared to its parent compound.[1] Although initially investigated as a caspase-8 and caspase-10 agonist and a T-lymphocyte inhibitor, its primary therapeutic applications explored in preclinical studies have been in the context of preventing allograft and xenograft rejection. This document provides a summary of its application in transplantation models, including quantitative data and detailed experimental protocols. This compound is currently classified as a discontinued drug.
Therapeutic Application: Prevention of Transplant Rejection
This compound has shown significant efficacy in prolonging graft survival in various preclinical models of organ transplantation. Its mechanism of action in this context involves the inhibition of both humoral and cellular immune responses, leading to the induction of operational tolerance in some models.
Quantitative Data from Preclinical Studies
The immunosuppressive effects of this compound have been quantified in rodent models of heart and limb transplantation. The following tables summarize the key findings from these studies.
Table 1: Efficacy of this compound (LF15-0195) Monotherapy and Combination Therapy in a Rat-to-Mouse Cardiac Xenograft Model [2]
| Treatment Group | Dosing Regimen | Mean Graft Survival (Days ± SD) |
| Untreated Control | N/A | 6.0 ± 0.7 |
| Anti-CD45RB mAb | 100 µ g/mouse , days -1 to 7, IV | 8.5 ± 1.3 |
| This compound (LF15-0195) | 2 mg/kg, days -1 to 14, SC | 19.3 ± 0.7 |
| This compound + Anti-CD45RB mAb | This compound: 2 mg/kg, days -1 to 14, SCAnti-CD45RB mAb: 100 µ g/mouse , days -1 to 7, IV | 65.2 ± 9.1 |
Table 2: Dose-Response of this compound (LF15-0195) in a Mouse Cardiac Allograft Model (C57BL/6 to BALB/c) [1]
| This compound (LF15-0195) Dose (mg/kg) | Outcome |
| >2 | Induced donor-specific operational tolerance (associated with high mortality) |
| Subtherapeutic Dose (in combination with CsA or FK506) | Achieved indefinite graft survival |
Table 3: Efficacy of this compound (LF15-0195) in a Mouse Limb Allograft Model (C57BL/6 to BALB/c) [3]
| Treatment Group | Mean Graft Survival (Days ± SD) |
| Untreated Control | < 10 |
| Anti-CD45RB mAb + this compound (LF15-0195) | 39 ± 7 |
| Anti-CD45RB mAb + this compound (LF15-0195) + Rapamycin | 100 ± 12 (in 8 of 11 animals) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that demonstrate the therapeutic application of this compound in transplantation models.
Protocol 1: Heterotopic Cardiac Xenotransplantation in a Rat-to-Mouse Model
Objective: To evaluate the efficacy of this compound in preventing acute vascular rejection (AVR) of a cardiac xenograft.[2]
Materials:
-
Donor animals: 2-week-old Lewis rats
-
Recipient animals: BALB/c mice
-
This compound (LF15-0195)
-
Anti-CD45RB monoclonal antibody
-
Surgical instruments for microsurgery
-
Anesthesia (e.g., isoflurane)
-
Standard animal housing and care facilities
Procedure:
-
Animal Preparation: Anesthetize both donor rat and recipient mouse.
-
Heart Harvest: Harvest the heart from the 2-week-old Lewis rat donor.
-
Heterotopic Transplantation: Transplant the donor heart into the abdominal cavity of the recipient BALB/c mouse using standard microsurgical techniques. The aorta and pulmonary artery of the donor heart are anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.
-
Treatment Administration:
-
This compound Group: Administer this compound subcutaneously at a dose of 2 mg/kg daily from day -1 (one day before transplantation) to day 14 post-transplantation.
-
Combination Therapy Group: In addition to the this compound regimen, administer anti-CD45RB mAb intravenously at a dose of 100 µ g/mouse daily from day -1 to day 7 post-transplantation.
-
-
Graft Survival Monitoring: Palpate the abdomen of the recipient mice daily to assess the heartbeat of the transplanted heart. Graft rejection is defined as the cessation of a palpable heartbeat.
-
Histological and Immunological Analysis: At the time of rejection (or at predetermined time points), euthanize the animals and harvest the xenograft for histological analysis (e.g., H&E staining for signs of rejection) and immunohistochemistry to assess immune cell infiltration (e.g., Mac-1+ cells) and antibody deposition. Collect serum to measure levels of xenoreactive antibodies (xAbs).
Protocol 2: Heterotopic Cardiac Allotransplantation in a Mouse Model
Objective: To determine the dose-dependent efficacy of this compound in preventing allograft rejection and inducing tolerance.
Materials:
-
Donor animals: C57BL/6 mice
-
Recipient animals: BALB/c mice
-
This compound (LF15-0195)
-
Cyclosporine (CsA), Tacrolimus (FK506), Rapamycin (RAPA)
-
Surgical instruments for microsurgery
-
Anesthesia
Procedure:
-
Animal Preparation and Transplantation: Perform heterotopic cardiac allotransplantation from C57BL/6 donor mice to BALB/c recipient mice as described in Protocol 1.
-
Dose-Response Monotherapy: Administer varying doses of this compound to different groups of recipient mice to determine the dose-dependent effects on graft survival.
-
Combination Therapy:
-
Administer a short course of this compound in combination with subtherapeutic doses of CsA or FK506.
-
Administer this compound in combination with Rapamycin to assess for synergistic effects.
-
-
Tolerance Assessment: In long-term surviving recipients (e.g., >100 days), perform skin grafting with skin from both the donor strain (C57BL/6) and a third-party strain to assess for donor-specific tolerance. Acceptance of the donor-strain skin graft and rejection of the third-party skin graft indicates donor-specific operational tolerance.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. LF 15-0195, a novel immunosuppressive agent prevents rejection and induces operational tolerance in a mouse cardiac allograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of acute xenograft rejection by short-term treatment with LF15-0195 and monoclonal antibody against CD45RB in a rat-to-mouse cardiac transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term limb allograft survival using a short course of anti-CD45RB monoclonal antibody, LF 15-0195, and rapamycin in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Future Directions in Gusperimus Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Gusperimus, a synthetic derivative of spergualin, is an immunosuppressive agent with a unique mechanism of action that distinguishes it from other drugs in its class.[1][2] It is currently approved in Japan for the treatment of steroid-resistant transplant rejection and has shown potential in the management of various autoimmune diseases.[3] This document outlines future research directions for Gusperimus, providing detailed application notes and experimental protocols to guide further investigation into its therapeutic potential.
Elucidation of Molecular Mechanisms
Application Notes:
While it is known that Gusperimus impacts T-cells, B-cells, and antigen-presenting cells, its precise molecular targets are not fully elucidated.[4] It is understood to inhibit the maturation of T-cells and their polarization into IFN-gamma-secreting Th1 effector cells.[2] Additionally, interactions with heat-shock proteins Hsp70 and Hsp90 have been shown to reduce the translocation of NF-κB. Future research should focus on identifying the direct binding partners of Gusperimus and mapping the downstream signaling consequences. A deeper understanding of its mechanism will enable the identification of biomarkers for patient stratification and the development of more targeted second-generation molecules.
Experimental Protocols:
Protocol 1: Identification of Gusperimus Binding Proteins using Affinity Purification-Mass Spectrometry (AP-MS)
-
Objective: To identify proteins that directly interact with Gusperimus.
-
Methodology:
-
Synthesize a biotinylated Gusperimus probe.
-
Lyse Jurkat T-cells or peripheral blood mononuclear cells (PBMCs).
-
Incubate cell lysate with the biotinylated Gusperimus probe to allow for binding.
-
Capture the Gusperimus-protein complexes using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands and subject them to in-gel trypsin digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Validate candidate interactors using co-immunoprecipitation and Western blotting.
-
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of Gusperimus.
Advanced Drug Delivery Systems
Application Notes:
A significant challenge with Gusperimus is its high hydrophilicity and instability, which can lead to rapid degradation and clearance, necessitating high doses and increasing the risk of side effects. Recent research has focused on nanoparticle-based delivery systems to overcome these limitations. Squalene-gusperimus nanoparticles (Sq-GusNPs) have been shown to enhance the immunosuppressive effect of Gusperimus, with a 9-fold lower half-maximal inhibitory concentration (IC50) in macrophages compared to the free drug. These nanoparticles are internalized via the low-density lipoprotein receptor (LDLR). Future work should explore other biocompatible and biodegradable nanoparticle platforms (e.g., PLGA, liposomes) and investigate active targeting strategies to further enhance delivery to specific immune cell subsets.
Quantitative Data:
| Formulation | Cell Type | IC50 (µM) | Fold Improvement | Reference |
| Free Gusperimus | Macrophages | ~9 | - | |
| Sq-GusNPs | Macrophages | ~1 | 9 |
Experimental Protocols:
Protocol 2: Synthesis and Characterization of Squalene-Gusperimus Nanoparticles (Sq-GusNPs)
-
Objective: To synthesize and characterize Sq-GusNPs for improved drug delivery.
-
Methodology:
-
Synthesis of Squalene-Gusperimus Bioconjugate: Covalently link Gusperimus to squalene. This process typically involves chemical modifications to both molecules to allow for a stable bond.
-
Nano-precipitation: Dissolve the squalene-gusperimus bioconjugate in an organic solvent (e.g., acetone). Add this solution dropwise to an aqueous solution under constant stirring. The hydrophobic squalene will self-assemble, encapsulating the Gusperimus.
-
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the nanoparticle size, polydispersity index (PDI), and surface charge (zeta potential).
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of Gusperimus in the nanoparticles using High-Performance Liquid Chromatography (HPLC).
-
-
In Vitro Release Study:
-
Incubate the Sq-GusNPs in phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., pH 5.5) to mimic endosomal conditions.
-
At various time points, collect aliquots and quantify the amount of released Gusperimus by HPLC.
-
-
Workflow Diagram:
Caption: Workflow for Sq-GusNP development and evaluation.
Expansion of Clinical Trials in Autoimmune Diseases
Application Notes:
Gusperimus has demonstrated promise in non-randomized clinical trials for ANCA-associated vasculitis (AAV) and lupus nephritis. For patients with refractory Granulomatosis with Polyangiitis (GPA), a form of AAV, a Phase 1 trial showed that 70% of patients achieved remission. Future research must include well-designed, multi-center, randomized controlled trials (RCTs) to definitively establish the efficacy and safety of Gusperimus in these and other autoimmune conditions such as rheumatoid arthritis, multiple sclerosis, and myasthenia gravis. These trials should also explore Gusperimus as part of combination therapies with existing standard-of-care treatments.
Quantitative Data from a Phase 1/2 Clinical Trial:
| Indication | Treatment Regimen | Number of Patients | Outcome | Reference |
| Refractory GPA and MPA | SC Gus 0.5 mg/kg/day for 21 days + CS | 20 | 70% achieved remission (6 complete, 8 partial) | |
| Multiple Sclerosis | i.v. Gus 2 or 6 mg/kg/day for 4-day cycles | 21 | 11 achieved complete (7) or partial (4) responses |
Experimental Protocols:
Protocol 3: Phase 2 Randomized Controlled Trial Design for Gusperimus in Relapsing ANCA-Associated Vasculitis
-
Objective: To evaluate the efficacy and safety of Gusperimus in inducing and maintaining remission in patients with relapsing AAV.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with a confirmed diagnosis of relapsing GPA or Microscopic Polyangiitis (MPA).
-
Intervention:
-
Treatment Arm: Standard of care (e.g., rituximab or cyclophosphamide followed by azathioprine) + Gusperimus (subcutaneous administration).
-
Control Arm: Standard of care + Placebo.
-
-
Primary Endpoint: Rate of sustained remission at 12 months, defined by a Birmingham Vasculitis Activity Score (BVAS) of 0 and successful tapering of corticosteroids.
-
Secondary Endpoints:
-
Time to relapse.
-
Cumulative corticosteroid dose.
-
Changes in anti-neutrophil cytoplasmic antibody (ANCA) titers.
-
Safety and tolerability, including rates of infection and leukopenia.
-
-
Biomarker Sub-study: Collect serial blood and urine samples to explore potential predictive biomarkers of response, including levels of inflammatory cytokines and specific immune cell populations.
Logical Relationship Diagram:
Caption: Logical flow for a Phase 2 RCT of Gusperimus.
Tolerance Induction in Solid Organ Transplantation
Application Notes:
Gusperimus is effective in treating acute renal rejection. A significant future direction is to explore its potential in protocols aimed at inducing immunological tolerance, thereby reducing or eliminating the need for lifelong immunosuppression and its associated toxicities. This could involve its use during the induction phase of transplantation, possibly in combination with cell-based therapies like regulatory T-cells (Tregs) or tolerogenic dendritic cells. Research should focus on its ability to modulate the alloimmune response and promote long-term graft survival without ongoing immunosuppression.
Experimental Protocols:
Protocol 4: Preclinical Model of Tolerance Induction in a Murine Heart Transplant Model
-
Objective: To assess the ability of Gusperimus, alone or in combination with Treg therapy, to induce tolerance to a cardiac allograft.
-
Animal Model: C57BL/6 mice as recipients and BALB/c mice as donors (a fully mismatched model).
-
Groups:
-
Group 1: No treatment (control).
-
Group 2: Gusperimus monotherapy (e.g., 2 mg/kg/day for 14 days post-transplant).
-
Group 3: Adoptive transfer of recipient-derived Tregs.
-
Group 4: Gusperimus + Treg adoptive transfer.
-
-
Procedure:
-
Perform heterotopic heart transplantation.
-
Administer treatments as per the group assignments.
-
Monitor graft survival daily by palpation.
-
-
Endpoints:
-
Primary: Allograft survival time.
-
Secondary:
-
Histological analysis of explanted grafts for signs of rejection (e.g., cellular infiltration, vasculitis).
-
Immunophenotyping of splenocytes and lymph node cells by flow cytometry to assess T-cell activation, Treg populations, and cytokine production.
-
In vitro mixed lymphocyte reaction (MLR) to assess donor-specific T-cell responses.
-
-
This comprehensive approach will pave the way for a new era of Gusperimus research, potentially unlocking its full therapeutic value in a range of challenging diseases.
References
Anisperimus (Gusperimus) in Autoimmune Disease Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisperimus, also known as Gusperimus or LF 15-0195, is an immunosuppressive agent that has been investigated for its therapeutic potential in a range of autoimmune diseases and in the prevention of organ transplant rejection. Although its development was discontinued, the unique mechanism of action of this compound continues to be of interest to the scientific community. These application notes provide a comprehensive overview of the preclinical and clinical data on this compound, its mechanism of action, and detailed protocols for relevant experimental models.
This compound is a synthetic analogue of spergualin, a natural product isolated from Bacillus laterosporus. It has demonstrated efficacy in various autoimmune conditions, including granulomatosis with polyangiitis (formerly Wegener's granulomatosis) and in animal models of multiple sclerosis, myasthenia gravis, and glomerulonephritis.[1][2][3][4] Its immunosuppressive effects are attributed to its ability to modulate key cellular processes in the immune response.
Mechanism of Action
The immunosuppressive activity of this compound is multifaceted and not yet fully elucidated. However, research has identified several key mechanisms:
-
Inhibition of NF-κB Signaling: this compound has been shown to interact with heat shock proteins Hsp70 and Hsp90. This interaction is believed to interfere with the translocation of the nuclear factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.
-
Effects on T Lymphocytes: this compound inhibits the interleukin-2 (IL-2) stimulated maturation of T cells, arresting them in the S and G2/M phases of the cell cycle.[5] It also skews T cell polarization away from the pro-inflammatory Th1 phenotype, which is implicated in many autoimmune diseases.
-
Modulation of B Lymphocytes and Monocytes: The compound has been shown to affect B cell maturation and function. Additionally, it can influence the function of monocytes and macrophages, key players in antigen presentation and inflammation.
-
Cytokine Regulation: this compound can attenuate the production of several pro-inflammatory cytokines, including interferon-gamma (IFN-γ), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), while also affecting the levels of the anti-inflammatory cytokine IL-10.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound, focusing on the inhibition of the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound via inhibition of NF-κB signaling.
Data Presentation
Preclinical Efficacy in Autoimmune Models
| Animal Model | Disease Modeled | Key Findings | Reference |
| Lewis Rat | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced incidence and severity of EAE when administered at the time of immunization. Inhibited ongoing and passively induced EAE. Reduced production of effector cytokines by autoreactive CD4+ T cells. | |
| Brown-Norway Rat | Experimental Autoimmune Myasthenia Gravis (EAMG) | Prevented the development of EAMG. | |
| Wistar Kyoto Rat | Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis | Prevented proteinuria and loss of renal function. Markedly reduced histological kidney lesions and renal fibrosis. Reduced kidney leukocyte infiltrate and urine excretion of IL-1β and TGF-β. |
Clinical Efficacy in Autoimmune Diseases
| Disease | Study Phase | Number of Patients | Key Findings | Reference |
| Granulomatosis with Polyangiitis (Wegener's) - Refractory | Phase II | 45 | Complete or partial remission achieved in a significant portion of patients with refractory disease. | |
| ANCA-Associated Vasculitis - Refractory | Open-label trial | Not specified | Showed promise in treating refractory cases. |
Experimental Protocols
The following are detailed protocols for inducing key animal models used in the preclinical evaluation of this compound. The specific treatment regimens for this compound (dose, frequency, and duration) should be based on the methodologies described in the cited literature for each model.
Experimental Workflow: Induction of EAE in Rats
Caption: Workflow for inducing and evaluating EAE in rats.
Protocol for Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats
Materials:
-
Lewis rats (female, 8-12 weeks old)
-
Myelin Basic Protein (MBP) (or other encephalitogenic peptide/protein)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Sterile phosphate-buffered saline (PBS)
-
This compound (Gusperimus)
-
Vehicle control
-
Syringes and needles
-
Homogenizer
Procedure:
-
Preparation of Encephalitogenic Emulsion:
-
Dissolve MBP in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of CFA.
-
Create a water-in-oil emulsion by slowly adding the MBP solution to the CFA while vigorously homogenizing. Continue until a stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Immunization:
-
Anesthetize the rats according to approved institutional protocols.
-
Inject 100 µL of the emulsion subcutaneously, divided between two sites on the dorsum near the base of the tail.
-
-
This compound Administration:
-
Prepare this compound and vehicle solutions according to the desired experimental concentrations.
-
Administer this compound or vehicle to the rats daily (or as per the specific study protocol) via subcutaneous or intravenous injection, starting from the day of immunization or at the onset of clinical signs.
-
-
Clinical Assessment:
-
Monitor the rats daily for clinical signs of EAE, including weight loss and neurological deficits.
-
Score the disease severity using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
-
Endpoint Analysis:
-
At the end of the experiment (typically 14-21 days post-immunization or at a defined clinical endpoint), euthanize the rats.
-
Harvest spinal cords for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination).
-
Isolate lymphocytes from lymph nodes or spleen for in vitro recall assays (e.g., T cell proliferation in response to MBP) and cytokine analysis (e.g., ELISA, ELISpot).
-
Experimental Workflow: Induction of Anti-GBM Glomerulonephritis in Rats
Caption: Workflow for inducing and evaluating anti-GBM glomerulonephritis.
Protocol for Induction of Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis in Wistar Kyoto Rats
Materials:
-
Wistar Kyoto (WKY) rats (male, 8-12 weeks old)
-
Solubilized bovine or rat GBM
-
Complete Freund's Adjuvant (CFA)
-
Sterile phosphate-buffered saline (PBS)
-
This compound (Gusperimus)
-
Vehicle control
-
Metabolic cages for urine collection
-
Syringes and needles
Procedure:
-
Preparation of Antigen Emulsion:
-
Dissolve the GBM preparation in sterile PBS.
-
Emulsify the GBM solution with an equal volume of CFA as described in the EAE protocol.
-
-
Immunization:
-
Inject rats with the GBM/CFA emulsion subcutaneously at multiple sites.
-
-
This compound Administration:
-
Administer this compound or vehicle as per the experimental design, either prophylactically (starting at the time of immunization) or therapeutically (starting after disease induction).
-
-
Monitoring of Renal Disease:
-
House rats in metabolic cages at regular intervals to collect 24-hour urine samples.
-
Measure urinary protein concentration to assess proteinuria.
-
Collect blood samples periodically to measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of renal function.
-
Monitor for the presence of anti-GBM antibodies in the serum using ELISA.
-
-
Endpoint Analysis:
-
Harvest the kidneys. One kidney can be fixed in formalin for histological analysis (e.g., PAS staining for glomerular injury, Masson's trichrome for fibrosis). The other kidney can be snap-frozen for immunofluorescence (to detect IgG and C3 deposition) or molecular analyses.
Conclusion
This compound (Gusperimus) is an immunosuppressive agent with a distinct mechanism of action that has shown promise in the treatment of various autoimmune diseases in both preclinical models and early-phase clinical trials. Although its clinical development has been halted, the data generated from these studies provide valuable insights into novel therapeutic strategies for autoimmune disorders. The protocols and data presented in these application notes are intended to serve as a resource for researchers interested in exploring the immunomodulatory effects of this compound and related compounds. Further investigation into its molecular targets and signaling pathways could pave the way for the development of new generations of immunosuppressive drugs.
References
Deoxyspergualin (DSG) in Cancer Immunotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
Deoxyspergualin (DSG), a synthetic analog of a product from the bacterium Bacillus laterosporus, is a potent immunosuppressive agent with a distinct mechanism of action compared to other immunosuppressants like cyclosporin A or FK506.[1] While historically investigated for its role in preventing allograft rejection and in treating autoimmune diseases, its potential application in cancer immunotherapy presents a compelling, albeit complex, area of research.[1][2] DSG's multifaceted effects on various immune cell populations suggest that it may be repurposed to modulate the tumor microenvironment (TME), potentially enhancing the efficacy of other immunotherapeutic strategies. This document provides an overview of DSG's preclinical and clinical data, its mechanism of action, and detailed protocols for its investigation in a cancer immunotherapy context.
The primary rationale for exploring DSG in oncology is not as a direct cytotoxic agent, but as an immunomodulator. Its ability to suppress specific immune cell subsets could be leveraged to diminish the influence of immunosuppressive cells within the TME, such as regulatory T cells (Tregs), and to interfere with signaling pathways that promote tumor growth and immune evasion, like NF-κB and STAT3.
Mechanism of Action
Deoxyspergualin exerts its effects through a variety of mechanisms, primarily targeting immune cells:
-
Inhibition of T Cell and B Cell Function : DSG has been shown to suppress the differentiation and proliferation of both T and B lymphocytes. It can inhibit the generation of secondary cytotoxic T lymphocytes (CTLs) and preferentially targets the growth and maturation of naive B cells.[1][3] In vitro studies using the more stable analog, methyldeoxyspergualin (MeDSG), demonstrated a suppression of the mixed lymphocyte reaction (MLR) and CTL activity at concentrations greater than 0.1 micrograms/ml. This suppression appears to particularly affect proliferating CD8+ T-cells.
-
Interference with Antigen-Presenting Cells (APCs) : DSG can impair the function of APCs, such as macrophages and dendritic cells (DCs). In vivo treatment with DSG has been shown to reduce the ability of macrophages and B cells to present antigens to T cells.
-
Modulation of Signaling Pathways :
-
NF-κB Pathway : DSG has been demonstrated to inhibit the activation of the NF-κB signaling pathway. In macrophages and splenocytes from DSG-treated mice, a significant reduction in nuclear NF-κB levels was observed upon activation. This is a critical pathway that regulates inflammation, immune responses, and cell survival, and its dysregulation is a hallmark of many cancers.
-
STAT3 Pathway : While direct inhibition of STAT3 by DSG is not firmly established, its impact on dendritic cell (DC) function suggests a potential indirect effect. STAT3 signaling is crucial for regulating DC differentiation and function, and its persistent activation in the TME is associated with immunosuppression. By modulating DC function, DSG may interfere with the STAT3-mediated immunosuppressive signals within the tumor.
-
Potential in Cancer Immunotherapy
The immunosuppressive nature of DSG presents a paradox for its use in cancer therapy. However, the rationale for its application in immuno-oncology lies in its potential to selectively target and inhibit immunosuppressive cell populations within the TME, which are known to be major barriers to effective anti-tumor immunity.
-
Targeting Regulatory T cells (Tregs) : High infiltration of Tregs into the TME is often associated with a poor prognosis in various cancers, as they suppress the activity of effector T cells that are crucial for killing cancer cells. Strategies aimed at depleting or inhibiting the function of Tregs are a key focus of modern cancer immunotherapy research. While direct studies on DSG's effect on tumor-infiltrating Tregs are limited, its known inhibitory effects on T cell proliferation and function suggest a potential to modulate this critical immunosuppressive population.
-
Modulating the Tumor Microenvironment : By inhibiting the function of certain myeloid cells and the production of pro-inflammatory cytokines like TNF-alpha and IL-1beta through the suppression of NF-κB, DSG could potentially alter the TME to be less hospitable for tumor growth and more favorable for an effective anti-tumor immune response.
II. Data Presentation
Preclinical Efficacy of Deoxyspergualin
| Cancer Model | Animal Model | DSG Dosage and Schedule | Efficacy Outcome | Reference |
| L1210 Leukemia (i.p. implanted) | Mice | 25 mg/kg i.p. on days 1-9 | >150% increase in lifespan | |
| L1210 Leukemia (s.c. implanted) | Mice | 25 mg/kg i.p. every 3h for 8 injections on days 1, 5, and 9 | 4-6 log10 unit reduction in tumor burden | |
| L1210 Leukemia (s.c. implanted) | Mice | Daily single i.p. injections for 9 days | 2 log10 unit reduction in tumor burden | |
| L1210 Leukemia (s.c. implanted) | Mice | 24h s.c. infusion | 6 log10 unit reduction in tumor burden | |
| P388 Leukemia | Mice | 5-day treatment | Colony forming ability reduced to <3% |
Clinical Trial Data Summary
| Trial Phase | Cancer Type | DSG Dosage and Schedule | Key Findings | Reference |
| Phase I | Refractory Solid Tumors | 80 to 2792 mg/m²/day as a 120h continuous infusion | Recommended Phase II dose: 1800 mg/m². Dose-limiting toxicity: reversible hypotension. Minor responses in 2 patients with head and neck cancer. | |
| Phase II | Metastatic Breast Cancer | 1800 mg/m²/day or 2150 mg/m²/day as a continuous i.v. infusion for 5 days | No partial or complete responses observed. One patient had a minor response. The drug did not show significant activity in this patient population. |
III. Experimental Protocols
Protocol 1: In Vitro Assessment of DSG on T Cell Proliferation (Mixed Lymphocyte Reaction - MLR)
Objective: To evaluate the inhibitory effect of Deoxyspergualin on the proliferation of T cells in response to allogeneic stimulation.
Materials:
-
Deoxyspergualin (or a stable analog like MeDSG)
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Ficoll-Paque
-
Mitomycin C
-
96-well round-bottom culture plates
-
3H-thymidine or CFSE (Carboxyfluorescein succinimidyl ester)
-
Cell harvester and liquid scintillation counter (for 3H-thymidine) or flow cytometer (for CFSE)
Procedure:
-
Isolation of PBMCs:
-
Isolate PBMCs from heparinized whole blood from two donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability.
-
-
Preparation of Stimulator and Responder Cells:
-
Responder Cells: PBMCs from Donor A.
-
Stimulator Cells: Treat PBMCs from Donor B with Mitomycin C (to inhibit their proliferation) at a final concentration of 50 µg/mL for 30 minutes at 37°C. Wash the cells three times with RPMI-1640 to remove any residual Mitomycin C.
-
-
MLR Assay Setup:
-
Plate the responder cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Add the stimulator cells at a density of 1 x 10^5 cells/well to the wells containing responder cells.
-
Prepare serial dilutions of DSG in complete RPMI-1640 medium and add to the appropriate wells. Include a vehicle control (medium only).
-
Culture the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Proliferation:
-
Using 3H-thymidine: 18 hours before harvesting, pulse each well with 1 µCi of 3H-thymidine. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Using CFSE: Prior to plating, label the responder cells with CFSE. After the incubation period, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.
-
Protocol 2: In Vivo Evaluation of DSG in a Syngeneic Mouse Cancer Model
Objective: To assess the in vivo anti-tumor efficacy of Deoxyspergualin and its effect on the tumor-infiltrating immune cell populations.
Materials:
-
Deoxyspergualin
-
Syngeneic mouse tumor cell line (e.g., B16 melanoma, CT26 colon carcinoma)
-
6-8 week old immunocompetent mice (e.g., C57BL/6 for B16, BALB/c for CT26)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell phenotyping (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3)
-
Tissue dissociation reagents (e.g., collagenase, DNase)
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture and resuspend them in sterile PBS (or a mix with Matrigel).
-
Inject 1 x 10^6 tumor cells subcutaneously into the flank of the mice.
-
-
DSG Treatment:
-
Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer DSG via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 25 mg/kg daily). The control group should receive vehicle injections.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight and general health of the mice.
-
-
Analysis of Tumor-Infiltrating Lymphocytes (TILs):
-
At the end of the study, euthanize the mice and excise the tumors.
-
Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.
-
Stain the cells with a panel of fluorescently-labeled antibodies for flow cytometric analysis of immune cell populations (e.g., T cells, CD4+ T cells, CD8+ T cells, Tregs).
-
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Deoxyspergualin's inhibition of the NF-κB pathway in APCs.
Caption: Hypothesized indirect effect of DSG on STAT3 signaling in DCs.
Caption: Experimental workflow for in vivo evaluation of Deoxyspergualin.
References
- 1. Deoxyspergualin. Mechanism of action studies of a novel immunosuppressive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of multiple sclerosis with 15 +/- deoxyspergualin. Design of a controlled study with close MRI-monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyspergualin preferentially inhibits the growth and maturation of anti-CD40-activated surface IgD+ B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Pimpinella anisum (Anise Oil)
Disclaimer: The term "Anisperimus" did not yield any results in scientific literature. The following information is based on research conducted on Pimpinella anisum , commonly known as anise, which has demonstrated neuroprotective properties and is presumed to be the intended subject of inquiry.
These application notes provide a summary of the neuroprotective effects of Pimpinella anisum (anise oil) and detailed protocols for key experiments. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
The neuroprotective effects of anise oil have been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vivo Neuroprotective Effects of Anise Oil on PTZ-Induced Seizures in Rats [1]
| Parameter | Control (PTZ only) | Anise Oil (1 ml/kg) + PTZ | Anise Oil (2 ml/kg) + PTZ | Anise Oil (3 ml/kg) + PTZ |
| Seizure Latency (min) | Not specified | No significant change | No significant change | 5.43 ± 0.49 |
| Epileptiform Discharge Frequency (per min) | Not specified | 6 ± 0.57 | 7.66 ± 2.02 | 5.33 ± 2.9 |
| Epileptiform Discharge Amplitude (µV) | Not specified | 501 ± 14 | 298 ± 11 | 318 ± 30 |
| Epileptiform Discharge Duration (ms) | Not specified | 230 ± 19 | 160 ± 13 | 150 ± 12 |
Table 2: In Vivo Neuroprotective Effects of Anise Oil on Dark Neuron Production in Rats [1]
| Brain Region | Control | Sham | PTZ Only | Anise Oil (1 ml/kg) + PTZ | Anise Oil (2 ml/kg) + PTZ | Anise Oil (3 ml/kg) + PTZ |
| CA1 Mean Dark Neurons | 24 ± 4 | 33 ± 5 | 316 ± 15 | 104 ± 18 | 25 ± 9 | 10 ± 7 |
| CA3 Mean Dark Neurons | 112 ± 11 | 140 ± 36 | 688 ± 77 | 315 ± 45 | 128 ± 36 | 48 ± 36 |
Table 3: In Vitro Neuroprotective Effects of Anise Oil on Hypoxia in Rat Hippocampal Slices [1]
| Parameter | Control (Hypoxia) | Anise Oil (1 µg/l) + Hypoxia |
| Anoxic Terminal Negativity (ATN) Latency (min) | 2.59 ± 0.6 | No significant change |
| ATN Amplitude (mV) | 15.9 ± 2.5 | No significant change |
Experimental Protocols
Detailed methodologies for key experiments investigating the neuroprotective effects of anise oil are provided below.
In Vivo Model of Pentylenetetrazol (PTZ)-Induced Seizures
This protocol describes the induction of seizures in rats using PTZ to evaluate the anticonvulsant and neuroprotective effects of anise oil.[1][2]
Materials:
-
Male Wistar rats
-
Pentylenetetrazol (PTZ)
-
Anise oil (Pimpinella anisum)
-
Urethane (anesthetic)
-
Saline solution
-
Fixative solution (1.25% glutaraldehyde and 1% paraformaldehyde in 0.2 M phosphate buffer, pH 7.4)
-
EEG recording equipment
Procedure:
-
Animal Preparation: Anesthetize rats with urethane (1.2 g/kg, i.p.). Implant recording electrodes stereotaxically on the dura mater of the somatosensory cortex.
-
Treatment Groups:
-
Control Group: No surgery or EEG recording.
-
Sham Group: Electrode implantation and EEG recording without PTZ injection.
-
PTZ Group: Electrode implantation and EEG recording before and after PTZ injection (120 mg/kg, i.p.).
-
Treatment Group: Administer anise oil (1, 2, or 3 ml/kg, i.p.) 30 minutes before PTZ injection.
-
-
EEG Recording: Record EEG for 30 minutes before and one hour after PTZ injection.
-
Data Analysis: Calculate the latency, duration, amplitude, and frequency of epileptiform discharges.
-
Histology: One hour after the experiment, perfuse the rats transcardially with saline followed by the fixative solution. Remove the brains and store them in 4% PFA for at least one week before histological processing to quantify dark neurons.
In Vitro Model of Hypoxia in Hippocampal Slices
This protocol details the induction of hypoxia in rat hippocampal slices to assess the neuroprotective effects of anise oil.
Materials:
-
Male Wistar rats
-
Anise oil (Pimpinella anisum)
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Brain slice chamber
-
Electrophysiology recording setup
Procedure:
-
Slice Preparation: Anesthetize rats and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution. Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Incubation: Transfer slices to an interface-type recording chamber and perfuse with oxygenated aCSF at 32-34°C for at least one hour to allow for recovery.
-
Treatment:
-
Control Group: Perfuse slices with normal aCSF and then induce hypoxia by switching to a glucose-free aCSF saturated with 95% N2 / 5% CO2.
-
Treatment Group: Perfuse slices with aCSF containing anise oil (1, 10, or 20 µg/l) for 60 minutes before inducing hypoxia.
-
-
Electrophysiological Recording: Record extracellular field potentials from the CA1 stratum radiatum.
-
Data Analysis: Measure the latency to onset and the amplitude of the anoxic terminal negativity (ATN).
Visualizations
Signaling Pathway
The neuroprotective effects of anise oil are believed to be mediated, in part, through the inhibition of synaptic plasticity, potentially involving the modulation of NMDA receptors.
Caption: Proposed signaling pathway for the neuroprotective effects of Anise Oil.
Experimental Workflow
The following diagram illustrates the general workflow for in vivo and in vitro experiments to assess the neuroprotective effects of anise oil.
Caption: General experimental workflow for neuroprotection studies.
References
Gusperimus: Modulating Innate Immunity - Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus, a synthetic derivative of spergualin, is an immunosuppressive agent with a unique mechanism of action that distinguishes it from other commonly used immunosuppressants. While its effects on the adaptive immune system have been relatively well-characterized, its role in modulating the innate immune response is an area of growing interest. These application notes provide a comprehensive overview of the mechanisms by which Gusperimus influences innate immunity and offer detailed protocols for key experiments to facilitate further research and drug development in this area.
Gusperimus has demonstrated efficacy in the context of organ transplantation and autoimmune diseases.[1] Its immunomodulatory effects extend to key players of the innate immune system, including monocytes, macrophages, and dendritic cells. The primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.
Mechanism of Action: Inhibition of NF-κB Signaling
Gusperimus exerts its immunosuppressive effects by binding to the C-terminal domain of heat shock protein 70 (Hsc70) and heat shock protein 90 (Hsp90). This interaction is thought to interfere with the nuclear translocation of the transcription factor NF-κB.[2] NF-κB is a master regulator of genes involved in inflammation, including those encoding pro-inflammatory cytokines such as TNF-α and IL-6. By preventing the activation of NF-κB, Gusperimus effectively dampens the inflammatory response initiated by innate immune cells.
Below is a diagram illustrating the proposed mechanism of Gusperimus in inhibiting the NF-κB signaling pathway.
Quantitative Data on Gusperimus Effects on Innate Immunity
The following tables summarize the quantitative effects of Gusperimus on various functions of innate immune cells.
Table 1: Inhibition of Cytokine Production by Gusperimus in Macrophages
| Cell Type | Stimulant | Cytokine Measured | Gusperimus Formulation | IC50 Value | Reference |
| Mouse Macrophages | LPS | TNF-α | Free Gusperimus | ~9x higher than Sq-GusNPs | [1][3] |
| Mouse Macrophages | LPS | TNF-α | Squalene Nanoparticles (Sq-GusNPs) | 9-fold lower than free drug | [1] |
Table 2: Effects of Gusperimus on Innate Immune Cell Functions
| Cell Type | Function Investigated | Gusperimus Effect | Quantitative Data Available | Reference |
| Monocytes | Cytokine Production | Reduces TNF-α secretion | Specific IC50 not found | |
| Macrophages | Phagocytosis | Does not appear to be directly affected | No significant change | |
| Neutrophils | Oxidative Burst | Does not appear to be directly affected | No significant change | |
| Dendritic Cells | Maturation | Inhibits maturation (affects antigen presentation) | Specific data not found |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of Gusperimus on innate immunity are provided below.
Protocol 1: Isolation and Culture of Human Monocytes
This protocol describes the isolation of untouched human monocytes from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human Monocyte Isolation Kit (Negative Selection)
-
Centrifuge
-
Cell culture plates/flasks
Procedure:
-
PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Carefully collect the buffy coat layer containing PBMCs. e. Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Monocyte Isolation (Negative Selection): a. Resuspend the PBMC pellet in the recommended buffer from the isolation kit. b. Follow the manufacturer's instructions for the addition of the antibody cocktail and magnetic particles to deplete non-monocytes. c. Place the tube in a magnetic separator and collect the supernatant containing the untouched monocytes.
-
Cell Culture: a. Resuspend the isolated monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Plate the cells at the desired density in cell culture plates or flasks. c. Incubate at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Measurement of NF-κB Activation by Immunofluorescence
This protocol details a method to visualize and quantify the nuclear translocation of the NF-κB p65 subunit in monocytes treated with Gusperimus.
Workflow Diagram:
Materials:
-
Cultured monocytes on coverslips
-
Gusperimus
-
Lipopolysaccharide (LPS)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed monocytes on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of Gusperimus for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Protocol 3: Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol outlines the procedure to quantify the inhibitory effect of Gusperimus on TNF-α production by macrophages stimulated with LPS.
Materials:
-
Cultured macrophages (e.g., differentiated from monocytes)
-
Gusperimus
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
ELISA kit for TNF-α
Procedure:
-
Plate macrophages in a 96-well plate at a suitable density.
-
Pre-incubate the cells with a serial dilution of Gusperimus for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL). Include unstimulated and vehicle-treated controls.
-
Incubate for 4-6 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each Gusperimus concentration and determine the IC50 value.
Protocol 4: Macrophage Phagocytosis Assay
This protocol describes a method to assess the effect of Gusperimus on the phagocytic capacity of macrophages using fluorescently labeled particles.
Workflow Diagram:
References
Application Notes and Protocols: Anisperimus, a Next-Generation Selective JAK3 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Anisperimus is a potent and highly selective, next-generation small molecule inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte function and proliferation. Due to its restricted expression primarily in hematopoietic cells, selective inhibition of JAK3 by this compound presents a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. By targeting JAK3, this compound aims to provide effective immunomodulation while minimizing off-target effects associated with less selective JAK inhibitors.
These application notes provide detailed protocols for evaluating the in vitro and cell-based activity of this compound, along with representative data to guide researchers in their investigations.
Mechanism of Action
JAK3 is an intracellular tyrosine kinase that associates with the common gamma chain (γc) of cytokine receptors. Upon cytokine binding (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), receptor dimerization occurs, leading to the activation of receptor-associated JAKs. Activated JAK3 phosphorylates specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Once docked, STATs are themselves phosphorylated by JAK3, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription involved in immune cell activation, proliferation, and differentiation. This compound selectively binds to the ATP-binding pocket of JAK3, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade.
Caption: JAK3 signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound.
Table 1: Kinase Selectivity Profile of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against the four members of the JAK family, demonstrating its high selectivity for JAK3.
| Kinase | This compound IC50 (nM) |
| JAK3 | 2.5 |
| JAK1 | 350 |
| JAK2 | 875 |
| TYK2 | > 1000 |
Table 2: Inhibition of IL-2-induced STAT5 Phosphorylation in NK-92 Cells
This table shows the dose-dependent inhibition of STAT5 phosphorylation by this compound in a cell-based assay.
| This compound Concentration (nM) | % Inhibition of p-STAT5 |
| 0.1 | 5.2 |
| 1 | 25.8 |
| 10 | 52.1 (EC50) |
| 100 | 89.5 |
| 1000 | 98.2 |
Experimental Protocols
Protocol 1: In Vitro ATP-Competitive JAK3 Kinase Assay
Objective: To determine the IC50 value of this compound against recombinant human JAK3.
Materials:
-
Recombinant human JAK3 enzyme (e.g., SignalChem, Cat# J03-11G)
-
ATP (Sigma-Aldrich, Cat# A7699)
-
Poly-Glu-Tyr (4:1) substrate (Sigma-Aldrich, Cat# P0275)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
-
384-well white plates (Corning, Cat# 3572)
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Poly-Glu-Tyr substrate and ATP to each well. The final concentration should be at the Km for ATP for the JAK3 enzyme.
-
Initiate the reaction by adding 5 µL of recombinant JAK3 enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.
-
Luminescence is measured using a plate reader.
-
Data is normalized to vehicle (0% inhibition) and no enzyme (100% inhibition) controls. The IC50 value is calculated using a non-linear regression curve fit (log(inhibitor) vs. response).
Protocol 2: Cell-Based IL-2-induced STAT5 Phosphorylation Assay
Objective: To measure the potency of this compound in inhibiting cytokine-driven JAK3 signaling in a cellular context.
Materials:
-
NK-92 cell line (ATCC® CRL-2407™)
-
RPMI-1640 medium (Gibco) supplemented with 10% FBS and human IL-2
-
Recombinant human IL-2 (R&D Systems, Cat# 202-IL)
-
This compound (dissolved in 100% DMSO)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Anti-pSTAT5 (pY694) antibody, conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Culture NK-92 cells according to standard protocols. Prior to the assay, starve the cells of IL-2 for 4-6 hours in RPMI + 1% FBS.
-
Resuspend the starved cells at a density of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into a 96-well U-bottom plate.
-
Add this compound at various concentrations and incubate at 37°C for 1 hour.
-
Stimulate the cells by adding human IL-2 to a final concentration of 20 ng/mL. Leave an unstimulated control well. Incubate for 15 minutes at 37°C.
-
Immediately fix the cells by adding 100 µL of pre-warmed Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize by adding Permeabilization Buffer.
-
Stain the cells with the fluorescently labeled anti-pSTAT5 antibody for 30 minutes at room temperature, protected from light.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the median fluorescence intensity (MFI) of the p-STAT5 signal using a flow cytometer.
-
Calculate the percent inhibition relative to the IL-2 stimulated control and determine the EC50 value.
Caption: High-level workflow for the evaluation of this compound.
Logical Framework for Therapeutic Development
The development of this compound as a therapeutic agent is based on a clear logical progression from molecular inhibition to a predicted clinical outcome. The high selectivity for JAK3 is hypothesized to translate into a more favorable safety profile by avoiding the inhibition of other JAK family members that are critical for different biological processes, such as hematopoiesis (JAK2) and antiviral responses (JAK1/TYK2).
Caption: Logical relationship from molecular target to therapeutic potential.
Unexplored Mechanisms of Deoxyspergualin Action: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyspergualin (DSG), a synthetic analog of a product from the bacterium Bacillus laterosporus, is a potent immunosuppressive agent with a complex and not fully elucidated mechanism of action.[1][2] While its efficacy in preventing allograft rejection and treating certain autoimmune diseases is recognized, the precise molecular pathways it modulates remain an active area of investigation.[2][3] These application notes provide a detailed overview of both established and unexplored mechanisms of DSG action, complete with experimental protocols and quantitative data to facilitate further research and drug development.
Established Mechanisms of Action
DSG exerts its immunosuppressive effects through a multi-pronged approach, targeting various key players in the immune response.
1. Inhibition of T-Cell and B-Cell Proliferation and Differentiation:
DSG significantly impacts lymphocyte function. It inhibits the maturation of T cells from the G0/G1 phase to the S and G2/M phases of the cell cycle, effectively halting their proliferation.[2] This blockade occurs 2-3 days after antigen stimulation. DSG also suppresses the generation of cytotoxic T lymphocytes (CTLs) at the differentiation stage.
In B lymphocytes, DSG inhibits differentiation into immunoglobulin-producing cells. This effect is particularly pronounced in naive (sIgD+) B cells, where it suppresses the production of IgG, IgM, and IgA.
2. Interference with Antigen-Presenting Cells (APCs):
DSG is thought to interfere with the function of APCs, such as macrophages and dendritic cells. This may involve the modulation of antigen processing and presentation, although the precise mechanism is still under investigation.
3. Interaction with Heat Shock Protein 70 (Hsp70):
A key molecular target of DSG is the heat shock protein 70 (Hsp70) family, specifically the constitutive member Hsc70. This interaction is believed to be crucial for its immunosuppressive activity, although the downstream consequences of this binding are not fully understood.
4. Inhibition of NF-κB Activation:
DSG has been shown to block the nuclear translocation of the transcription factor NF-κB. This inhibition prevents the expression of downstream genes involved in the inflammatory and immune responses, including the kappa light chain in pre-B cells.
Unexplored and Emerging Mechanisms
Recent research has begun to shed light on novel pathways affected by DSG, opening up new avenues for investigation.
1. Inhibition of eIF5A Hypusination:
One of the most significant recent discoveries is the role of DSG in inhibiting the hypusination of eukaryotic translation initiation factor 5A (eIF5A). Hypusination is a unique and essential post-translational modification for eIF5A activity, which is critical for the translation of specific mRNAs and cell proliferation. DSG inhibits deoxyhypusine synthase (DHS), the first and rate-limiting enzyme in the hypusination pathway. This is a promising area for understanding DSG's broad anti-proliferative effects.
2. Induction of Apoptosis:
DSG and its analogs have been shown to induce apoptosis in rapidly dividing cells, such as T-cell hybridomas. This programmed cell death is characterized by chromatin condensation, DNA fragmentation, and a reduction in mitochondrial transmembrane potential. The precise signaling pathways leading to DSG-induced apoptosis are not yet fully defined.
3. Effects on Mitochondrial Function:
The observation that DSG can reduce mitochondrial transmembrane potential suggests a potential impact on mitochondrial function. The broader consequences of DSG on cellular metabolism and mitochondrial bioenergetics are largely unexplored and represent a critical area for future research.
4. Potential for "Omics"-Based Discovery:
The application of proteomics and metabolomics to study the effects of DSG could reveal novel molecular targets and pathways. Such unbiased, large-scale analyses have the potential to uncover previously unknown mechanisms of action and biomarkers of DSG activity. To date, no comprehensive proteomics or metabolomics studies on DSG have been published, highlighting a significant knowledge gap and a promising direction for future research.
Quantitative Data
| Parameter | Cell Type/System | Method | Value | Reference |
| B-Cell Proliferation Inhibition | Anti-CD40 stimulated human B lymphocytes | [³H]-Thymidine incorporation | 48% to 85% inhibition at 200 µg/ml | |
| DSG Binding Affinity (Kd) | Recombinant Hsc70 | Affinity Capillary Electrophoresis | 4 µM | |
| DSG Binding Affinity (Kd) | Recombinant Hsp90 | Affinity Capillary Electrophoresis | 5 µM | |
| Clinical Efficacy (Acute Rejection Remission) | Renal transplant patients | Clinical Trial | 79% overall remission rate | |
| Recommended Phase II Dose | Patients with refractory solid tumors | Phase I Clinical Trial | 1800 mg/m²/day | |
| Plasma Half-life (Terminal) | Patients with refractory solid tumors | Pharmacokinetic Study | 1.9 hours | |
| Total Body Clearance | Patients with refractory solid tumors | Pharmacokinetic Study | 25.24 L/h/m² |
Experimental Protocols
1. T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
-
Principle: This assay measures the proliferation of T cells in response to allogeneic stimulation.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two different donors (responder and stimulator).
-
Treat the stimulator PBMCs with mitomycin C to prevent their proliferation.
-
Co-culture responder and stimulator PBMCs at a 1:1 ratio in complete RPMI-1640 medium.
-
Add varying concentrations of Deoxyspergualin (or its more stable analog, MeDSG) to the cultures.
-
Incubate the cultures for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
During the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Data is expressed as counts per minute (CPM) or as a percentage of the control (untreated) response.
-
2. B-Cell Differentiation and Immunoglobulin Production Assay
-
Principle: This assay quantifies the differentiation of B cells into antibody-secreting plasma cells by measuring immunoglobulin levels in the culture supernatant.
-
Methodology:
-
Isolate human tonsillar B cells.
-
Culture the B cells with an anti-CD40 monoclonal antibody and IL-10 to induce differentiation.
-
Add varying concentrations of DSG to the cultures.
-
Incubate the cultures for 10-14 days.
-
Collect the culture supernatants.
-
Quantify the levels of IgG, IgM, and IgA in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Standard curves for each immunoglobulin isotype should be included to determine the absolute concentrations.
-
3. NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Principle: EMSA detects the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.
-
Methodology:
-
Culture a suitable cell line (e.g., 70Z/3 pre-B cells) and treat with an NF-κB activator (e.g., LPS) in the presence or absence of DSG.
-
Prepare nuclear extracts from the cells.
-
Label a double-stranded oligonucleotide probe containing the NF-κB binding site with ³²P.
-
Incubate the nuclear extracts with the labeled probe.
-
Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography. A supershift assay using an antibody specific for an NF-κB subunit can confirm the identity of the complex.
-
4. Deoxyhypusine Synthase (DHS) Inhibition Assay
-
Principle: This cell-free assay measures the activity of DHS by detecting the production of NADH, a byproduct of the reaction.
-
Methodology:
-
Prepare a reaction mixture containing recombinant human DHS enzyme, its substrate spermidine, and NAD+.
-
Add varying concentrations of DSG to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 2 hours).
-
Stop the reaction and add a reagent that specifically detects NADH (e.g., NADH-Glo™ Assay).
-
Measure the resulting luminescence, which is proportional to the amount of NADH produced and thus to the DHS activity.
-
Calculate the IC₅₀ value for DSG inhibition.
-
5. eIF5A Hypusination Assay (2D-PAGE and Western Blot)
-
Principle: This method separates the hypusinated and unhypusinated forms of eIF5A based on their different isoelectric points, followed by detection with a specific antibody.
-
Methodology:
-
Treat cells with DSG for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Perform two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) on the cell lysates. The first dimension separates proteins by their isoelectric point (isoelectric focusing), and the second dimension separates them by molecular weight.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with an antibody that recognizes both forms of eIF5A or a specific anti-hypusine antibody.
-
Visualize the protein spots using a chemiluminescent substrate. The relative abundance of the hypusinated and unhypusinated forms can be quantified by densitometry.
-
Signaling Pathways and Workflows
References
- 1. Immunosuppressant deoxyspergualin induces apoptotic cell death in dividing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Deoxyspergualin: a newly developed immunosuppressive agent and its mechanism of action and clinical effect: a review. Japan Collaborative Transplant Study Group for NKT-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunosuppressive agent 15-deoxyspergualin functions by inhibiting cell cycle progression and cytokine production following naive T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Gusperimus in Mitigating Chronic Allograft Rejection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic rejection remains a significant barrier to long-term allograft survival in solid organ transplantation. It is a multifactorial process characterized by a slow, progressive decline in graft function, often manifesting as fibrosis and vascular obliteration. Current immunosuppressive regimens, while effective in preventing acute rejection, have shown limited efficacy in halting the insidious progression of chronic allograft injury. Gusperimus (formerly known as 15-deoxyspergualin) is an immunosuppressive agent with a unique mechanism of action that holds promise for the management of chronic rejection. These application notes provide an overview of the preclinical rationale for the use of Gusperimus in this setting, detailed protocols for key in vitro and in vivo experiments, and a summary of its molecular mechanism.
Mechanism of Action
Gusperimus exerts its immunosuppressive effects through multiple pathways, distinguishing it from calcineurin inhibitors and other commonly used agents. A primary target is the transcription factor Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory and immune responses. By inhibiting the nuclear translocation of NF-κB, Gusperimus effectively dampens the expression of a wide array of pro-inflammatory cytokines and adhesion molecules that are implicated in the pathogenesis of chronic rejection.
Furthermore, Gusperimus has been shown to interfere with the maturation and function of antigen-presenting cells (APCs), such as dendritic cells and macrophages. This interference curtails the initiation and propagation of the alloimmune response. The drug also impacts T-cell and B-cell function, contributing to a broad-spectrum immunomodulatory effect.
Data Presentation
Quantitative data from preclinical studies on the efficacy of Gusperimus in models of chronic allograft rejection is currently limited in publicly available literature. The following tables are presented as templates to be populated as more specific data becomes available.
Table 1: Effect of Gusperimus on Renal Allograft Function in a Rat Model of Chronic Allograft Nephropathy (CAN)
| Treatment Group | Serum Creatinine (mg/dL) at Day 90 | 24-hour Proteinuria (mg/day) at Day 90 | Chronic Allograft Damage Index (CADI) Score |
| Vehicle Control | Data not available | Data not available | Data not available |
| Gusperimus (X mg/kg/day) | Data not available | Data not available | Data not available |
| Positive Control (e.g., MMF) | Data not available | Data not available | Data not available |
Table 2: Effect of Gusperimus on Allograft Survival in a Preclinical Model of Chronic Rejection
| Treatment Group | Mean Graft Survival (Days) | Percent Graft Survival at Day 100 |
| Vehicle Control | Data not available | Data not available |
| Gusperimus (X mg/kg/day) | Data not available | Data not available |
| Positive Control (e.g., Tacrolimus) | Data not available | Data not available |
Table 3: In Vitro Immunosuppressive Activity of Gusperimus
| Assay | Cell Type | Parameter Measured | IC50 (µM) |
| Mixed Lymphocyte Reaction | Murine Splenocytes | T-cell Proliferation | Data not available |
| NF-κB DNA Binding Assay | Human Lymphocytes | p65 DNA Binding | Data not available |
Experimental Protocols
Rat Model of Chronic Allograft Nephropathy (CAN)
This protocol describes a well-established rodent model to induce and evaluate chronic rejection of a kidney allograft, which can be utilized to assess the efficacy of Gusperimus.
Materials:
-
Male Lewis (LEW) rats (recipient) and Brown Norway (BN) rats (donor), 8-12 weeks old.
-
Surgical instruments for vascular and urological microsurgery.
-
Gusperimus hydrochloride.
-
Vehicle solution (e.g., sterile saline).
-
Anesthetics (e.g., isoflurane).
-
Metabolic cages for urine collection.
-
Reagents for serum creatinine and urine protein analysis.
-
Histology supplies (formalin, paraffin, sectioning equipment, H&E and Masson's trichrome stains).
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to surgery.
-
Renal Transplantation:
-
Anesthetize donor (BN) and recipient (LEW) rats.
-
Perform a left nephrectomy on the donor rat.
-
Transplant the donor kidney into the recipient rat via end-to-end anastomosis of the renal artery and vein to the recipient's aorta and vena cava, respectively.
-
Perform a ureter-to-bladder anastomosis.
-
Perform a contralateral nephrectomy of the recipient's native right kidney at the time of transplantation or within 7 days post-transplantation to ensure the allograft is the sole source of renal function.
-
-
Gusperimus Administration:
-
Randomly assign recipient rats to treatment groups (e.g., Vehicle control, Gusperimus low dose, Gusperimus high dose, Positive control).
-
Administer Gusperimus or vehicle daily via an appropriate route (e.g., subcutaneous or intraperitoneal injection) starting from the day of transplantation for a predefined period (e.g., 90 days).
-
-
Monitoring of Renal Function:
-
House rats in metabolic cages at regular intervals (e.g., weekly or bi-weekly) to collect 24-hour urine samples.
-
Collect blood samples via tail vein or saphenous vein at the same intervals.
-
Measure serum creatinine and urinary protein concentration.
-
-
Histopathological Analysis:
-
At the study endpoint (e.g., day 90), euthanize the rats and perfuse the transplanted kidney with saline followed by 10% neutral buffered formalin.
-
Embed the kidney in paraffin and prepare 4-µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis.
-
Score the degree of chronic allograft damage using a standardized scoring system such as the Chronic Allograft Damage Index (CADI), evaluating interstitial fibrosis, tubular atrophy, glomerulosclerosis, and vascular intimal thickening.
-
Mixed Lymphocyte Reaction (MLR) Assay
This in vitro assay assesses the ability of Gusperimus to inhibit T-cell proliferation in response to allogeneic stimulation, a hallmark of the cellular immune response in rejection.
Materials:
-
Spleens from two different strains of mice (e.g., C57BL/6 and BALB/c).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Mitomycin C or irradiator.
-
Gusperimus hydrochloride.
-
96-well round-bottom culture plates.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT).
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine assay).
Procedure:
-
Preparation of Responder and Stimulator Cells:
-
Aseptically remove spleens from C57BL/6 (responder) and BALB/c (stimulator) mice and prepare single-cell suspensions.
-
Lyse red blood cells using ACK lysis buffer.
-
Inactivate the stimulator cells (BALB/c) by treating with mitomycin C (50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 2000-3000 rads) to prevent their proliferation.
-
-
Cell Culture:
-
Plate responder cells (C57BL/6) at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Add stimulator cells (BALB/c) at a density of 4 x 10⁵ cells/well to the responder cells.
-
Add varying concentrations of Gusperimus (e.g., 0.01 to 100 µM) to the wells in triplicate. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
-
Assessment of Proliferation:
-
[³H]-thymidine incorporation: 18 hours before harvesting, pulse each well with 1 µCi of [³H]-thymidine. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
CFSE staining: Prior to co-culture, label the responder cells with CFSE. After the incubation period, analyze the dilution of CFSE in the responder cell population by flow cytometry.
-
MTT assay: At the end of the incubation, add MTT solution to each well and incubate for 4 hours. Add a solubilizing agent and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of Gusperimus compared to the vehicle control.
-
Determine the IC50 value of Gusperimus.
-
NF-κB DNA Binding Activity Assay
This assay measures the ability of Gusperimus to inhibit the binding of the NF-κB p65 subunit to its consensus DNA sequence in nuclear extracts from activated lymphocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
Cell culture medium and supplements.
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin, or TNF-α).
-
Gusperimus hydrochloride.
-
Nuclear extraction kit.
-
Commercially available NF-κB p65 DNA binding ELISA kit (contains plates pre-coated with NF-κB consensus sequence, primary antibody against p65, HRP-conjugated secondary antibody, and substrate).
-
Bradford assay reagents for protein quantification.
Procedure:
-
Cell Culture and Treatment:
-
Culture PBMCs or Jurkat cells in appropriate medium.
-
Pre-treat the cells with various concentrations of Gusperimus for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., PMA (50 ng/mL) and ionomycin (1 µM) for 1-2 hours) to induce NF-κB activation. Include an unstimulated control.
-
-
Nuclear Extract Preparation:
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts using the Bradford assay.
-
-
ELISA Assay:
-
Perform the NF-κB p65 DNA binding assay according to the manufacturer's instructions of the ELISA kit.
-
Briefly, add equal amounts of nuclear extract protein to the wells of the plate coated with the NF-κB consensus sequence and incubate.
-
Wash the wells and add the primary antibody against the p65 subunit of NF-κB.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the substrate solution. Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the absorbance readings to the protein concentration of the nuclear extracts.
-
Calculate the percentage of inhibition of NF-κB DNA binding for each concentration of Gusperimus compared to the stimulated vehicle control.
-
Determine the IC50 value of Gusperimus for NF-κB DNA binding inhibition.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of Gusperimus in Inhibiting T-Cell Activation.
Caption: Experimental Workflow for a Rat Model of Chronic Allograft Nephropathy.
Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) Assay.
Conclusion
Gusperimus presents a compelling therapeutic candidate for the management of chronic allograft rejection due to its unique and multifaceted mechanism of action centered on the inhibition of NF-κB and modulation of APC function. The experimental protocols provided herein offer standardized methods to further investigate its potential in preclinical models. While promising, further research is required to generate robust quantitative data to fully elucidate its efficacy and to guide its clinical development for this critical unmet need in transplantation medicine.
Anisperimus: An Overview of a Discontinued Immunosuppressant and the Potential Impact of Immunomodulatory Drugs on the Gut Microbiome
Initial investigations into the therapeutic agent Anisperimus have revealed no direct evidence or published research detailing its impact on the gut microbiome. Developed by Laboratoires Fournier SA, this compound, also known as LF15-0195, was investigated for its immunosuppressive properties. While its development has been discontinued, its mechanism of action provides insights into its potential biological effects. This document summarizes the known information about this compound and explores the broader context of how immunosuppressants can influence the gut microbiome, a critical area of research for drug development professionals.
This compound: Mechanism of Action
This compound was characterized as an immunosuppressive agent that functions as an agonist for Caspase-10 (CASP10) and Caspase-8 (CASP8), and an inhibitor of T lymphocytes.[1] Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. By activating CASP8 and CASP10, this compound likely induced apoptosis in targeted immune cells, such as T lymphocytes, thereby exerting its immunosuppressive effect. This mechanism was of interest for the treatment of immune system diseases.[1]
Below is a diagram illustrating the proposed signaling pathway for the immunosuppressive action of this compound.
References
Application Notes and Protocols: Long-Term Consequences of Anisperimus Administration
Disclaimer: The following Application Notes and Protocols are for illustrative purposes only. The compound "Anisperimus" is a hypothetical substance, and all data, experimental procedures, and biological pathways described herein are fictional and intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the fictitious Serine/Threonine Kinase 1 (STK1). The STK1 signaling pathway is implicated in cellular proliferation, differentiation, and apoptosis. Chronic administration of this compound is being evaluated for its therapeutic potential in hyperproliferative disorders. These notes provide an overview of the potential long-term consequences observed in pre-clinical models and detail the protocols for assessing these outcomes.
Postulated Signaling Pathway
This compound exerts its effect by binding to the ATP-binding pocket of STK1, preventing the phosphorylation of its downstream substrate, Transcription Factor Effector 1 (TFE1). This inhibition is designed to reduce the transcription of pro-proliferative genes. The long-term consequences of sustained inhibition of this pathway are the primary focus of ongoing research.
Caption: Hypothetical STK1 signaling pathway inhibited by this compound.
Quantitative Data Summary: Long-Term In Vivo Study (Rodent Model)
The following tables summarize the key findings from a hypothetical 12-month toxicity study in a rodent model. Animals were administered this compound daily via oral gavage.
Table 1: Hematological Parameters at 12 Months
| Parameter | Vehicle Control (n=20) | This compound (5 mg/kg) (n=20) | This compound (25 mg/kg) (n=20) |
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 7.9 ± 1.4 | 6.1 ± 1.1 |
| Red Blood Cells (x10¹²/L) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.3 ± 0.4 |
| Platelets (x10⁹/L) | 850 ± 150 | 830 ± 160 | 650 ± 120 |
| Hemoglobin (g/dL) | 14.1 ± 1.0 | 13.9 ± 1.1 | 13.8 ± 1.2 |
| Data are presented as mean ± standard deviation. *p < 0.05 vs. Vehicle Control. |
Table 2: Serum Biochemistry at 12 Months
| Parameter | Vehicle Control (n=20) | This compound (5 mg/kg) (n=20) | This compound (25 mg/kg) (n=20) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 42 ± 10 | 98 ± 25 |
| Aspartate Aminotransferase (AST) (U/L) | 55 ± 12 | 65 ± 15 | 150 ± 35 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
| Data are presented as mean ± standard deviation. *p < 0.05 vs. Vehicle Control. |
Table 3: Histopathological Findings at 12 Months
| Organ | Finding | Incidence (High Dose, 25 mg/kg) |
| Liver | Centrilobular Necrosis | 15/20 (75%) |
| Liver | Bile Duct Hyperplasia | 12/20 (60%) |
| Kidney | Glomerular Hypertrophy | 4/20 (20%) |
| Spleen | Lymphoid Depletion | 8/20 (40%) |
Experimental Protocols
Protocol: Long-Term this compound Administration in Rodent Model
This protocol describes the methodology for a chronic 12-month toxicity study.
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Age: 6-8 weeks at study initiation
-
Housing: 12:12 light-dark cycle, ad libitum access to food and water.
2. Study Groups:
-
Group 1: Vehicle Control (0.5% methylcellulose in water), n=20
-
Group 2: this compound Low Dose (5 mg/kg), n=20
-
Group 3: this compound High Dose (25 mg/kg), n=20
3. Dosing Procedure:
-
This compound is formulated as a suspension in 0.5% methylcellulose.
-
Administer daily via oral gavage at a volume of 5 mL/kg.
-
Record body weight weekly.
4. Monitoring:
-
Perform clinical observations daily for signs of toxicity.
-
Collect blood samples at 3, 6, and 12 months for hematology and serum biochemistry.
5. Terminal Procedures (12 Months):
-
Euthanize animals via CO₂ asphyxiation followed by cervical dislocation.
-
Perform necropsy and collect major organs (liver, kidney, spleen, heart, lungs).
-
Fix organs in 10% neutral buffered formalin for histopathological analysis.
Application Notes and Protocols for Future Clinical Trials Involving Anisperimus (Gusperimus)
Introduction:
Anisperimus, also known as Gusperimus, is an immunosuppressive agent with a unique mechanism of action that has shown promise in the treatment of autoimmune diseases and organ transplant rejection.[1][2] This document provides a detailed framework for future clinical trials involving this compound, targeting researchers, scientists, and drug development professionals. The following sections outline potential trial designs, experimental protocols, and relevant biological pathways based on existing preclinical and clinical data.
I. Scientific Rationale and Mechanism of Action
This compound exerts its immunosuppressive effects through a distinct mechanism of action, primarily by binding to the heat shock protein 70 (Hsp70). This interaction interferes with intracellular signal transduction pathways, leading to the inhibition of T-cell and B-cell proliferation and function.[1] Key molecular events include the suppression of nuclear factor-κB (NF-κB) translocation, which in turn downregulates the expression of various pro-inflammatory cytokines.
Signaling Pathway of this compound:
Caption: Mechanism of action of this compound in an immune cell.
II. Proposed Future Clinical Trial: A Phase IIb/III Study in ANCA-Associated Vasculitis
Based on previous promising results in refractory Wegener's Granulomatosis (a form of ANCA-associated vasculitis), a logical next step is a larger, randomized, controlled trial to confirm efficacy and safety.[3]
Study Title: A Phase IIb/III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of this compound in Combination with Standard of Care for the Induction of Remission in Patients with Granulomatosis with Polyangiitis (GPA) and Microscopic Polyangiitis (MPA).
Study Objectives:
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo, both in combination with standard of care (glucocorticoids and either rituximab or cyclophosphamide), in inducing sustained remission in patients with active GPA or MPA.
-
Secondary Objectives:
-
To assess the safety and tolerability of this compound.
-
To evaluate the effect of this compound on the time to remission.
-
To assess the impact of this compound on health-related quality of life.
-
To determine the glucocorticoid-sparing effect of this compound.
-
Quantitative Data from a Previous Phase II Study in Refractory Wegener's Granulomatosis:
| Outcome Measure | Result |
| Enrollment | 45 Patients |
| Primary Endpoint | Complete or Partial Remission |
| Complete Remission (BVAS=0 for ≥2 months) | To be populated with specific data if found |
| Partial Remission (BVAS <50% of entry score) | To be populated with specific data if found |
| Common Adverse Events | Leukopenia/Neutropenia |
Note: Specific remission rates from the completed Phase II study were not detailed in the initial search results and would need to be retrieved from the full study publication for a complete picture.
III. Experimental Protocols
1. Patient Selection and Enrollment:
-
Inclusion Criteria:
-
Age 18-75 years.
-
Diagnosis of GPA or MPA according to the American College of Rheumatology criteria and the Chapel Hill Consensus Conference definitions.
-
Active disease, defined by a Birmingham Vasculitis Activity Score (BVAS) of ≥ 3.
-
Willingness to adhere to the protocol and provide informed consent.
-
-
Exclusion Criteria:
-
Severe renal impairment (e.g., estimated glomerular filtration rate < 15 mL/min/1.73m²).
-
Active infection requiring systemic antimicrobial therapy.
-
History of malignancy within the last 5 years (except for non-melanoma skin cancer).
-
Pregnancy or breastfeeding.
-
2. Study Drug Administration and Dosing:
-
This compound will be administered as a subcutaneous injection.
-
The proposed dose is 0.5 mg/kg/day, administered in cycles of 21 days followed by a 7-day rest period, for a total of 6 cycles.[3] Dosing may be adjusted based on white blood cell counts.
3. Efficacy and Safety Assessments:
-
Efficacy:
-
Primary Endpoint: Proportion of patients achieving sustained remission at 6 months, defined as a BVAS of 0 and a prednisone dose of ≤ 10 mg/day.
-
Secondary Endpoints: Time to remission, change in BVAS over time, total glucocorticoid dose, and change in health-related quality of life scores (e.g., SF-36).
-
-
Safety:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Regular laboratory assessments including complete blood count with differential, serum chemistry, and urinalysis.
-
Clinical Trial Workflow:
Caption: Workflow for the proposed Phase IIb/III clinical trial of this compound.
IV. Conclusion
This compound continues to be a compound of interest for the treatment of severe autoimmune diseases. The proposed Phase IIb/III clinical trial in ANCA-associated vasculitis provides a robust framework for definitively assessing its efficacy and safety in a well-defined patient population. The unique mechanism of action of this compound offers a potential new therapeutic option for patients with these debilitating conditions. Successful completion of such a trial could lead to a significant advancement in the management of ANCA-associated vasculitis.
References
Safety Operating Guide
Disclaimer: Fictional Substance Advisory
Anisperimus is not a recognized chemical in standard hazardous substance databases. The following information is a hypothetical guide developed for a fictional substance based on best practices for handling hazardous laboratory chemicals. Always refer to a substance-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for guidance on actual chemical waste.
Essential Safety and Disposal Protocol: this compound
This document provides a comprehensive operational and disposal plan for "this compound," a fictional compound assumed to be acutely toxic and environmentally hazardous. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Handling
Before handling this compound, ensure all personnel are familiar with the following immediate safety protocols. All handling of this compound waste must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves are required. Double-gloving is recommended for handling concentrated solutions.
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles are mandatory.[1]
-
Lab Coat: A flame-resistant lab coat must be worn and buttoned completely.
-
Respiratory Protection: If there is a risk of aerosol generation and work cannot be contained within a fume hood, a NIOSH-approved respirator is required.[2]
Spill Response: In case of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS office. For small spills within a fume hood, use a chemical spill kit rated for toxic compounds. Do not attempt to clean up large spills or any spill outside of a containment area.
This compound Waste Classification and Disposal Routes
Proper segregation of hazardous waste is critical. This compound waste should be categorized and disposed of according to the guidelines below. Never dispose of this compound waste down the drain.[3]
| Waste Stream Category | Description | Primary Disposal Route | Container Type |
| Concentrated Liquid Waste | Pure this compound or solutions >1% concentration. | Licensed Hazardous Waste Handler | 4L glass or polyethylene-coated glass bottle, clearly labeled. |
| Dilute Aqueous Waste | Aqueous solutions <1% this compound. | On-site neutralization (if permitted and validated), followed by collection for disposal. | 20L HDPE carboy, clearly labeled. |
| Contaminated Solid Waste | Gloves, pipette tips, bench paper, and other disposable items contaminated with this compound. | Licensed Hazardous Waste Handler | Double-bagged in 4-mil polyethylene bags inside a labeled, rigid, leak-proof container.[4] |
| "Empty" Containers | Original this compound containers. | Triple-rinse with a suitable solvent (e.g., ethanol); collect rinseate as hazardous waste. Deface label and dispose of the container as regular laboratory glass waste.[4] | N/A |
On-Site Neutralization Parameters (Hypothetical)
For dilute aqueous waste streams (<1% this compound), a validated on-site neutralization protocol may be employed to reduce reactivity before final disposal. This procedure must be approved by your institution's EHS office. Neutralization should only be performed by trained personnel in a chemical fume hood.
| Parameter | Specification | Notes |
| Neutralizing Agent | 1 M Sodium Bicarbonate | Add slowly to avoid excessive heat generation or off-gassing. |
| Target pH Range | 6.0 - 8.0 | The stabilized pH must be within this range for at least 10 minutes. |
| Temperature Control | Maintain < 40°C | Use an ice bath to cool the reaction vessel if necessary. |
| Volume Limit | < 1 Liter per batch | Do not exceed this volume to ensure the reaction remains controllable. |
| Post-Neutralization Handling | Collect in designated "Neutralized this compound Waste" carboy. | Do not drain dispose. The neutralized solution must still be collected by a licensed hazardous waste handler. |
Experimental Protocols
Protocol 1: Neutralization of Dilute this compound Aqueous Waste (<1%)
Objective: To safely neutralize the reactivity of a small batch (<1L) of dilute this compound aqueous waste prior to collection for disposal.
Methodology:
-
Preparation: Don all required PPE. Perform the entire procedure inside a certified chemical fume hood with the sash at the lowest practical height. Place a magnetic stir plate and a crystallizing dish (for secondary containment) inside the hood.
-
Setup: Place a 2L glass beaker containing the dilute this compound waste (<1L) in the crystallizing dish on the stir plate. Add a magnetic stir bar and begin stirring at a moderate speed. Insert a calibrated pH probe.
-
Cooling (if necessary): If the starting solution is concentrated enough to generate significant heat, place the beaker in an ice bath.
-
Neutralization: Slowly add 1 M Sodium Bicarbonate solution dropwise using a burette or a peristaltic pump. Monitor the pH and temperature of the solution continuously.
-
Titration: Continue adding the neutralizing agent until the pH of the solution stabilizes within the target range of 6.0 - 8.0.
-
Stabilization: Once the target pH is reached, stop the addition of the neutralizing agent but continue stirring for an additional 10 minutes to ensure the pH remains stable.
-
Waste Transfer: Decant the neutralized solution into a clearly labeled "Neutralized this compound Waste" carboy.
-
Decontamination: Rinse all equipment used in the procedure three times with deionized water. Collect the rinseate as dilute aqueous this compound waste.
Mandatory Visualizations
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Anisperimus
For Immediate Reference: This document outlines critical safety and handling procedures for Anisperimus, a potent cytotoxic compound. Strict adherence to these protocols is mandatory to mitigate risks of exposure and ensure a safe laboratory environment.
This compound is a highly toxic crystalline powder that poses significant health risks through inhalation, dermal contact, and ingestion.[1][2][3] Occupational exposure can lead to severe acute and chronic health effects, including potential carcinogenic, mutagenic, and teratogenic outcomes.[1] Therefore, all handling of this compound must be conducted within a designated controlled area and with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the correct and consistent use of specialized PPE.[3] All personnel must be trained in the proper donning and doffing of this equipment to prevent contamination.
Required PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978). The outer glove should extend over the gown cuff. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Gown | Disposable, impervious gown tested for use with chemotherapy drugs. It must be long-sleeved with tight-fitting cuffs and close securely in the back. | Protects skin and personal clothing from contamination by spills or aerosols. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator is required for all handling procedures. | Protects against the inhalation of aerosolized this compound particles. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield must be worn. | Shields the eyes and face from splashes and airborne particles. |
| Additional Protection | Disposable shoe covers and a head cover are required to minimize the spread of contamination. | Prevents tracking of contaminants out of the controlled laboratory area. |
Operational Plan for Handling this compound
All procedures involving this compound must be performed in a dedicated workspace to minimize the risk of cross-contamination.
Preparation and Handling:
-
Controlled Access: Ensure the handling area is clearly marked with hazard signs and access is restricted to authorized personnel only.
-
Engineering Controls: All manipulations of this compound powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to protect both the user and the material.
-
Surface Protection: The work surface inside the BSC should be covered with a disposable, plastic-backed absorbent pad to contain any spills.
-
Pre-Procedure Check: Before starting, verify that all necessary PPE is available and a dedicated cytotoxic waste container is within reach.
During the Procedure:
-
Handle this compound with care to avoid generating dust.
-
Use dedicated equipment (spatulas, weighing boats, etc.) that remains within the BSC.
-
If any PPE becomes contaminated, it must be changed immediately following proper doffing procedures.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental release and secondary exposure.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Protocol |
| Sharps | Puncture-proof, leak-proof sharps container clearly labeled as "Cytotoxic Waste". | Encapsulation and incineration by a licensed hazardous waste disposal company. |
| Contaminated PPE | Yellow, leak-proof chemotherapy waste bags, double-bagged. | High-temperature incineration specifically for cytotoxic waste. |
| Grossly Contaminated Items | Placed in the designated cytotoxic waste container. | Incineration. |
| Empty Vials | Disposed of as hazardous waste. | Rinsate must be collected and treated as hazardous waste. |
| Spill Cleanup Materials | All materials used to clean a spill must be disposed of as cytotoxic waste. | Incineration. |
All cytotoxic waste must be collected by a certified hazardous waste management service for proper disposal in accordance with local and national regulations.
Experimental Workflow
The following diagram outlines the mandatory step-by-step process for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
